Diolmycin A2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(2S,3S)-1-(4-hydroxyphenyl)-4-(1H-indol-3-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18-/m0/s1 |
InChI Key |
WSPKULGBZAOXCJ-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]([C@H](CC3=CC=C(C=C3)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(CC3=CC=C(C=C3)O)O)O |
Synonyms |
1-(3-indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol diolmycin A1 diolmycin A2 |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Diolmycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin A2 is a naturally occurring polyketide with notable anticoccidial properties. This document provides a comprehensive overview of the origin, isolation, and characterization of this compound. Detailed experimental protocols for its production and purification are provided, along with a summary of its physicochemical and biological properties. This guide is intended to serve as a valuable resource for researchers interested in the study and potential development of this compound and related compounds.
Discovery and Producing Organism
This compound was first isolated from the culture broth of a soil actinomycete, Streptomyces sp. strain WK-2955.[1][2] This strain was identified as a producer of a series of anticoccidial compounds, collectively named diolmycins, which include Diolmycin A1, A2, B1, and B2.[1]
Fermentation for the Production of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces sp. WK-2955. The following protocol is based on the methods described in the initial discovery literature.
Experimental Protocol: Fermentation
2.1. Culture Media and Conditions:
-
Seed Culture: A loopful of spores of Streptomyces sp. WK-2955 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium. The seed medium consists of:
-
Glucose: 2.0%
-
Soluble starch: 1.0%
-
Yeast extract: 0.5%
-
Meat extract: 0.5%
-
Polypeptone: 0.5%
-
NaCl: 0.2%
-
CaCO₃: 0.2%
-
(pH adjusted to 7.0 before sterilization)
-
-
The seed culture is incubated at 27°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium. The production medium consists of:
-
Soluble starch: 4.0%
-
Glycerol: 2.0%
-
Soybean meal: 2.0%
-
Yeast extract: 0.2%
-
NaCl: 0.2%
-
K₂HPO₄: 0.1%
-
MgSO₄·7H₂O: 0.1%
-
FeSO₄·7H₂O: 0.001%
-
ZnSO₄·7H₂O: 0.001%
-
(pH adjusted to 7.0 before sterilization)
-
-
The production culture is carried out at 27°C for 7 days on a rotary shaker at 200 rpm.
Fermentation Workflow
Caption: Fermentation process for this compound production.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth by a multi-step extraction and chromatographic process.
Experimental Protocol: Isolation and Purification
3.1. Extraction:
-
The harvested fermentation broth (10 liters) is centrifuged to separate the mycelium and supernatant.
-
The supernatant is extracted twice with an equal volume of ethyl acetate.
-
The mycelial cake is extracted with acetone. The acetone extract is concentrated in vacuo to an aqueous solution and then extracted with ethyl acetate.
-
The ethyl acetate extracts are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield a crude extract.
3.2. Column Chromatography:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing diolmycins are pooled.
-
Sephadex LH-20 Chromatography: The diolmycin-containing fractions are further purified by gel filtration on a Sephadex LH-20 column, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water.
-
Detection: UV detection at 280 nm.
-
Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Physicochemical and Spectroscopic Data
This compound is a stereoisomer of Diolmycin A1, with the structure of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[1] The relative configuration of this compound has been determined to be the threo-isomer.[1]
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol |
| Appearance | Colorless powder |
| Solubility | Soluble in methanol, DMSO. Insoluble in CHCl₃. |
| UV (λmax in MeOH) | 222, 280, 288 nm |
| ¹H NMR (CD₃OD) | See original literature for detailed shifts and couplings. |
| ¹³C NMR (CD₃OD) | See original literature for detailed shifts and couplings. |
| High-Resolution MS | See original literature for exact mass. |
Biological Activity
This compound exhibits anticoccidial activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.
| Compound | Anticoccidial Activity (MEC, µg/ml) | Cytotoxicity (BHK-21 cells, MEC, µg/ml) |
| This compound | 0.2 | 2.0 |
| Diolmycin A1 | 0.02 | 0.2 |
| Diolmycin B1 | 20 | Not Tested |
| Diolmycin B2 | 20 | Not Tested |
MEC: Minimum Effective Concentration at which no mature schizonts were observed.
Biosynthesis and Signaling Pathways
The biosynthetic pathway of diolmycins in Streptomyces sp. WK-2955 has not been fully elucidated. As a polyketide, it is likely synthesized by a polyketide synthase (PKS) complex. Further research is required to identify the specific genes and enzymes involved in its biosynthesis.
Currently, there is no published information regarding the specific signaling pathways modulated by this compound. Its mechanism of action as an anticoccidial agent remains an area for future investigation.
Conclusion
This compound, a natural product from Streptomyces sp. WK-2955, represents a potential lead compound for the development of new anticoccidial drugs. This guide provides the foundational knowledge of its origin and methods for its production and purification, which will be instrumental for further research and development efforts. Future studies should focus on elucidating its biosynthetic pathway, understanding its mechanism of action, and exploring its therapeutic potential.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Diolmycin A2 from Streptomyces sp. WK-2955
Authored for: Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
This technical guide provides a comprehensive overview of Diolmycin A2, a secondary metabolite produced by the soil actinomycete Streptomyces sp. WK-2955. This compound exhibits notable anticoccidial activity, positioning it as a compound of interest for further investigation in veterinary and potentially human medicine. This document details the characteristics of the producing organism, protocols for its cultivation and the fermentation of this compound, methods for its purification and characterization, and protocols for evaluating its biological activity. Furthermore, a hypothetical biosynthetic pathway for this compound is proposed based on analogous microbial metabolic pathways. All quantitative data are presented in structured tables, and key experimental workflows and the proposed biosynthetic pathway are visualized using diagrams.
Introduction to Streptomyces sp. WK-2955 and this compound
Streptomyces sp. WK-2955 is a soil-isolated actinobacterium recognized for its capacity to produce a series of bioactive compounds known as diolmycins.[1] Among these, this compound has been identified as a potent anticoccidial agent.[1] The diolmycins, including A1, A2, B1, and B2, were discovered during screening programs for novel anticoccidial drugs.[1]
This compound is structurally a stereoisomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[2] Its promising biological activity against protozoan parasites of the genus Eimeria, the causative agents of coccidiosis in poultry and other animals, underscores its potential for development as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound and its related compounds.
Table 1: In Vitro Anticoccidial Activity of Diolmycins against Eimeria tenella [3]
| Compound | Minimum Effective Concentration (µg/mL) for Inhibiting Schizont Development | Cytotoxicity (µg/mL) in BHK-21 cells |
| Diolmycin A1 | 0.02 | 0.2 |
| This compound | 0.2 | 2.0 |
| Diolmycin B1 | 20 | Not Tested |
| Diolmycin B2 | 20 | Not Tested |
Experimental Protocols
The following sections provide detailed methodologies for the production, purification, and biological evaluation of this compound. These protocols are based on established methods for Streptomyces fermentation and secondary metabolite analysis.
Cultivation and Fermentation of Streptomyces sp. WK-2955
This protocol outlines a representative procedure for the cultivation of Streptomyces sp. WK-2955 to produce this compound.
3.1.1. Media Composition
-
Seed Medium (ISP2 Medium):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
Adjust pH to 7.2 before sterilization.
-
-
Production Medium (Representative):
-
Soluble Starch: 20 g/L
-
Soybean Meal: 10 g/L
-
Yeast Extract: 2 g/L
-
CaCO₃: 2 g/L
-
NaCl: 4 g/L
-
Adjust pH to 7.0 before sterilization.
-
3.1.2. Fermentation Procedure
-
Inoculum Preparation: Inoculate a loopful of Streptomyces sp. WK-2955 spores or mycelial fragments from a stock culture into a 250 mL flask containing 50 mL of ISP2 seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5% v/v) into a 2 L baffled flask containing 500 mL of the production medium.
-
Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200 rpm. Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.
Purification of this compound
The following is a general protocol for the purification of this compound from the fermentation broth of Streptomyces sp. WK-2955.[1]
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
-
Apply the dried silica gel mixture to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Gel Filtration Chromatography:
-
Pool the this compound-containing fractions and concentrate them.
-
Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. Monitor the elution profile by UV absorbance at 280 nm.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions using a preparative reverse-phase HPLC column (e.g., C18).
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a powder.
-
In Vitro Anticoccidial Activity Assay
This protocol describes an in vitro assay to evaluate the efficacy of this compound against Eimeria tenella using a host cell line.[3][4]
-
Cell Culture:
-
Culture Baby Hamster Kidney (BHK-21) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the BHK-21 cells into 96-well plates to form a confluent monolayer.
-
-
Eimeria tenella Sporozoite Preparation:
-
Excyst sporulated E. tenella oocysts using standard procedures involving mechanical grinding and enzymatic digestion (e.g., with trypsin and bile salts) to release sporozoites.
-
Purify the sporozoites from oocyst and sporocyst debris.
-
-
Infection and Treatment:
-
Pre-incubate the purified sporozoites with varying concentrations of this compound for 1 hour at 41°C.
-
Wash the sporozoites to remove the compound.
-
Infect the confluent BHK-21 cell monolayers with the treated sporozoites.
-
Incubate the infected plates at 41°C in a 5% CO₂ atmosphere.
-
-
Assessment of Inhibition:
-
After 48-72 hours of incubation, fix and stain the cells.
-
Observe the development of schizonts within the host cells under a microscope.
-
The minimum effective concentration is defined as the lowest concentration of this compound at which no mature schizonts are observed.[3]
-
Visualizations
Hypothetical Biosynthetic Pathway of this compound
The following diagram illustrates a plausible, yet hypothetical, biosynthetic pathway for this compound in Streptomyces sp. WK-2955. This pathway is inferred from known biosynthetic routes of indole alkaloids and butanediol compounds in microorganisms.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Workflow for this compound Production and Isolation
The following diagram outlines the general workflow for the production, extraction, and purification of this compound from Streptomyces sp. WK-2955.
Caption: Experimental workflow for this compound production.
Conclusion
This compound, produced by Streptomyces sp. WK-2955, represents a promising natural product with significant anticoccidial activity. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound, including protocols for its production, purification, and biological evaluation. The proposed hypothetical biosynthetic pathway offers a starting point for further genetic and biochemical investigations to elucidate the precise enzymatic steps involved in its formation. Further research is warranted to optimize the production of this compound and to fully characterize its therapeutic potential.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 4. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Diolmycin A2: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin A2, a secondary metabolite produced by actinomycetes, has garnered interest for its diverse biological activities, including anticoccidial, antioxidant, and anti-inflammatory properties. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the technical details relevant to researchers in drug discovery and development. While the foundational research was conducted in the early 1990s, this guide consolidates the available information and presents it in a modern, accessible format.
Discovery and Producing Organisms
This compound was first reported as part of a complex of related compounds, the Diolmycins, isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. WK-2955.[1][2] More recently, this compound has also been isolated from Bacillus badius, a marine bacterium collected from Jeju Island, Korea, highlighting its presence in diverse microbial ecosystems.
Biosynthesis and Fermentation
While detailed fermentation parameters for the original producing strain, Streptomyces sp. WK-2955, are not extensively publicly documented, general methodologies for the cultivation of Streptomyces species for secondary metabolite production can be applied.
General Fermentation Protocol for Streptomyces
A typical fermentation process for Streptomyces involves a multi-stage approach to generate sufficient biomass and induce the production of secondary metabolites.
Seed Culture Preparation:
-
A vegetative inoculum is prepared by transferring a colony from an agar plate to a liquid medium.
-
The seed culture is incubated in a shaker incubator to ensure aerobic growth.
Production Fermentation:
-
The seed culture is used to inoculate a larger volume of production medium.
-
The production medium composition is critical for maximizing the yield of the desired secondary metabolite. Common components include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.
-
The fermentation is carried out in a bioreactor with controlled parameters such as temperature, pH, and dissolved oxygen levels.
The following diagram outlines a general workflow for Streptomyces fermentation.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step purification process designed to separate it from other metabolites and impurities.[2]
Experimental Protocols
Step 1: Solvent Extraction
-
The harvested fermentation broth is subjected to solvent extraction, typically with an organic solvent such as ethyl acetate, to partition the nonpolar and semi-polar metabolites, including this compound, into the organic phase.
Step 2: Silica Gel Column Chromatography
-
The crude extract is concentrated and then fractionated using silica gel column chromatography.
-
A step-wise or gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the compounds based on their polarity.
Step 3: Gel Filtration Chromatography
-
Fractions containing this compound are further purified by gel filtration chromatography, commonly using Sephadex LH-20.[2]
-
This step separates molecules based on their size, effectively removing high and low molecular weight impurities.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification of this compound is achieved by preparative HPLC.
-
A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid.
The following diagram illustrates the general purification workflow for this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined by spectroscopic analyses.[3] It is a stereoisomer of Diolmycin A1, with the chemical structure 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. The relative configuration of this compound was determined to be the threo-isomer.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H19NO3 |
| Molecular Weight | 297.35 g/mol |
| Appearance | Colorless powder |
| Solubility | Soluble in Methanol, DMSO |
| Insolubility | Insoluble in Chloroform |
| Stereochemistry | threo-isomer |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |
| Data Not Available | Data Not Available | [M+H]⁺, [M+Na]⁺, fragment ions |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being of significant interest.
Anti-inflammatory Activity
This compound has been shown to strongly inhibit nitric oxide (NO) production. The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
The precise molecular mechanism by which this compound inhibits NO production has not been fully elucidated. However, a plausible mechanism involves the modulation of the inducible nitric oxide synthase (iNOS) pathway, a key enzyme responsible for the production of large amounts of NO during inflammation.
The following diagram depicts a hypothetical signaling pathway for the anti-inflammatory action of this compound.
Anticoccidial Activity
Diolmycins have been shown to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[2]
Table 3: Anticoccidial Activity of Diolmycins
| Compound | Minimum Effective Concentration (µg/mL) for Eimeria tenella Inhibition |
| Diolmycin A1 | 0.02 - 2.0 |
| This compound | 0.2 - 2.0 |
| Diolmycin B1 | 20 |
| Diolmycin B2 | 20 |
Conclusion and Future Directions
This compound is a promising natural product with demonstrated biological activities. While the initial discovery and characterization have laid a solid foundation, further research is needed to fully elucidate its therapeutic potential. Specifically, detailed studies on its mechanism of action, particularly in relation to its anti-inflammatory properties, are warranted. Furthermore, the optimization of fermentation and purification processes will be crucial for the large-scale production of this compound for preclinical and clinical evaluation. The lack of detailed, publicly available spectroscopic and quantitative data from the original studies presents a challenge, and re-isolation and characterization using modern analytical techniques would be highly beneficial for advancing the research on this molecule.
References
- 1. Antiparasitic agents produced by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparasitic agents produced by microorganisms [jstage.jst.go.jp]
Diolmycin A2 chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin A2 is a naturally occurring small molecule with demonstrated biological activities, including anticoccidial, antioxidant, and anti-inflammatory properties. This document provides a comprehensive overview of its chemical structure, known physicochemical and biological properties, and the methodologies used for its isolation and biological evaluation. While this compound presents a promising scaffold for further investigation, this paper also highlights the current gaps in publicly available data, particularly concerning detailed experimental protocols and its mechanism of action at the molecular level.
Chemical Structure and Properties
This compound is a stereoisomer of Diolmycin A1, both of which are produced by Streptomyces sp. WK-2955.[1][2] The fundamental structure of this compound is 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[3] Spectroscopic analyses have determined that this compound possesses the threo relative configuration.[3] The absolute configuration of (+)-Diolmycin A2 has been established as (11S, 12S).[4]
Physicochemical Properties
Detailed physicochemical data for this compound are not extensively reported in the available literature. However, data for its stereoisomer, Diolmycin A1, provides valuable insights. It is anticipated that this compound shares a similar profile.
| Property | Value (for Diolmycin A1) | Data Availability for this compound |
| Appearance | Colorless powder[4] | Not explicitly stated, likely similar |
| Molecular Formula | C₁₈H₁₉NO₃[4] | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.14 g/mol [4] | 297.35 g/mol |
| Solubility | Soluble in Methanol, DMSO; Insoluble in Chloroform[4] | Not explicitly stated, likely similar |
| Melting Point | Not Reported | Not Reported |
| Specific Rotation | Not Reported | Not Reported |
| UV/Vis Spectroscopy | Not Reported | Not Reported |
| NMR Spectroscopy | Not Reported | Not Reported |
Biological Activity
This compound has been shown to exhibit a range of biological activities, positioning it as a molecule of interest for further therapeutic development.
Anticoccidial Activity
This compound demonstrates activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] In in vitro assays using BHK-21 cells as a host for the parasite, this compound was shown to be effective.[1][4]
| Compound | Minimum Effective Concentration (Anticoccidial) | Cytotoxicity (BHK-21 cells) |
| This compound | 0.2 - 2.0 µg/mL[1] | 2.0 µg/mL[4] |
| Diolmycin A1 | 0.02 - 2.0 µg/mL[1] | 0.2 µg/mL[4] |
Antioxidant and Anti-inflammatory Activity
Recent studies have also highlighted the antioxidant and anti-inflammatory potential of this compound. It has been shown to possess antioxidant properties and can strongly inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Experimental Methodologies
Detailed, step-by-step experimental protocols for the isolation and biological assays of this compound are not fully available in the reviewed literature. However, the general procedures have been described.
Isolation and Purification Workflow
This compound is isolated from the fermentation broth of Streptomyces sp. WK-2955.[1] The general workflow involves a multi-step purification process.
Caption: Generalized workflow for the isolation and purification of this compound.
Anticoccidial Activity Assay
The anticoccidial activity of this compound was evaluated in an in vitro system.
-
Host Cells: BHK-21 (baby hamster kidney) cells.
-
Parasite: Eimeria tenella.
-
Methodology: Host cells are infected with the parasite and subsequently treated with varying concentrations of this compound. The inhibition of schizont formation is observed to determine the minimum effective concentration.[1]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory effects were assessed by measuring the inhibition of nitric oxide production.
-
Cell Line: Not explicitly stated, but likely a macrophage cell line (e.g., RAW 264.7) commonly used for such assays.
-
Stimulant: Lipopolysaccharide (LPS) is used to induce an inflammatory response and NO production.
-
Methodology: Cells are stimulated with LPS in the presence of varying concentrations of this compound. The amount of nitric oxide produced is then quantified in the cell culture medium.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways through which this compound exerts its biological effects have not yet been elucidated in the available literature. The inhibition of nitric oxide production suggests a potential interaction with the nitric oxide synthase (NOS) pathway, but further research is required to confirm this and identify other potential targets.
Due to the lack of detailed information on the signaling pathways, a corresponding diagram cannot be generated at this time.
Conclusion and Future Directions
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltamycins, new macrolide antibiotics. II. Isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kitasato-u.ac.jp [kitasato-u.ac.jp]
The Enigmatic Pathway: Unraveling the Biosynthesis of Diolmycin A2 in Streptomyces
A comprehensive review of the current scientific literature reveals a notable absence of detailed information regarding the specific biosynthetic pathway of Diolmycin A2 in Streptomyces sp. WK-2955. While the producing organism, chemical structure, and biological activity of this compound have been described, the genetic and enzymatic machinery responsible for its assembly remains unelucidated. This technical guide, therefore, aims to provide a foundational understanding of secondary metabolite biosynthesis in Streptomyces as a framework for the prospective elucidation of the this compound pathway, while presenting the currently available data for this compound.
This compound: What We Know
This compound is a secondary metabolite produced by the soil bacterium Streptomyces sp. WK-2955.[1][2] It belongs to a class of compounds known as diolmycins and exhibits anticoccidial activity.[1][2] The chemical structure of this compound has been identified as a stereoisomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[3]
Data Presentation
The available quantitative data on the biological activity of this compound is summarized in the table below.
| Compound | Minimum Effective Concentration (µg/mL) for Anticoccidial Activity | Cytotoxicity (µg/mL) |
| This compound | 0.2 | 2.0 |
Data sourced from Tabata et al., 1993.
General Principles of Secondary Metabolite Biosynthesis in Streptomyces
Streptomyces are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities. The biosynthesis of these complex molecules is a highly regulated process, encoded by sets of genes clustered together on the bacterial chromosome, known as Biosynthetic Gene Clusters (BGCs) .
A typical BGC contains all the necessary genetic information for the production of a specific secondary metabolite, including:
-
Core biosynthetic enzymes: These are large, multifunctional enzymes that assemble the carbon skeleton of the molecule. Common examples include Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs).
-
Tailoring enzymes: This diverse group of enzymes modifies the core scaffold to generate the final bioactive compound. These can include oxidoreductases, transferases, and halogenases.
-
Regulatory genes: These genes encode proteins that control the expression of the other genes within the BGC, often in response to specific environmental or physiological signals.
-
Transport genes: These genes encode proteins responsible for exporting the final product out of the cell.
Hypothetical Biosynthetic Pathway of a Streptomyces Secondary Metabolite
Given the lack of specific information for this compound, a generalized workflow for the biosynthesis of a hypothetical hybrid PKS-NRPS product is presented below. This illustrates the typical logic and flow of such pathways.
Caption: A generalized workflow for the biosynthesis of a hybrid polyketide-non-ribosomal peptide secondary metabolite in Streptomyces.
Experimental Protocols for Elucidating a Biosynthetic Pathway
The elucidation of a novel biosynthetic pathway, such as that for this compound, would involve a combination of modern molecular biology and analytical chemistry techniques. A general workflow for such a project is outlined below.
Caption: A typical experimental workflow for the identification and characterization of a biosynthetic gene cluster (BGC).
Detailed Methodologies:
-
Genome Sequencing and Bioinformatic Analysis:
-
DNA Extraction: High-quality genomic DNA would be isolated from a pure culture of Streptomyces sp. WK-2955.
-
Sequencing: The genome would be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome sequence.
-
BGC Prediction: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The tool predicts the boundaries of the cluster and annotates the functions of the genes within it based on homology to known biosynthetic genes.
-
-
Targeted Gene Inactivation:
-
Vector Construction: A gene disruption cassette, often containing an antibiotic resistance marker, would be constructed to replace a key biosynthetic gene (e.g., a PKS or NRPS gene) within the predicted this compound BGC.
-
Transformation: The disruption cassette would be introduced into Streptomyces sp. WK-2955 via protoplast transformation or intergeneric conjugation from E. coli.
-
Mutant Selection and Verification: Mutants would be selected based on antibiotic resistance, and the correct gene replacement would be verified by PCR and sequencing.
-
-
Comparative Metabolite Profiling:
-
Cultivation and Extraction: The wild-type and mutant strains would be cultivated under identical conditions. The culture broth and mycelium would be extracted with an organic solvent (e.g., ethyl acetate).
-
LC-MS/MS Analysis: The extracts would be analyzed by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The disappearance of the peak corresponding to this compound in the mutant strain's profile compared to the wild-type would confirm the involvement of the knocked-out gene in its biosynthesis.
-
-
Heterologous Expression:
-
Cloning of the BGC: The entire predicted this compound BGC would be cloned into an expression vector.
-
Transformation of a Host: The vector would be introduced into a genetically tractable and high-producing Streptomyces host strain (e.g., S. coelicolor or S. lividans).
-
Production Analysis: The heterologous host would be cultivated, and the production of this compound would be monitored by LC-MS/MS to confirm the functionality of the cloned BGC.
-
Future Outlook
The elucidation of the this compound biosynthetic pathway holds significant potential for both fundamental and applied research. Understanding the enzymatic reactions involved could unveil novel biocatalysts for industrial applications. Furthermore, genetic engineering of the BGC could lead to the production of novel this compound analogs with improved efficacy or novel biological activities, thereby expanding the therapeutic potential of this class of natural products. The application of the modern experimental approaches described in this guide will be instrumental in finally unraveling the biosynthetic blueprint of this compound.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Diolmycin A2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diolmycin A2, a natural product with potential therapeutic applications. Due to the limited public availability of the primary research article, this document summarizes the currently accessible information and provides a relevant theoretical framework for its potential mechanism of action.
Introduction to this compound
This compound is a secondary metabolite produced by the bacterium Streptomyces sp. WK-2955.[1] It belongs to a class of compounds known as diolmycins, which are characterized by a 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol core structure. Specifically, this compound has been identified as the threo stereoisomer of this core structure.[1] The structural elucidation of this compound was first reported by Tabata et al. in 1993.[1]
Spectroscopic Data
While the definitive primary spectroscopic data from the initial structure elucidation is not readily accessible in the public domain, this section outlines the expected and reported spectroscopic characteristics of this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a molecule. For this compound, with a molecular formula of C₁₈H₁₉NO₃, the expected exact mass can be calculated.
| Parameter | Value |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Exact Mass (Monoisotopic) | 297.1365 g/mol |
| Expected HR-MS (ESI+) Ion | [M+H]⁺ = 298.1438 m/z |
| Expected HR-MS (ESI+) Ion | [M+Na]⁺ = 320.1257 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although the specific chemical shifts (δ) and coupling constants (J) from the original publication are unavailable, a predicted NMR data table is presented below based on the known structure of this compound. These predictions are generated using standard NMR prediction algorithms and should be considered as estimations.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 38.2 | 3.05 | dd | 14.5, 4.5 |
| 2.90 | dd | 14.5, 8.5 | ||
| 2 | 74.5 | 4.01 | m | |
| 3 | 75.1 | 3.85 | m | |
| 4 | 37.5 | 2.85 | dd | 14.0, 5.0 |
| 2.70 | dd | 14.0, 8.0 | ||
| Indole-2 | 124.5 | 7.10 | s | |
| Indole-3 | 112.9 | - | - | - |
| Indole-3a | 127.8 | - | - | - |
| Indole-4 | 119.9 | 7.60 | d | 8.0 |
| Indole-5 | 122.1 | 7.15 | t | 7.5 |
| Indole-6 | 119.0 | 7.05 | t | 7.5 |
| Indole-7 | 111.8 | 7.35 | d | 8.0 |
| Indole-7a | 136.9 | - | - | - |
| Indole-NH | - | 8.10 | s | |
| p-Hydroxyphenyl-1' | 131.5 | - | - | - |
| p-Hydroxyphenyl-2',6' | 130.5 | 7.00 | d | 8.5 |
| p-Hydroxyphenyl-3',5' | 115.8 | 6.70 | d | 8.5 |
| p-Hydroxyphenyl-4' | 156.0 | - | - | - |
| p-Hydroxyphenyl-OH | - | 9.30 | s | |
| 2-OH | - | 4.50 | d | 5.0 |
| 3-OH | - | 4.60 | d | 4.5 |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported for the isolation and characterization of similar natural products from Streptomyces.
Fermentation and Isolation
-
Fermentation: Streptomyces sp. WK-2955 is cultured in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote the production of secondary metabolites.
-
Extraction: The culture broth is harvested and subjected to solvent extraction, typically with ethyl acetate or butanol, to partition the organic compounds from the aqueous medium.
-
Chromatography: The crude extract is then purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative high-performance liquid chromatography (HPLC), to isolate this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated solvents such as methanol-d₄ or DMSO-d₆.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Potential Signaling Pathway Modulation
While the specific biological targets of this compound are not yet fully elucidated, its indole moiety suggests potential interactions with signaling pathways known to be modulated by other indole-containing compounds. One such critical pathway in the context of cancer and other diseases is the PI3K/Akt/mTOR/NF-κB signaling cascade.
The diagram below illustrates the logical flow of this pathway and indicates potential points of inhibition by indole-based compounds.
References
Physical and chemical properties of Diolmycin A2.
Introduction
Diolmycin A2 is a naturally occurring small molecule that has garnered interest for its potential therapeutic applications. As a member of the diolmycin family of compounds, it exhibits a range of biological activities, including anticoccidial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available scientific data on the physical and chemical properties of this compound, its isolation, and its biological activities, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of Diolmycins
| Property | Diolmycin A1 (erythro-isomer) | This compound (threo-isomer) |
| Appearance | Colorless powder | Data not available |
| Molecular Formula | C₁₈H₁₉NO₃ | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.14 g/mol | 297.14 g/mol |
| Stereochemistry | erythro | threo |
| Absolute Configuration of (+)-enantiomer | (11S, 12R) | (11S, 12S)[2] |
| Solubility | Soluble in Methanol, DMSO; Insoluble in Chloroform | Data not available |
| Melting Point | Data not available | Data not available |
| Specific Rotation | Data not available | Data not available |
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry) for this compound are not available in the reviewed literature. The structural elucidation was based on these methods, but the raw data has not been published.[1]
Isolation and Purification
This compound is a secondary metabolite produced by the soil bacterium Streptomyces sp. WK-2955.[3] It has also been isolated from the secondary metabolites of Bacillus badius. The general procedure for its isolation from the fermentation broth of Streptomyces sp. involves a multi-step process.
Experimental Workflow for Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Specific, step-by-step experimental protocols for the isolation and purification of this compound are not detailed in the available literature. The process generally involves:
-
Fermentation: Culturing of Streptomyces sp. WK-2955 under conditions conducive to the production of diolmycins.
-
Solvent Extraction: Extraction of the active compounds from the fermentation broth using an appropriate organic solvent.
-
Silica Gel Column Chromatography: Initial separation of the crude extract based on polarity.
-
Gel Filtration: Further purification using a size-exclusion matrix like Sephadex LH-20.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound.
Biological Activity
This compound has demonstrated several biological activities, highlighting its potential as a therapeutic agent.
Table 2: Biological Activities of this compound
| Activity | Description |
| Anticoccidial | Inhibits the growth of Eimeria tenella in vitro.[3] |
| Antioxidant | Exhibits antioxidant properties. |
| Anti-inflammatory | Inhibits the production of nitric oxide (NO). |
Anticoccidial Activity
This compound has been shown to inhibit the growth of the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry. In an in-vitro assay using BHK-21 cells as a host, this compound was effective at concentrations of 0.2-2.0 µg/ml.[3]
Antioxidant and Anti-inflammatory Activity
This compound has been identified as an antioxidant compound and a potent inhibitor of nitric oxide (NO) production. The inhibition of NO production suggests potential anti-inflammatory effects, as NO is a key mediator in inflammatory processes.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated. The inhibition of nitric oxide production suggests an interaction with the nitric oxide synthase (NOS) pathway.
Hypothesized Signaling Pathway for NO Inhibition
Caption: Hypothesized mechanism of this compound in the inhibition of nitric oxide synthesis.
Experimental Workflow for Antioxidant Activity Assay (General)
A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Caption: General workflow for a DPPH antioxidant activity assay.
This compound is a promising natural product with demonstrated biological activities. However, a significant portion of its detailed physicochemical properties, spectroscopic data, and specific mechanisms of action remain to be fully characterized and published. This guide summarizes the current state of knowledge and highlights the areas where further research is needed to fully understand and exploit the therapeutic potential of this compound. The information provided herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Diolmycin A2: A Technical Guide on its Anticoccidial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. Diolmycin A2, a natural product isolated from Streptomyces sp., has demonstrated promising anticoccidial activity. This technical guide provides a comprehensive overview of the current understanding of this compound, including its discovery, chemical properties, and in vitro efficacy. Due to the limited publicly available information on its precise mechanism of action, this document also presents a hypothesized pathway based on the common modes of action of other anticoccidial drugs, alongside detailed experimental protocols and data visualizations to stimulate further research and drug development efforts.
Introduction
Coccidiosis is an intestinal disease that affects a wide range of animals, with a particularly significant impact on the poultry industry worldwide. The causative agents, Eimeria species, are intracellular parasites that undergo a complex life cycle within the intestinal epithelium of the host, leading to tissue damage, malabsorption of nutrients, diarrhea, and in severe cases, mortality. For decades, the control of coccidiosis has heavily relied on the use of anticoccidial drugs. However, the extensive and prolonged use of these agents has led to the widespread development of drug resistance, rendering many of the current treatments less effective.
This challenge underscores the urgent need for new anticoccidial compounds with novel mechanisms of action. Natural products from microbial sources have historically been a rich source of new therapeutic agents. In this context, this compound, a metabolite produced by Streptomyces sp. strain WK-2955, was identified as a potent inhibitor of Eimeria tenella growth in vitro.[1] This guide aims to consolidate the existing knowledge on this compound and to provide a framework for future research into its mechanism of action.
This compound: Discovery and Physicochemical Properties
This compound was discovered as part of a screening program for new anticoccidial agents from microbial sources. It is produced by the soil bacterium Streptomyces sp. WK-2955. Chemically, this compound is a stereoisomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[2] The relative configuration of this compound has been determined to be the threo-isomer.[2]
In Vitro Anticoccidial Activity of this compound
The anticoccidial efficacy of this compound has been evaluated in vitro against Eimeria tenella, one of the most pathogenic species of Eimeria in chickens. The studies demonstrated that this compound effectively inhibits the development of E. tenella schizonts in host cells.[1]
Quantitative Data
The in vitro anticoccidial activity of this compound and its related compounds is summarized in the table below. The minimum effective concentration (MEC) is defined as the lowest concentration at which no schizonts were observed in the host cells.
| Compound | Minimum Effective Concentration (µg/mL) for Eimeria tenella |
| This compound | 0.2 |
| Diolmycin A1 | 0.02 |
| Diolmycin B1 | 20 |
| Diolmycin B2 | 20 |
Data sourced from Tabata et al., 1993.[1]
Experimental Protocols
The following is a detailed description of the in vitro assay used to determine the anticoccidial activity of this compound.
In Vitro Assay for Anticoccidial Activity
This protocol is based on the methodology described in the initial discovery papers of Diolmycins.[1]
Objective: To assess the inhibitory effect of this compound on the intracellular development of Eimeria tenella.
Materials:
-
Host cells: Baby hamster kidney (BHK-21) cells
-
Parasite: Eimeria tenella sporozoites
-
Culture medium: Eagle's minimum essential medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Culture: BHK-21 cells are seeded into 96-well microplates and cultured until a confluent monolayer is formed.
-
Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in the culture medium to obtain the desired test concentrations.
-
Infection: The culture medium is removed from the wells, and the cell monolayers are inoculated with a suspension of Eimeria tenella sporozoites.
-
Treatment: Immediately after infection, the sporozoite suspension is replaced with the culture medium containing the various concentrations of this compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a period that allows for the development of schizonts in the control wells (typically 48-72 hours).
-
Assessment of Activity: After incubation, the cells are fixed and stained. The number of schizonts in the treated wells is counted under a microscope and compared to the number in the control wells. The minimum effective concentration (MEC) is determined as the lowest concentration of this compound that completely inhibits the formation of schizonts.
In vitro anticoccidial assay workflow for this compound.
Mechanism of Action: A Hypothesized Pathway
The precise molecular target and mechanism of action of this compound in Eimeria have not been elucidated in the available scientific literature. However, based on the known mechanisms of other anticoccidial drugs and the chemical structure of this compound, a hypothetical mechanism can be proposed to guide future research. Many anticoccidial agents interfere with the parasite's metabolic pathways, which are essential for its rapid replication and survival within the host cell.
Hypothesized Target: Inhibition of a Key Metabolic Pathway
It is plausible that this compound targets a critical enzyme or pathway within the Eimeria parasite that is distinct from that of the host, providing a basis for its selective toxicity. Given its chemical structure, which includes an indole ring, this compound might interfere with pathways involving tryptophan metabolism or act as an antagonist to a receptor or enzyme that recognizes indole-containing ligands. Alternatively, it could disrupt mitochondrial function and energy metabolism, a common target for antiparasitic drugs.
The following diagram illustrates a hypothetical mechanism where this compound inhibits a key enzyme in a metabolic pathway essential for parasite survival and replication.
Hypothesized mechanism of action of this compound.
Disclaimer: The signaling pathway depicted above is purely hypothetical and intended to provide a conceptual framework for future research. There is currently no direct experimental evidence to support this specific mechanism for this compound.
Conclusion and Future Directions
This compound is a promising anticoccidial agent with demonstrated in vitro activity against Eimeria tenella. Its novel chemical structure suggests a potential for a mechanism of action that may differ from existing anticoccidial drugs, which would be highly advantageous in combating drug-resistant strains. However, a significant gap in our knowledge is the precise molecular mechanism by which this compound exerts its anticoccidial effect.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the molecular target(s) of this compound within the Eimeria parasite.
-
Mechanism of Action Studies: Investigating the effects of this compound on key parasite metabolic pathways, such as energy metabolism, nucleic acid synthesis, and protein synthesis.
-
In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in animal models of coccidiosis to determine its potential as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its anticoccidial activity and pharmacokinetic properties.
Elucidating the mechanism of action of this compound will not only be crucial for its potential development as a new anticoccidial drug but will also contribute to a better understanding of the biology of Eimeria parasites, potentially revealing new targets for drug discovery.
References
Diolmycin A2: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin A2, a natural product isolated from Streptomyces sp., has demonstrated a range of biological activities, including anticoccidial, anti-inflammatory, and antioxidant properties. This document provides a technical overview of the existing research on this compound, summarizing key quantitative data, outlining experimental methodologies for its biological screening, and visualizing relevant pathways and workflows. While current data indicates potential therapeutic applications, further research is required to fully elucidate its anticancer and antibacterial spectrum and to confirm its precise mechanisms of action.
Quantitative Biological Activity of this compound
The biological activities of this compound have been quantified in several key assays. The following table summarizes the available data, providing a clear comparison of its potency in different biological contexts.
| Biological Activity | Assay Target | Cell Line | Measurement | Value | Reference |
| Anticoccidial Activity | Eimeria tenella | - | Minimum Effective Concentration (MEC) | 0.2 µg/mL | [1] |
| Cytotoxicity | BHK-21 cells | BHK-21 | Cytotoxicity Concentration | 2.0 µg/mL | [1] |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production | RAW 264.7 | - | Strong Inhibition | Not Quantified |
| Antioxidant Activity | Hydrogen Peroxide (H₂O₂) | - | Scavenging Activity | - | Not Quantified |
| Anticancer Activity | Various Cancer Cell Lines | - | IC₅₀ | Data Not Available | - |
| Antibacterial Activity | Various Bacterial Strains | - | Minimum Inhibitory Concentration (MIC) | Data Not Available | - |
Note: The anti-inflammatory and antioxidant activities have been qualitatively described, but specific IC₅₀ or equivalent quantitative values are not yet available in the public domain. Further studies are needed to determine the anticancer and antibacterial efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the key experiments cited in the study of this compound's biological activity.
Anticoccidial Activity Assay
This protocol is based on the in vitro assay system used to determine the anticoccidial activity of this compound against Eimeria tenella using BHK-21 cells as a host.
Objective: To determine the minimum effective concentration (MEC) of this compound required to inhibit the growth of Eimeria tenella.
Materials:
-
This compound
-
Eimeria tenella sporozoites
-
BHK-21 (Baby Hamster Kidney) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Cell Culture: Culture BHK-21 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the BHK-21 cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.
-
Infection and Treatment: Infect the BHK-21 cell monolayers with Eimeria tenella sporozoites. Immediately after infection, add the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for the development of schizonts (typically 48-72 hours).
-
Observation: Observe the cells under an inverted microscope to assess the development of mature schizonts.
-
MEC Determination: The MEC is defined as the lowest concentration of this compound at which no mature schizonts are observed.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound against a mammalian cell line, such as BHK-21.
Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC₅₀).
Materials:
-
This compound
-
BHK-21 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BHK-21 cells in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To evaluate the inhibitory effect of this compound on NO production.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture and seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess Reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm to determine the nitrite concentration, which is an indicator of NO production.
-
Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing Workflows and Pathways
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial biological screening of a natural product like this compound.
Caption: General workflow for screening the biological activity of this compound.
Proposed Anti-inflammatory Signaling Pathway
Based on the observation that this compound inhibits nitric oxide production in LPS-stimulated macrophages, a putative mechanism of action involves the inhibition of the NF-κB signaling pathway. LPS is a known activator of Toll-like receptor 4 (TLR4), which triggers a downstream cascade leading to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. This compound may interfere with this pathway at one or more points, leading to a reduction in iNOS expression and consequently, NO production.
Disclaimer: This proposed pathway is based on indirect evidence and requires further experimental validation to confirm the direct molecular targets of this compound.
References
Diolmycin A2: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin A2, a natural product first isolated from Streptomyces sp., has demonstrated significant biological activity that warrants further investigation for its therapeutic potential. Initially identified as a potent anticoccidial agent, recent studies have unveiled its promising anti-inflammatory and antioxidant properties. This document provides a comprehensive technical overview of the current state of knowledge on this compound, including its structure, synthesis, and known biological activities. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.
Introduction
This compound is a stereoisomer of Diolmycin A1, both of which are 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediols.[1][2] It was originally discovered in the culture broth of the actinomycete strain WK-2955 as a compound with anticoccidial properties.[3] More recently, this compound has also been isolated from the marine bacterium Bacillus badius, where it was identified as having both antioxidant and anti-inflammatory activities.[4] The presence of an indole moiety in its structure is of particular interest, as indole derivatives are known to possess a wide range of pharmacological activities.[5] This whitepaper will delve into the known therapeutic potentials of this compound, with a focus on its established anticoccidial effects and its emerging role as an anti-inflammatory agent.
Chemical Structure and Synthesis
The chemical structure of this compound is 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[1][2] It is the threo-isomer, distinguishing it from the erythro-isomer, Diolmycin A1.[2] The absolute configuration of (+)-Diolmycin A2 has been determined as (11S, 12S).[1]
The total synthesis of this compound has been reported, providing a means to produce the compound for research and development purposes.[1] A key step in the synthesis involves a Yb(III) trifluoromethanesulfonate-catalyzed high-pressure reaction.[1] Racemic diolmycin analogs have also been synthesized via a stereoselective Wittig reaction followed by osmium oxidation.[1]
Therapeutic Applications
The therapeutic potential of this compound has been explored in two primary areas: as an anticoccidial agent and as an anti-inflammatory agent.
Anticoccidial Activity
Diolmycins were first identified for their ability to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[3] In vitro assays have demonstrated that this compound is effective against monensin-resistant strains of E. tenella.[1]
Quantitative Data: Anticoccidial Activity and Cytotoxicity
| Compound | Minimum Effective Concentration (µg/mL) vs. Eimeria tenella[1] | Cytotoxicity (C) (µg/mL) vs. BHK-21 cells[1] | Selectivity Index (C/A)[1] |
| This compound | 0.2 | 2.0 | 10 |
| Diolmycin A1 | 0.02 | 0.2 | 10 |
| Diolmycin B1 | 20 | NT | — |
| Diolmycin B2 | 20 | NT | — |
| NT: Not tested at a concentration higher than 20 µg/ml. |
Anti-inflammatory and Antioxidant Activity
A recent study has highlighted the potential of this compound as an anti-inflammatory and antioxidant agent.[4] Isolated from Bacillus badius, this compound was found to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4] Overproduction of NO is a key feature of inflammatory and autoimmune diseases, suggesting a therapeutic role for this compound in these conditions. The study also identified its antioxidant properties.[4]
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound have not yet been fully elucidated.
-
Anticoccidial Mechanism: The mechanism by which this compound inhibits the growth of Eimeria tenella is currently unknown.
-
Anti-inflammatory Mechanism: The inhibition of nitric oxide production in LPS-stimulated macrophages suggests that this compound may interfere with the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. However, further studies are required to confirm this and identify the specific molecular targets.
Due to the lack of detailed information on the signaling pathways, a corresponding diagram cannot be provided at this time.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp. Culture
Diolmycins are isolated from the fermentation broth of Streptomyces sp. WK-2955.[3] The general workflow for isolation and purification is as follows:
In Vitro Anticoccidial Activity Assay
The anticoccidial activity of this compound is assessed using an in vitro assay with Eimeria tenella and a host cell line, such as Baby Hamster Kidney (BHK-21) cells.[3]
Detailed Methodology:
-
Cell Culture: BHK-21 cells are cultured in appropriate media and seeded into multi-well plates to form a monolayer.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium.
-
Infection: Eimeria tenella sporozoites are isolated and added to the BHK-21 cell monolayers.
-
Treatment: Immediately after infection, the medium is replaced with the medium containing the different concentrations of this compound.
-
Incubation: The plates are incubated for a sufficient period to allow for the development of schizonts in the control wells (typically 48-72 hours).
-
Analysis: The cells are fixed and stained (e.g., with Giemsa stain), and the number of mature schizonts is observed and counted under a microscope. The minimum effective concentration is determined as the lowest concentration of this compound that completely inhibits schizont formation.[1][3]
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of this compound is evaluated by measuring its ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[4]
Detailed Methodology:
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess assay. This involves mixing the supernatant with Griess reagent and measuring the absorbance at 540-550 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the this compound-treated wells to the LPS-stimulated control wells. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents. Its established anticoccidial activity, coupled with its newly discovered anti-inflammatory and antioxidant properties, opens up multiple avenues for further research.
Key areas for future investigation include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in the anticoccidial and anti-inflammatory effects of this compound is crucial for its further development.
-
In Vivo Efficacy: While in vitro data are promising, in vivo studies in animal models of coccidiosis and inflammatory diseases are necessary to validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities of indole-containing compounds, it would be worthwhile to screen this compound for other potential applications, such as anticancer, antiviral, and antibacterial activities, in well-designed studies.
References
- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
Diolmycin A2: A Technical Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin A2, a natural product first isolated from Streptomyces sp. and later from Bacillus badius, has emerged as a molecule of interest due to its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its core biological properties, quantitative data, and the experimental methodologies used to elucidate its effects. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing the current state of knowledge and identifying key areas for future investigation.
Introduction
This compound is a stereoisomer of Diolmycin A1, with the chemical structure 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[1] Initially identified for its potent anticoccidial properties, subsequent research has revealed its potential as an antioxidant and anti-inflammatory agent. This review consolidates the available scientific data on this compound, presenting it in a structured format to facilitate further research and development.
Biological Activities
Anticoccidial Activity
This compound has demonstrated significant efficacy against the protozoan parasite Eimeria tenella, a primary causative agent of coccidiosis in poultry. In vitro studies have shown that this compound inhibits the growth of E. tenella in host cells.[2][3]
Table 1: Anticoccidial Activity and Cytotoxicity of this compound
| Compound | Minimum Effective Concentration (µg/mL) vs. E. tenella | Cytotoxicity (µg/mL) in BHK-21 cells |
| This compound | 0.2 - 2.0 | 2.0 |
Data sourced from Tabata et al., 1993.[2]
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound, demonstrating its ability to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage-like cells. Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a target for anti-inflammatory therapies.
While the specific inhibitory concentrations (IC50) for this compound's anti-inflammatory activity are not yet published in the reviewed literature, the qualitative findings suggest a potent effect.
Antioxidant Activity
This compound has also been identified as a potent antioxidant, exhibiting hydrogen peroxide (H₂O₂) scavenging activity. Reactive oxygen species (ROS) like H₂O₂ contribute to cellular damage and are implicated in a variety of diseases. The ability of this compound to neutralize these species suggests a therapeutic potential in oxidative stress-related conditions. Quantitative data on its antioxidant efficacy, such as EC50 values, are not yet available in the reviewed literature.
Experimental Protocols
Isolation and Purification of this compound
This compound has been isolated from the fermentation broth of Streptomyces sp. WK-2955 and from the secondary metabolites of Bacillus badius.[2][3] A general workflow for its isolation is depicted below.
In Vitro Anticoccidial Assay
The anticoccidial activity of this compound was assessed using an in vitro assay with Eimeria tenella and Baby Hamster Kidney (BHK-21) cells as the host.[2]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory effect of this compound was determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]
Antioxidant Assay (Hydrogen Peroxide Scavenging)
The antioxidant potential of this compound was evaluated through its ability to scavenge hydrogen peroxide.
Mechanism of Action
To date, the precise molecular mechanisms underlying the anticoccidial, anti-inflammatory, and antioxidant activities of this compound have not been fully elucidated in the available literature. Further research is required to identify the specific cellular targets and signaling pathways modulated by this compound. For its anti-inflammatory effects, it is hypothesized that this compound may interfere with inflammatory signaling cascades that lead to the expression of inducible nitric oxide synthase (iNOS), but this remains to be experimentally validated. Similarly, the direct or indirect mechanisms of its antioxidant activity are yet to be determined.
Chemical Synthesis
The total synthesis of (+)-Diolmycin A2 has been reported, utilizing a Ytterbium(III) trifluoromethanesulfonate-catalyzed high-pressure reaction of epoxides with indole. This enantioselective synthesis was crucial in determining the absolute configuration of the natural product as (11S, 12S). A detailed, step-by-step workflow for the synthesis is not available in the reviewed literature.
Conclusion and Future Directions
This compound is a promising natural product with a spectrum of biological activities that warrant further investigation. The current body of research provides a solid foundation, particularly regarding its anticoccidial effects. However, to advance its potential as a therapeutic agent, several key areas need to be addressed:
-
Quantitative Analysis: Detailed dose-response studies are needed to determine the IC50 and EC50 values for its anti-inflammatory and antioxidant activities.
-
Mechanism of Action: Elucidating the molecular targets and signaling pathways for each of its biological activities is critical for understanding its therapeutic potential and for rational drug design.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective compounds.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Diolmycin A2: A Technical Guide on its Chemistry, Biology, and Relation to Diolmycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diolmycins, a family of natural products isolated from Streptomyces sp. WK-2955, have demonstrated notable anticoccidial activity. This technical guide provides a comprehensive overview of Diolmycin A2, detailing its relationship to analogs Diolmycin A1, B1, and B2. The document covers the structural chemistry, biological activity, and proposed biosynthetic origins of these compounds. Included are detailed experimental protocols for isolation and bioactivity assessment, alongside quantitative data presented for comparative analysis. Visual diagrams of key logical and experimental workflows are provided to facilitate understanding.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract of animals, is caused by protozoa of the genus Eimeria. The emergence of drug-resistant strains of Eimeria necessitates the discovery of new anticoccidial agents. The diolmycins, produced by Streptomyces sp. WK-2955, represent a promising class of compounds with in vitro efficacy against Eimeria tenella.[1][2] This guide focuses on this compound and its structural and functional relationships with Diolmycin A1, B1, and B2.
Structural Elucidation and Physicochemical Properties
The diolmycin family consists of four related compounds, with the "A" and "B" series distinguished by their aromatic moieties and the "1" and "2" designations indicating their stereochemistry.
2.1. Diolmycin A1 and A2
Diolmycin A1 and A2 are stereoisomers of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[1]
-
Diolmycin A1 is the erythro-isomer.
-
This compound is the threo-isomer.
2.2. Diolmycin B1 and B2
Diolmycin B1 and B2 are stereoisomers of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[1]
-
Diolmycin B1 is the erythro-isomer.
-
Diolmycin B2 is the threo-isomer.
The structural relationship between the four diolmycin compounds is illustrated in the diagram below.
Caption: Structural relationships between Diolmycin A1, A2, B1, and B2.
Biological Activity
The primary biological activity identified for the diolmycins is their ability to inhibit the growth of the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry.
3.1. Quantitative Data
The in vitro anticoccidial activity and cytotoxicity of the diolmycins were assessed using Eimeria tenella grown in Baby Hamster Kidney (BHK-21) cells as a host system.[2] The minimum effective concentration (MEC) required to inhibit the formation of mature schizonts and the cytotoxic concentration are summarized in the table below.
| Compound | Anticoccidial Activity (MEC, µg/mL) | Cytotoxicity (µg/mL) |
| Diolmycin A1 | 0.02 - 2.0 | > 0.2 |
| This compound | 0.2 - 2.0 | > 2.0 |
| Diolmycin B1 | 20 | Not Tested > 20 |
| Diolmycin B2 | 20 | Not Tested > 20 |
3.2. Structure-Activity Relationship
Based on the available data, a preliminary structure-activity relationship (SAR) can be inferred:
-
The Diolmycin A series is significantly more potent than the Diolmycin B series , suggesting that the indole moiety is important for anticoccidial activity.
-
Within the Diolmycin A series , the erythro-isomer (Diolmycin A1 ) exhibits slightly higher potency than the threo-isomer (This compound ).
3.3. Mechanism of Action
The precise molecular mechanism of action for the diolmycins has not been elucidated in the available scientific literature. Given their structure and biological effect on a parasitic protozoan, it is plausible that they may interfere with essential metabolic pathways or cellular processes specific to the parasite. Further research is required to identify the molecular targets of these compounds.
Experimental Protocols
4.1. Isolation and Purification of Diolmycins
The following protocol outlines the general procedure for the isolation and purification of diolmycins from the fermentation broth of Streptomyces sp. WK-2955.[2]
Caption: General workflow for the isolation and purification of diolmycins.
Methodology:
-
Fermentation: Culture Streptomyces sp. WK-2955 in a suitable production medium.
-
Extraction: After an appropriate incubation period, harvest the fermentation broth. Extract the active compounds from the broth using a water-immiscible organic solvent such as ethyl acetate.
-
Silica Gel Chromatography: Concentrate the organic extract and apply it to a silica gel column. Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
-
Gel Filtration: Further purify the active fractions using gel filtration chromatography on a Sephadex LH-20 column, eluting with a suitable solvent like methanol.
-
Preparative HPLC: Perform final purification of the individual diolmycins using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
4.2. In Vitro Anticoccidial Assay
This protocol describes a general method for assessing the anticoccidial activity of compounds against Eimeria tenella using BHK-21 cells as the host.
Methodology:
-
Cell Culture: Culture BHK-21 cells in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until a confluent monolayer is formed.
-
Sporozoite Preparation: Obtain sporulated oocysts of Eimeria tenella. Excyst the oocysts to release sporozoites and purify them.
-
Infection: Infect the BHK-21 cell monolayers with the prepared sporozoites.
-
Compound Treatment: Add serial dilutions of the test compounds (Diolmycins) to the infected cell cultures. Include appropriate positive (known anticoccidial drug) and negative (vehicle) controls.
-
Incubation: Incubate the plates at 41°C in a 5% CO2 atmosphere for a sufficient period to allow for the development of schizonts (typically 48-72 hours).
-
Assessment: Observe the cultures microscopically to determine the presence and development of schizonts. The minimum effective concentration (MEC) is the lowest concentration of the compound that inhibits the maturation of schizonts.
-
Cytotoxicity Assay: Concurrently, treat uninfected BHK-21 cell monolayers with the same concentrations of the test compounds to assess cytotoxicity, for example, using an MTT assay.
Biosynthesis
While the complete biosynthetic pathway for the diolmycins has not been experimentally determined, a plausible pathway can be proposed based on their chemical structures and known biosynthetic pathways of similar natural products.
Caption: Proposed plausible biosynthetic pathway for diolmycins.
It is hypothesized that the biosynthesis of diolmycins involves the convergence of pathways derived from aromatic amino acids and pyruvate. The 1-(3-indolyl) and 4-(p-hydroxyphenyl) moieties of the Diolmycin A series are likely derived from L-tryptophan and L-tyrosine, respectively. The 1,4-di-(p-hydroxyphenyl) structure of the Diolmycin B series is likely derived from two molecules of L-tyrosine. The 2,3-butanediol core is plausibly derived from pyruvate. The assembly of these precursors would involve a series of enzymatic reactions, including transamination, decarboxylation, condensation, and reduction steps.
Conclusion and Future Directions
This compound, along with its analogs, represents a class of natural products with promising anticoccidial activity. The higher potency of the Diolmycin A series highlights the importance of the indole group for its biological function. Future research should focus on:
-
Elucidation of the Mechanism of Action: Identifying the molecular target(s) of the diolmycins is crucial for understanding their therapeutic potential and for the rational design of more potent analogs.
-
Biosynthetic Pathway Characterization: Genetic and biochemical studies to delineate the complete biosynthetic pathway could enable the production of novel diolmycin derivatives through metabolic engineering.
-
In Vivo Efficacy and Safety: Evaluation of the diolmycins in animal models of coccidiosis is necessary to determine their in vivo efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundation for further investigation into this intriguing family of natural products and their potential application in addressing the challenge of coccidiosis.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Diolmycin A2: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive protocol for the total synthesis of Diolmycin A2, a naturally occurring indolyl butanediol with notable biological activities. This compound has been shown to possess anticoccidial, antioxidant, and anti-inflammatory properties, making it a molecule of significant interest for drug development professionals. This protocol is based on the enantioselective synthesis reported by Kotsuki et al., which established the absolute configuration of (+)-Diolmycin A2 as (11S, 12S). The key transformation in this synthesis is a Ytterbium(III) trifluoromethanesulfonate-catalyzed high-pressure reaction between an epoxide and indole. This document outlines the detailed experimental procedures, quantitative data, and visualizations to aid researchers in the successful replication of this synthesis and in the exploration of this compound's therapeutic potential.
Experimental Protocols
Overall Synthetic Scheme
The total synthesis of (+)-Diolmycin A2 is achieved through a concise and stereoselective route. The overall workflow is depicted below.
Application Note: Analysis and Purification of Diolmycin A2 by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the analytical determination and preparative purification of Diolmycin A2, a stereoisomer of the anticoccidial agent Diolmycin A1, produced by Streptomyces sp..[1][2] The methods described herein are based on reverse-phase high-performance liquid chromatography (HPLC), a robust and widely used technique for the separation and purification of natural products. This application note includes recommended instrumental parameters, mobile phases, and column specifications, as well as example data and workflows to guide researchers in establishing a reliable methodology for this compound analysis.
Introduction
Diolmycins are a group of related compounds isolated from the fermentation broth of Streptomyces sp. WK-2955, exhibiting notable anticoccidial activity.[1][3] this compound is a stereoisomer of Diolmycin A1, with the chemical structure 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[2] The development of effective analytical and purification methods is crucial for the continued research and potential therapeutic application of this compound. High-performance liquid chromatography is the method of choice for resolving this compound from a complex mixture and for its subsequent purification.
Analytical Method Development
The analytical HPLC method is designed for the quantification and purity assessment of this compound. A reverse-phase C18 column is recommended due to the hydrophobic nature of the Diolmycin molecule.
Experimental Protocol: Analytical HPLC
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol or dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Instrument: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
0-25 min: 30-70% Solvent B
-
25-30 min: 70-100% Solvent B
-
30-35 min: 100% Solvent B
-
35-40 min: 100-30% Solvent B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Data Presentation: Analytical HPLC
The following table presents example data for the analytical separation of this compound from related impurities.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity 1 | 12.5 | 2.1 | - |
| This compound | 18.7 | 95.8 | 98.5 |
| Impurity 2 | 21.3 | 1.5 | - |
| Impurity 3 | 24.0 | 0.6 | - |
Preparative Purification Method
The preparative HPLC method is designed to isolate larger quantities of this compound for further studies. This method is scaled up from the analytical method.
Experimental Protocol: Preparative HPLC
-
Sample Preparation:
-
Dissolve the crude or partially purified extract in a minimal amount of methanol or DMSO.
-
Filter the solution to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Instrument: A preparative HPLC system with a fraction collector.
-
Column: C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 35% to 65% Solvent B over 40 minutes is recommended as a starting point, to be optimized based on analytical results.
-
Flow Rate: 20 mL/min
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
-
Detection: UV at 280 nm.
-
Fraction Collection: Collect fractions based on the elution profile of this compound.
-
Data Presentation: Preparative HPLC
The following table summarizes the expected outcome of a preparative HPLC run for this compound.
| Parameter | Value |
| Sample Load | 100 mg |
| Elution Volume | 250-300 mL |
| Collected Fractions | 10-15 |
| Yield of this compound | 85 mg |
| Purity of this compound | >99% |
| Recovery | 85% |
Workflow and Logical Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to the analysis and purification of this compound.
Caption: Workflow for this compound Analysis and Purification.
Logical Relationship Diagram
This diagram outlines the key decision-making steps in the HPLC method development for this compound.
Caption: Decision Tree for HPLC Method Development.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Introduction to Chiral Separation of Diolmycins
An advanced approach to the chiral High-Performance Liquid Chromatography (HPLC) separation of the diastereomers Diolmycin A1 and A2 is presented in this comprehensive application note and protocol. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed methodology for achieving high-resolution separation of these stereoisomers. Diolmycins, known for their anticoccidial properties, are produced by Streptomyces sp.[1][2] Diolmycin A1 and A2 are stereoisomers of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol, with Diolmycin A1 being the erythro isomer and Diolmycin A2 as the threo isomer.[3] The separation of these diastereomers is crucial for the evaluation of their individual biological activities and for stereoselective synthesis processes.
The selective separation of enantiomers and diastereomers is a critical task in modern analytical chemistry, particularly within the pharmaceutical industry.[4][5] Chiral HPLC stands out as a powerful technique for this purpose, often employing a chiral stationary phase (CSP) to achieve separation.[6][7] The distinct three-dimensional structures of Diolmycin A1 and A2 allow for differential interactions with a chiral stationary phase, enabling their separation by HPLC. This application note provides a robust starting protocol for the analytical and semi-preparative separation of Diolmycin A1 and A2.
Experimental Protocols
This section details the proposed experimental setup for the chiral HPLC separation of Diolmycin A1 and A2.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended due to its broad applicability in separating stereoisomers. A column such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, or IC) is a suitable starting point.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH).
-
Sample: A standard mixture of Diolmycin A1 and A2.
Sample Preparation
-
Prepare a stock solution of the Diolmycin A1 and A2 mixture at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
Proposed HPLC Method
The following table outlines the proposed starting conditions for the chiral HPLC separation. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.
| Parameter | Proposed Condition |
| Column | CHIRALPAK® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Data Presentation
The following table is a template for presenting the quantitative data obtained from the chiral separation of Diolmycin A1 and A2.
| Compound | Retention Time (min) | Peak Area | Height | Resolution (Rs) | Tailing Factor |
| Diolmycin A1 | |||||
| This compound |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC separation of Diolmycin A1 and A2.
Caption: Workflow for Diolmycin A1 and A2 Separation.
Chiral Separation Principle
The diagram below illustrates the principle of separating the Diolmycin A1 and A2 diastereomers using a chiral stationary phase.
Caption: Separation of Diolmycin Diastereomers.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for In Vitro Anticoccidial Activity of Diolmycin A2 against Eimeria tenella
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro anticoccidial activity of Diolmycin A2 against Eimeria tenella, the causative agent of cecal coccidiosis in poultry.[1] The protocols described herein focus on two key stages of the parasite's intracellular development: sporozoite invasion and intracellular proliferation. Additionally, a protocol for assessing the cytotoxicity of this compound against the host cells is included to determine its selectivity.
Introduction to this compound
This compound is one of four active compounds (A1, A2, B1, and B2) isolated from the fermentation broth of Streptomyces sp. WK-2955.[2] These compounds have demonstrated inhibitory effects on the growth of Eimeria tenella in in vitro systems.[2] Specifically, this compound has been shown to inhibit the formation of mature schizonts in host cells at concentrations ranging from 0.2 to 2.0 µg/mL.[2] The structure of this compound has been identified as the threo-isomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[3]
Host Cell and Parasite Strain
The Madin-Darby Bovine Kidney (MDBK) cell line is a suitable host for the in vitro cultivation and study of E. tenella sporozoite invasion and intracellular development.[4][5][6][7] MDBK cells are robust and support the development of first-generation schizonts.[4][5][7] Eimeria tenella sporozoites can be obtained from sporulated oocysts through standard excystation procedures.[8]
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Anticoccidial Activity of this compound against Eimeria tenella
| Compound | Concentration (µg/mL) | Sporozoite Invasion Inhibition (%) | Intracellular Proliferation Inhibition (%) |
| This compound | 0.1 | ||
| 0.2 | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 5.0 | |||
| Positive Control (e.g., Robenidine) | 1.0 | ||
| Negative Control (DMSO) | 0.1% | 0 | 0 |
Table 2: Cytotoxicity of this compound on MDBK Host Cells
| Compound | Concentration (µg/mL) | MDBK Cell Viability (%) |
| This compound | 0.1 | |
| 0.2 | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 | ||
| 5.0 | ||
| 10.0 | ||
| 20.0 | ||
| Positive Control (e.g., Doxorubicin) | 1.0 | |
| Negative Control (DMSO) | 0.1% | 100 |
Experimental Protocols
Preparation of Eimeria tenella Sporozoites
This protocol describes the excystation of sporozoites from sporulated oocysts.
Materials:
-
Sporulated Eimeria tenella oocysts
-
2.5% (w/v) Potassium dichromate solution
-
Sodium hypochlorite solution (30% v/v)
-
Phosphate Buffered Saline (PBS)
-
Excystation medium: 0.25% (w/v) Trypsin and 4% (w/v) Sodium taurocholate in PBS
-
DE-52 cellulose and nylon wool for purification[8]
-
Penicillin-Streptomycin solution
Procedure:
-
Harvest sporulated oocysts from chicken feces and clean them by flotation.[9] Induce sporulation by incubation in 2.5% potassium dichromate solution.[8][10]
-
Sterilize the oocysts with 30% sodium hypochlorite for 30 minutes, followed by several washes in sterile PBS.[8]
-
Break the oocysts mechanically (e.g., with glass beads) to release sporocysts.
-
Incubate the sporocysts in the excystation medium at 41°C for 1-2 hours to release sporozoites.
-
Purify the sporozoites from debris and unexcysted oocysts by passing them through a column of nylon wool and DE-52 cellulose.[8]
-
Wash the purified sporozoites with PBS containing penicillin and streptomycin and resuspend in cell culture medium for immediate use.[8]
Host Cell Culture
This protocol outlines the maintenance of MDBK cells.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
Procedure:
-
Culture MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days by detaching them with Trypsin-EDTA and reseeding at an appropriate density.
Sporozoite Invasion Assay
This assay determines the effect of this compound on the ability of sporozoites to invade host cells.[11][12]
Materials:
-
MDBK cells
-
E. tenella sporozoites
-
This compound stock solution (in DMSO)
-
Culture medium (DMEM with 2% FBS)
-
24-well plates
-
Fixation and staining reagents (e.g., methanol and Giemsa stain) or qPCR reagents.
Procedure:
-
Seed MDBK cells into 24-well plates and grow to confluence.[5]
-
Pre-treat freshly excysted sporozoites with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 µg/mL) for 1 hour at 41°C.[4] Include a positive control (e.g., Robenidine) and a negative control (DMSO).[4]
-
Wash the pre-treated sporozoites with PBS to remove the compound.[4]
-
Infect the MDBK cell monolayers with the treated sporozoites at a multiplicity of infection (MOI) of 1-3.
-
Incubate for 2-4 hours at 41°C to allow for invasion.[4]
-
After incubation, wash the monolayers with PBS to remove non-invaded sporozoites.
-
Quantify the number of intracellular sporozoites. This can be done by:
Calculation: Inhibition of Invasion (%) = [1 - (Number of intracellular parasites in treated group / Number of intracellular parasites in negative control group)] x 100
Intracellular Proliferation Assay
This assay evaluates the effect of this compound on the development of sporozoites into schizonts.[13]
Materials:
-
MDBK cells
-
E. tenella sporozoites
-
This compound stock solution (in DMSO)
-
Culture medium (DMEM with 2% FBS)
-
24-well plates
-
Reagents for quantification (e.g., qPCR).
Procedure:
-
Seed MDBK cells into 24-well plates and grow to confluence.
-
Infect the MDBK monolayers with freshly excysted sporozoites.
-
After a 2-4 hour invasion period, wash the cells with PBS to remove extracellular parasites.
-
Add fresh culture medium containing various concentrations of this compound.
-
Incubate the plates for 48-72 hours at 41°C to allow for the development of schizonts.[4]
-
Quantify the parasite proliferation. qPCR is a reliable method to measure the increase in parasite DNA, which correlates with schizont development.[4][5]
Calculation: Inhibition of Proliferation (%) = [1 - (Parasite DNA in treated group / Parasite DNA in negative control group)] x 100
Host Cell Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on MDBK cells.[14][15][16]
Materials:
-
MDBK cells
-
This compound stock solution (in DMSO)
-
Culture medium (DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed MDBK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
The viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of negative control cells) x 100
Visualizations
Caption: Overall experimental workflow for assessing the anticoccidial activity of this compound.
Caption: Workflow for the Sporozoite Invasion Assay.
Caption: Workflow for the Intracellular Proliferation Assay.
References
- 1. Comparative study of Eimeria tenella development in different cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of Eimeria tenella development in different cell culture systems | PLOS One [journals.plos.org]
- 7. The Growth of <i>Eimeria tenella</i>: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 8. parasite-journal.org [parasite-journal.org]
- 9. wvj.science-line.com [wvj.science-line.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2.6. E. tenella Sporozoite Invasion-Blocking Assay [bio-protocol.org]
- 12. In vitro inhibition of Eimeria tenella sporozoite invasion into host cells by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Determining the Cytotoxicity of Diolmycin A2
Introduction
Diolmycin A2 is a natural product isolated from Streptomyces sp. with known anticoccidial activity.[1][2] As with many natural products, understanding its cytotoxic potential is a critical step in drug development and safety assessment.[3][4] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in a mammalian cell line using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[7]
This document also briefly outlines complementary cytotoxicity assays, namely the Lactate Dehydrogenase (LDH) assay and apoptosis assays, which can provide a more comprehensive understanding of this compound's effects on cells.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells. This reaction produces a purple formazan product, the amount of which is proportional to the number of viable, metabolically active cells.[6] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound can be quantified.
Experimental Protocols
I. MTT Assay Protocol
This protocol is a widely used method for assessing cell viability and cytotoxicity.
Materials and Reagents:
-
This compound (of known purity)
-
Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the intended application)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[7]
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm.[7][8]
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
Experimental Procedure:
-
Cell Seeding:
-
Culture the selected mammalian cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
II. Complementary Cytotoxicity Assays
To gain a more comprehensive understanding of this compound's cytotoxic mechanism, the following assays can be performed:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, which is an indicator of plasma membrane damage and necrosis.[9] It is a colorimetric assay that can be performed using a commercially available kit.[10]
-
Apoptosis Assays: These assays can determine if this compound induces programmed cell death. Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[11] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[11]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.[14]
-
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
| Assay | Endpoint Measured | This compound Concentration (µM) | Result (e.g., % Viability, % LDH Release, % Apoptosis) | IC50 (µM) |
| MTT | Metabolic Activity | 0 (Control) | 100% | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| LDH | Membrane Integrity | 0 (Control) | 0% | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Annexin V/PI | Apoptosis/Necrosis | 0 (Control) | ||
| 10 | ||||
| 50 |
Visualizations
Caption: Workflow for the MTT-based cytotoxicity assay of this compound.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Testing Diolmycin A2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cell culture techniques for evaluating the biological activity of Diolmycin A2, a natural product derived from Streptomyces sp. with known anticoccidial properties.[1][2][3] The following protocols are designed to be adaptable for screening and mechanistic studies of this compound and its analogs.
Overview of this compound
This compound is an anticoccidial agent that has demonstrated inhibitory effects on the growth of Eimeria tenella in vitro, using Baby Hamster Kidney (BHK-21) cells as a host system.[1][2] Understanding its effects on host cell viability and its broader mechanism of action is crucial for its development as a potential therapeutic agent.
Data Presentation: In Vitro Activity of Diolmycins
The following table summarizes the known in vitro anticoccidial activity and cytotoxicity of this compound and related compounds.
| Compound | Anticoccidial Activity (MEC, µg/mL)¹ | Host Cell Cytotoxicity (MIC, µg/mL)² | Selectivity Index (C/A) |
| Diolmycin A1 | 0.02 | 0.2 | 10 |
| This compound | 0.2 | 2.0 | 10 |
| Diolmycin B1 | 20 | >20 | - |
| Diolmycin B2 | 20 | >20 | - |
¹ Minimum Effective Concentration at which no mature schizonts of Eimeria tenella were observed.[1] ² Minimum Inhibitory Concentration at which BHK-21 host cells were observed to be non-viable.[1]
Experimental Protocols
Cell Line Maintenance: BHK-21 Cells
The BHK-21 cell line is a suitable host for in vitro Eimeria tenella infection and for assessing the general cytotoxicity of this compound.[1][2]
Protocol for Culturing BHK-21 Cells:
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Thawing of Cells: Thaw cryopreserved BHK-21 cells rapidly in a 37°C water bath.[4] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a suitable split ratio (e.g., 1:5 to 1:10).
In Vitro Anticoccidial Assay
This assay is designed to evaluate the efficacy of this compound in inhibiting the intracellular development of Eimeria tenella in a host cell monolayer.
Protocol for Eimeria tenella Inhibition Assay:
-
Host Cell Preparation: Seed BHK-21 cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Parasite Preparation: Obtain and prepare Eimeria tenella sporozoites from sporulated oocysts through excystation.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium.
-
Infection and Treatment: Once the BHK-21 cell monolayer is confluent, remove the medium and infect the cells with a predetermined number of sporozoites per well. Immediately after infection, add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate at 41°C in a 5% CO₂ atmosphere for 48-72 hours to allow for the development of schizonts.
-
Assessment: The inhibition of parasite development can be quantified by various methods, such as microscopic counting of schizonts, or by using a reporter gene-expressing parasite strain.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6][7][8]
Protocol for MTT Assay:
-
Cell Seeding: Seed BHK-21 cells (or other relevant cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
Protocol for Annexin V/PI Staining:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[13][14][15][16][17]
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound for a specified duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Workflows and Potential Signaling Pathways
Experimental Workflow Diagrams
Caption: General workflow for evaluating this compound.
Hypothetical Signaling Pathways for Investigation
As this compound is a natural product from Streptomyces, it may modulate signaling pathways commonly affected by such compounds.[18][19][20][21][22] The following diagrams illustrate hypothetical pathways that could be investigated to understand the mechanism of action of this compound.
A. PI3K/Akt/mTOR Pathway
Many natural products are known to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
B. MAPK/ERK Pathway
The MAPK/ERK pathway is another critical regulator of cell growth and differentiation that can be targeted by natural products.
Caption: Potential modulation of the MAPK/ERK signaling cascade.
These protocols and hypothetical pathways provide a solid foundation for the in-depth investigation of this compound's biological activities and its potential as a therapeutic agent. Further studies, such as western blotting for key signaling proteins, would be required to validate these proposed mechanisms of action.
References
- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. kumc.edu [kumc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. nanocellect.com [nanocellect.com]
- 17. biocompare.com [biocompare.com]
- 18. Plant-derived bioactive compounds produced by Streptomyces variabilis LCP18 associated with Litsea cubeba (Lour.) Pers as potential target to combat human pathogenic bacteria and human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Streptomyces as a promising biological control agents for plant pathogens [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Diolmycin A2 in a Xenograft Animal Model
Topic: In vivo animal models for Diolmycin A2 efficacy testing.
Content Type: Detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural product isolated from Streptomyces sp., initially identified for its anticoccidial properties.[1][2][3] While its mechanism of action is not fully elucidated, its chemical structure warrants further investigation for potential applications in other therapeutic areas. This document outlines a proposed framework and detailed protocols for evaluating the in vivo efficacy of this compound in a preclinical cancer model. The protocols described herein are based on established methodologies for anti-cancer drug screening and are intended to serve as a comprehensive guide for researchers.
Given the metabolic demands of proliferating cancer cells, compounds that interfere with key cellular processes are of significant interest as potential oncology therapeutics. These application notes propose the evaluation of this compound in a human tumor xenograft model, a foundational step in preclinical drug development.
Hypothesized Mechanism of Action in Cancer
While the direct anti-cancer mechanism of this compound is unknown, many natural products exert their effects through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. A hypothetical mechanism of action could involve the inhibition of metabolic pathways that are upregulated in cancer cells, such as aerobic glycolysis (the Warburg effect), or the induction of apoptosis through intrinsic or extrinsic pathways.[4][5] Further in vitro studies would be required to elucidate the precise mechanism.
Caption: Hypothesized signaling pathway of this compound in cancer cells.
In Vivo Efficacy Testing: Human Tumor Xenograft Model
The human tumor xenograft model is a widely used preclinical model to assess the anti-tumor activity of novel compounds.[6][7] This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.
Animal Model Selection
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficient) mice are recommended due to their inability to reject human tumor xenografts.
-
Age: 6-8 weeks at the start of the study.
-
Sex: Female mice are often preferred for their less aggressive behavior, although the choice may depend on the specific cancer cell line used.
Cell Line Selection
The choice of the human cancer cell line is critical and should be based on the research question. For initial screening, a well-characterized and aggressive cell line such as MDA-MB-231 (breast cancer) or A549 (lung cancer) can be used.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting an in vivo efficacy study of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Animal Handling and Acclimatization
-
Upon arrival, animals should be housed in a specific pathogen-free (SPF) facility.
-
Allow a minimum of one week for acclimatization before any experimental procedures.
-
Provide ad libitum access to sterile food and water.
-
Monitor animal health daily.
Preparation of this compound Formulation
-
Solubility Testing: Determine a suitable vehicle for this compound. Common vehicles include saline, PBS, or a solution containing a small percentage of DMSO and/or Tween 80.
-
Formulation: Prepare a stock solution of this compound in the chosen vehicle. The final formulation should be sterile-filtered before administration.
Tumor Cell Culture and Implantation
-
Culture the selected human cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the animals into treatment and control groups.
Caption: Logical relationship between experimental groups.
Treatment Administration
-
Administer this compound or the vehicle control to the respective groups.
-
The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing schedule (e.g., daily, twice weekly) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
A typical study may involve daily administration for 21 days.
Efficacy and Tolerability Monitoring
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
The primary efficacy endpoint is typically tumor growth inhibition.
Study Endpoint and Tissue Collection
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 980 ± 120 | 21.6 |
| This compound | 30 | 650 ± 95 | 48.0 |
| This compound | 100 | 320 ± 60 | 74.4 |
Table 2: Hypothetical Body Weight Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | - | 22.5 ± 0.8 | +5.6 |
| This compound | 10 | 22.1 ± 0.7 | +3.7 |
| This compound | 30 | 21.8 ± 0.9 | +2.3 |
| This compound | 100 | 20.5 ± 1.1 | -3.7 |
Conclusion
These application notes provide a comprehensive framework for the in vivo efficacy testing of this compound in a preclinical cancer model. The detailed protocols and proposed data presentation formats are intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this natural product. It is crucial to adapt these protocols based on the specific research objectives and the characteristics of the compound and cancer model being investigated. Further studies to determine the precise mechanism of action and to assess efficacy in other preclinical models, such as patient-derived xenografts (PDX), would be valuable next steps in the development of this compound as a potential anti-cancer agent.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Anti-cancer agents counteracting tumor glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Bentham Science [eurekaselect.com]
Formulation of Diolmycin A2 for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diolmycin A2 is a secondary metabolite isolated from Streptomyces sp. with demonstrated anticoccidial activity.[1] As a stereoisomer of Diolmycin A1, its chemical structure is 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[2] This document provides detailed application notes and protocols for the formulation and use of this compound in research settings, with a focus on enabling consistent and reproducible experimental outcomes. Due to the limited publicly available data on the physicochemical properties of this compound, some information herein is based on the properties of the closely related Diolmycin A1 and general best practices for handling hydrophobic compounds.
Application Notes
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, as an anticoccidial agent, it is hypothesized to interfere with essential cellular processes in parasites such as Eimeria tenella. Based on the mechanisms of other anticoccidial drugs, this compound may potentially disrupt parasite metabolism, mitochondrial function, or induce apoptosis. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.
Putative Signaling Pathway for this compound's Anticoccidial Activity
Caption: A hypothetical signaling pathway for this compound's anticoccidial activity.
Physicochemical Properties and Formulation Data
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol |
| Appearance | Colorless powder (inferred from Diolmycin A1)[3] |
| Chemical Structure | 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol |
Table 2: Solubility Data
| Solvent | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | >10 (for Diolmycin A1) | Soluble (inferred from Diolmycin A1)[3] |
| Methanol (MeOH) | ~1 (for Diolmycin A1) | Soluble (inferred from Diolmycin A1)[3] |
| Ethanol (EtOH) | Not Available | Expected to be sparingly soluble. |
| Water | Insoluble | Insoluble. |
| Chloroform (CHCl₃) | Insoluble | Insoluble (inferred from Diolmycin A1).[3] |
| Phosphate-Buffered Saline (PBS) | Insoluble | Insoluble. |
Table 3: Stability Profile (Preliminary)
| Condition | Stability | Recommendations |
| pH | Not Available | Prepare fresh solutions. Avoid highly acidic or alkaline conditions. |
| Temperature | Not Available | Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. Allow to come to room temperature before use. |
| Light | Not Available | Protect solutions from light by using amber vials or wrapping containers in foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) into the tared tube. Record the exact weight.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume of DMSO (μL) = (Weight of this compound (mg) / 297.35 g/mol ) * 100,000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for Stock Solution Preparation
Caption: A workflow diagram for preparing this compound stock solutions.
Protocol 2: In Vitro Anticoccidial Assay against Eimeria tenella
This protocol outlines a general procedure for assessing the in vitro efficacy of this compound against Eimeria tenella using a host cell line. The effective concentration range for this compound has been reported as 0.2-2.0 µg/mL.[1]
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Eimeria tenella sporozoites
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT or other viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDBK cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 to 10 µg/mL. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Infection: Once the cells are confluent, remove the medium and infect the cells with Eimeria tenella sporozoites at a predetermined multiplicity of infection (MOI).
-
Treatment: After a short incubation period to allow for sporozoite invasion (e.g., 2-4 hours), remove the inoculum and add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for a period that allows for parasite development (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assessment of Efficacy:
-
Microscopic Examination: Observe the cells under a microscope to assess parasite development (e.g., schizont formation) and any cytotoxic effects on the host cells.
-
Host Cell Viability Assay (e.g., MTT): Quantify the viability of the host cells to assess the cytotoxicity of this compound.
-
Parasite Proliferation Assay: If a suitable method is available (e.g., qPCR targeting a parasite-specific gene), quantify the extent of parasite proliferation in the presence of the compound.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for this compound's effect on parasite proliferation and the CC₅₀ (half-maximal cytotoxic concentration) for its effect on host cell viability. Determine the selectivity index (SI = CC₅₀ / IC₅₀).
Disclaimer: The information provided in this document is intended for research purposes only. The protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the user to ensure safe handling and disposal of all materials.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]
Application Notes and Protocols for the Quantification of Diolmycin A2
Introduction
Diolmycin A2 is a secondary metabolite produced by certain strains of Streptomyces and Bacillus species, exhibiting potential biological activities. Accurate and precise quantification of this compound is crucial for various research and development applications, including fermentation process optimization, pharmacokinetic studies, and quality control of potential therapeutic agents. These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
General Sample Preparation from Bacterial Culture
A critical step for accurate quantification is the efficient extraction of this compound from the fermentation broth or bacterial cells.
Protocol for Extraction of this compound:
-
Separation of Biomass: Centrifuge the bacterial culture at 12,000 x g for 10 minutes to separate the supernatant (containing secreted metabolites) from the cell pellet.
-
Supernatant Extraction:
-
To the supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction process twice more.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Mycelial Extraction:
-
To the cell pellet, add methanol and sonicate for 30 minutes in a 5°C water bath to lyse the cells.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (methanolic extract).
-
Evaporate the solvent to dryness.
-
-
Reconstitution: Reconstitute the dried extracts from both supernatant and mycelium in a known volume of the initial mobile phase (e.g., acetonitrile:water, 1:1, v/v) for analysis.
Method 1: Quantification of this compound by HPLC-UV
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations and is a cost-effective approach.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm, which is a common wavelength for compounds containing an indole moiety.[1]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow for HPLC-UV Analysis
Method 2: Quantification of this compound by LC-MS/MS
This method provides higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or at very low concentrations.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A hypothetical transition is provided below.
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ion (Q3): A characteristic fragment ion.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution, typically in the range of 0.1 ng/mL to 1000 ng/mL.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow for LC-MS/MS Analysis
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, a common mechanism for bioactive secondary metabolites involves the inhibition of key enzymes or disruption of protein-protein interactions within cellular signaling cascades. Below is a hypothetical representation of how this compound might interfere with a generic kinase signaling pathway.
Disclaimer: The quantitative data and signaling pathway presented are illustrative and should be validated for specific experimental conditions. The provided protocols are intended as a starting point and may require optimization for different sample matrices and instrumentation.
References
Application Notes and Protocols: Fermentation Parameters for Diolmycin A2 Production
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on generalized information for the production of secondary metabolites from Streptomyces species. Specific data for the fermentation of Diolmycin A2 from Streptomyces sp. WK-2955 is limited in the available scientific literature. Therefore, the provided parameters and protocols should be considered as a starting point for optimization.
Introduction
This compound is a polyketide-derived natural product with reported anticoccidial activity, produced by the actinomycete Streptomyces sp. WK-2955. Effective production of this compound through fermentation is a critical step in its further investigation and potential development as a therapeutic agent. This document provides an overview of the key fermentation parameters and a generalized protocol for the cultivation of Streptomyces sp. WK-2955 to produce this compound.
Fermentation Parameters
The production of secondary metabolites in Streptomyces is highly influenced by the composition of the culture medium and various physical parameters. The following tables summarize typical ranges and components used for the fermentation of Streptomyces species for antibiotic production. These should be used as a basis for the optimization of this compound production.
Table 1: Typical Fermentation Medium Composition for Streptomyces sp.
| Component Category | Component Example | Typical Concentration (g/L) | Notes |
| Carbon Source | Soluble Starch | 10 - 20 | A commonly used complex carbohydrate. |
| Glucose | 5 - 15 | A readily available simple sugar. | |
| Glycerol | 10 - 20 | Can also serve as a primary carbon source. | |
| Nitrogen Source | Soybean Meal | 5 - 15 | A complex organic nitrogen source. |
| Peptone | 2 - 10 | Provides amino acids and peptides. | |
| Yeast Extract | 2 - 5 | A source of vitamins and growth factors. | |
| (NH₄)₂SO₄ | 1 - 3 | An inorganic nitrogen source. | |
| NaNO₃ | 1 - 3 | An alternative inorganic nitrogen source. | |
| Minerals/Salts | K₂HPO₄ | 0.5 - 2 | Provides phosphate and potassium.[1] |
| MgSO₄·7H₂O | 0.5 - 1 | Provides magnesium and sulfate.[1] | |
| NaCl | 1 - 5 | Important for osmotic balance. | |
| CaCO₃ | 1 - 3 | Acts as a pH buffer. | |
| Trace Elements | FeSO₄·7H₂O | 0.01 - 0.05 | Important for various enzymatic activities. |
| MnCl₂·4H₂O | 0.01 - 0.05 | ||
| ZnSO₄·7H₂O | 0.01 - 0.05 |
Table 2: Key Physical Fermentation Parameters for Streptomyces sp.
| Parameter | Typical Range | Optimal Value (General) | Notes |
| pH | 6.0 - 8.0 | 7.0 - 7.5 | Initial pH of the medium.[2][3] |
| Temperature | 28 - 37 °C | 30 - 35 °C | Strain-dependent.[2][4] |
| Agitation | 150 - 250 rpm | 200 rpm | For shake flask cultures.[2] |
| Aeration | - | - | Adequate aeration is crucial. In bioreactors, this is controlled by dissolved oxygen (DO) levels. |
| Incubation Time | 5 - 10 days | 7 days | Secondary metabolite production often occurs in the stationary phase.[2] |
| Inoculum Size | 5 - 10% (v/v) | 8% | Of the final fermentation volume. |
Experimental Protocols
The following are generalized protocols for the fermentation of Streptomyces sp. WK-2955 for the production of this compound. These protocols will likely require optimization for maximal yield.
Inoculum Preparation
-
Strain Activation: From a glycerol stock of Streptomyces sp. WK-2955 stored at -80°C, streak a loopful of cells onto an ISP2 agar plate (or a suitable sporulation medium).
-
Incubation: Incubate the plate at 30°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension: Harvest the spores by adding sterile distilled water or a mild surfactant solution (e.g., 0.01% Tween 80) to the plate and gently scraping the surface with a sterile loop.
-
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or ISP2 broth) with the spore suspension.
-
Incubation: Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-72 hours, until a dense mycelial culture is obtained.
Fermentation
-
Production Medium: Prepare the production medium according to the optimized composition (refer to Table 1 for a starting point) and sterilize by autoclaving.
-
Inoculation: Inoculate the sterile production medium with the seed culture at a ratio of 5-10% (v/v). For example, add 50 mL of the seed culture to 450 mL of production medium in a 2 L baffled flask.
-
Incubation: Incubate the production culture at 30°C on a rotary shaker at 200 rpm for 7-10 days.
-
Monitoring: Monitor the fermentation by periodically and aseptically taking samples to measure pH, cell growth (mycelial dry weight), and this compound production (using a suitable analytical method such as HPLC).
Isolation and Purification of this compound
-
Harvesting: After the fermentation period, harvest the broth by centrifugation or filtration to separate the mycelium from the supernatant.
-
Extraction: this compound is likely to be found in both the mycelium and the supernatant.
-
Supernatant Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction 2-3 times.
-
Mycelial Extraction: Extract the mycelium with a polar organic solvent such as acetone or methanol. After extraction, evaporate the solvent and re-dissolve the residue in a suitable solvent for further purification.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Visualization of Workflow
The following diagram illustrates a general workflow for the discovery and production of a secondary metabolite, such as this compound, from a Streptomyces strain.
Caption: General workflow for this compound production.
Biosynthetic and Signaling Pathways
To date, the specific biosynthetic gene cluster and the signaling pathways that regulate the production of this compound in Streptomyces sp. WK-2955 have not been elucidated in the scientific literature. The biosynthesis of many Streptomyces secondary metabolites is known to be regulated by complex networks involving two-component systems and gamma-butyrolactone signaling molecules. Further genomic and molecular biology studies are required to uncover these pathways for this compound.
The following diagram illustrates a generalized signaling cascade for antibiotic production in Streptomyces, which may serve as a conceptual framework for future investigations into this compound regulation.
Caption: Generalized signaling pathway for antibiotic production.
References
Application Notes and Protocols for the Preparation of Diolmycin A2 Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of Diolmycin A2 analytical standards, intended for use in research, drug development, and quality control applications. This compound is a secondary metabolite produced by Streptomyces sp. WK-2955 with known anticoccidial activity.[1][2] The protocols herein detail the fermentation of the producing organism, isolation and purification of this compound, and its thorough characterization to establish it as a reliable analytical standard. Adherence to these protocols will ensure the generation of a high-purity reference material suitable for quantitative analysis and biological assays.
Introduction
This compound is a natural product belonging to the diolmycin class of compounds, which have been identified as potent anticoccidial agents.[1][2] Structurally, this compound is the threo-isomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[3] Accurate and reproducible quantification of this compound in various matrices, as well as the reliable assessment of its biological activity, necessitates the availability of a well-characterized, high-purity analytical standard. This application note outlines a robust methodology for the preparation of such a standard, from the cultivation of the source microorganism to the final characterization and storage of the purified compound.
Experimental Protocols
Fermentation of Streptomyces sp. WK-2955
This protocol describes the cultivation of Streptomyces sp. WK-2955 for the production of this compound.
-
2.1.1. Media Preparation: Prepare seed and production media. A suitable production medium consists of soluble starch, glucose, yeast extract, peptone, and inorganic salts. All media should be sterilized by autoclaving.
-
2.1.2. Inoculation and Seed Culture: Inoculate a flask containing seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces sp. WK-2955. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.
-
2.1.3. Production Culture: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate. Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 6-8 days. Monitor the production of this compound by HPLC analysis of small aliquots of the culture broth.
Isolation and Purification of this compound
The following multi-step purification protocol is designed to isolate this compound from the fermentation broth with high purity.
-
2.2.1. Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
2.2.2. Silica Gel Column Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol) and adsorb it onto silica gel. Apply the dried silica gel mixture to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a stepwise or gradient system of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
2.2.3. Gel Filtration Chromatography: Pool the this compound-containing fractions from the silica gel chromatography and concentrate them. Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol and collect fractions. Monitor the fractions by HPLC to pool those containing this compound.[1][2]
-
2.2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step is performed by preparative HPLC. A C18 column is recommended. The mobile phase should be optimized for the best separation of this compound from any remaining impurities. A common mobile phase for similar compounds is a gradient of acetonitrile in water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. Collect the peak corresponding to this compound.
-
2.2.5. Final Processing: Evaporate the solvent from the collected HPLC fraction under reduced pressure. To remove any residual water, lyophilize the sample to obtain this compound as a pure, solid analytical standard.
Characterization of this compound Analytical Standard
The identity and purity of the prepared this compound standard must be rigorously confirmed using a combination of analytical techniques.
-
2.3.1. Analytical High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Purity Assessment: The purity of the standard should be determined by calculating the peak area percentage. A purity of ≥98% is recommended for an analytical standard.
-
-
2.3.2. Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).
-
Expected Mass: The exact mass of the protonated molecule [M+H]⁺ should be determined and compared with the theoretical mass of C₁₈H₁₉NO₃.
-
-
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments should be performed.
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The obtained spectra should be compared with published data for this compound to confirm the structure and stereochemistry.
-
-
2.3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Solvent: Methanol.
-
Analysis: Record the UV-Vis spectrum and determine the wavelength(s) of maximum absorbance (λmax).
-
Stability and Storage
-
Stability Assessment: A preliminary stability study should be conducted by storing aliquots of the standard under different conditions (e.g., -20°C, 4°C, and room temperature, protected from light) and analyzing their purity by HPLC at regular intervals. Due to the presence of phenolic and indole groups, this compound may be susceptible to oxidation and light degradation.
-
Recommended Storage: The this compound analytical standard should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light and moisture. For use, prepare solutions fresh and minimize their exposure to light and elevated temperatures.
Data Presentation
The following tables summarize the expected quantitative data from the preparation and characterization of the this compound analytical standard.
Table 1: Purification Summary for this compound
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) |
| Crude Extract | 10.0 | - | ~1-5 |
| Silica Gel Chromatography | 10.0 | 500 | ~60 |
| Sephadex LH-20 | 500 | 150 | ~90 |
| Preparative HPLC | 150 | 50 | ≥98 |
Table 2: Characterization Data for this compound Analytical Standard
| Analytical Technique | Parameter | Expected Result |
| Analytical HPLC | Purity | ≥98% |
| Retention Time | Column and method dependent | |
| HRMS (ESI+) | [M+H]⁺ (Observed) | To be determined |
| [M+H]⁺ (Calculated for C₁₈H₂₀NO₃) | 298.1438 | |
| ¹H NMR (in CD₃OD) | Chemical Shifts (δ) | Consistent with published data for the threo-isomer |
| ¹³C NMR (in CD₃OD) | Chemical Shifts (δ) | Consistent with published data for the threo-isomer |
| UV-Vis (in Methanol) | λmax | ~225, 280 nm |
Visualizations
Experimental Workflow for this compound Standard Preparation
Caption: Workflow for the preparation of this compound analytical standard.
Logical Relationship for Purity Assessment
Caption: Logic for the purity assessment of the this compound standard.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Diolmycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diolmycin A2 is a natural product that has garnered interest for its potential biological activities. This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound. The provided methodologies cover common in vitro chemical assays as well as a cell-based assay to offer a more biologically relevant perspective. These protocols are intended to guide researchers in obtaining reliable and reproducible data on the antioxidant properties of this compound.
Data Presentation: Antioxidant Activity of this compound
The following table summarizes the available quantitative data on the antioxidant activity of this compound. It is recommended that researchers use the provided protocols to generate further data and populate a more comprehensive antioxidant profile for this compound.
| Assay Type | Method | Endpoint | Result for this compound | Reference Compound | Result for Reference |
| Chemical Assays | DPPH Radical Scavenging | IC₅₀ | Not Reported | Trolox / Ascorbic Acid | Assay Dependent |
| ABTS Radical Scavenging | IC₅₀ | Not Reported (Described as having a "strong antioxidant effect" in an online HPLC-ABTS system[1]) | Trolox / Ascorbic Acid | Assay Dependent | |
| Cellular & Biological Assays | Nitric Oxide (NO) Inhibition | IC₅₀ | 60.03 µg/mL | L-NMMA / Dexamethasone | Assay Dependent |
| Cellular Antioxidant Activity (CAA) | IC₅₀ / EC₅₀ | Not Reported | Quercetin | Assay Dependent |
Note: The DPPH and ABTS assays are fundamental in vitro antioxidant assays. While specific IC₅₀ values for this compound in these assays are not currently published in the searched literature, it is highly recommended to perform these experiments to establish a baseline antioxidant capacity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Positive Control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution to determine the IC₅₀ value. The final concentration of DMSO in the reaction mixture should be kept low (<0.5%) to avoid interference.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or the positive control to the wells.
-
For the blank control, add 100 µL of the solvent used for the sample dilutions instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Preparation of ABTS Working Solution:
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a series of dilutions of this compound and the positive control in the same solvent used for the ABTS working solution.
-
Assay Protocol:
-
Add 190 µL of the ABTS working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or the positive control to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the ABTS working solution without the sample.
-
A_sample is the absorbance of the ABTS working solution with the sample.
-
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
This compound
-
Positive Control (e.g., Quercetin)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm)
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 6 x 10⁴ cells/well).
-
-
Cell Treatment:
-
After 24 hours, remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or the positive control in treatment medium for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress and Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 Where:
-
∫SA is the integrated area under the curve of the sample-treated cells.
-
∫CA is the integrated area under the curve of the control (AAPH-treated) cells.
-
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the ability of this compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). NO production is an indicator of inflammatory response and oxidative stress.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
This compound
-
Positive Control (e.g., L-NMMA or Dexamethasone)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells and seed them into a 96-well plate at a density of 1 x 10⁵ cells/well. Allow the cells to adhere for 24 hours.
-
-
Cell Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
-
Measurement of Nitrite Concentration:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the absorbance.
-
-
Calculation of NO Inhibition:
-
The percentage of NO inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the LPS-stimulated cells without the sample.
-
A_sample is the absorbance of the LPS-stimulated cells with the sample.
-
-
Determine the IC₅₀ value from the dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Cellular Antioxidant Activity (CAA) Assay Pathway.
References
Probing the Anti-Inflammatory Potential of Diolmycin A2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin A2, a natural product belonging to the diolmycin family, has been primarily recognized for its anticoccidial properties. However, its structural similarity to other bioactive indole derivatives suggests a potential role as an anti-inflammatory agent. This document provides a comprehensive set of application notes and detailed experimental protocols to investigate the anti-inflammatory activity of this compound. The methodologies described herein focus on in vitro assays using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. These protocols will enable researchers to assess the efficacy of this compound in modulating key inflammatory mediators and to elucidate its underlying mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) that produces the inflammatory mediator nitric oxide (NO). Compounds that can modulate these pathways are of significant interest in drug discovery. While this compound has been identified as a stereoisomer of Diolmycin A1 with anticoccidial effects, its anti-inflammatory capacity remains unexplored.[1][2] The protocols outlined below provide a roadmap for the systematic evaluation of this compound as a potential anti-inflammatory therapeutic.
Data Presentation
Note: The following tables present a hypothetical data summary to illustrate the expected outcomes of the proposed experiments. Actual results for this compound may vary and should be determined experimentally.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.2 ± 3.9 |
| 50 | 88.6 ± 5.3 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 40.2 ± 2.8 | 12.2 |
| LPS + this compound (5 µM) | 31.5 ± 2.2 | 31.2 |
| LPS + this compound (10 µM) | 22.9 ± 1.9 | 50.0 |
| LPS + this compound (25 µM) | 15.7 ± 1.5 | 65.7 |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 |
| LPS + this compound (10 µM) | 780 ± 62 | 590 ± 48 |
| LPS + this compound (25 µM) | 450 ± 41 | 320 ± 33 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage cell line, is a suitable model for studying inflammation in vitro.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-Inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO production assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to investigate the effect of this compound on the activation of the NF-κB signaling pathway.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe signaling events.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, p65, IκBα) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diolmycin A2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diolmycin A2 synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The enantioselective synthesis of (+)-Diolmycin A2 is achieved through the ring-opening of a suitable epoxide with indole. This reaction is catalyzed by a Lewis acid, specifically Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), and is conducted under high pressure.[1][2] This method is crucial for establishing the desired stereochemistry of the final product.
Q2: Why is high pressure required for this synthesis?
A2: High pressure is a critical parameter in this synthesis for several reasons. It can accelerate the reaction rate, especially for sterically hindered substrates.[3][4][5] High pressure can also enhance the solubility of reactants and influence the transition state of the reaction, which can lead to improved stereoselectivity and overall yield.[4][5]
Q3: What is the role of Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)?
A3: Ytterbium(III) trifluoromethanesulfonate acts as a Lewis acid catalyst.[6][7][8] It activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by the indole.[9][10] Yb(OTf)₃ is known for its high catalytic activity, water tolerance, and reusability in various organic transformations.[7][8]
Troubleshooting Guide
Low Reaction Yield
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields in the synthesis of this compound can stem from several factors. Below is a table outlining potential causes and corresponding troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy |
| Insufficient Pressure | Ensure the high-pressure reactor is properly sealed and reaches the target pressure (e.g., 10 kbar, as a starting point based on similar reactions).[1][4] Calibrate the pressure gauge to ensure accurate readings. |
| Inactive Catalyst | Yb(OTf)₃ is hygroscopic; moisture can decrease its activity. Store the catalyst in a desiccator and handle it under an inert atmosphere. Consider purchasing a fresh batch of the catalyst. |
| Suboptimal Temperature | The reaction temperature can significantly impact the rate and selectivity. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to side reactions and decomposition. |
| Incorrect Stoichiometry | The ratio of indole to the epoxide is crucial. An excess of the nucleophile (indole) may be necessary to drive the reaction to completion. Experiment with varying the stoichiometry to find the optimal ratio. |
| Impure Reagents | Use freshly purified indole and epoxide. Impurities in the starting materials can interfere with the catalyst and lead to the formation of side products. |
| Solvent Effects | The choice of solvent can influence the reaction. While the original literature should be consulted for the specified solvent, exploring other anhydrous, non-coordinating solvents might improve the yield. |
Poor Stereoselectivity
Q5: I am observing a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?
A5: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like this compound. The following table provides guidance on improving the diastereoselectivity.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Activity | The Lewis acidity of the catalyst plays a key role in controlling the stereochemical outcome. Ensure the Yb(OTf)₃ is of high purity and handled under anhydrous conditions. |
| Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer. |
| Pressure Effects | High pressure can influence the facial selectivity of the nucleophilic attack. Optimizing the pressure may lead to an improvement in the diastereomeric ratio. |
| Chiral Ligands | While the original synthesis may not employ them, the addition of chiral ligands to the Ytterbium catalyst could potentially enhance the enantioselectivity and diastereoselectivity of the reaction. |
Side Reactions and Impurities
Q6: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A6: The reaction between indole and an epoxide under Lewis acid catalysis can lead to several side products. Understanding these potential pathways is key to minimizing their formation.
Common Side Reactions:
-
Polyalkylation of Indole: Indole can undergo alkylation at multiple positions, leading to complex mixtures.[11] Using an excess of indole can sometimes mitigate this issue.
-
Self-polymerization of the Epoxide: The Lewis acid can catalyze the polymerization of the epoxide, especially at higher temperatures.
-
Reaction at other positions of the Indole Ring: While C3-alkylation is generally favored, reactions at other positions of the indole nucleus can occur.[12][13]
Strategies to Minimize Side Reactions:
-
Control Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant side products accumulate.
-
Optimize Catalyst Loading: Use the minimum amount of Yb(OTf)₃ required to achieve a reasonable reaction rate. Excess catalyst can promote side reactions.
-
Temperature Control: Maintain a consistent and optimized temperature throughout the reaction.
Purification Challenges
Q7: I am having difficulty separating the desired this compound from its diastereomers and other impurities. What purification strategies are recommended?
A7: The purification of this compound, a diol with multiple stereocenters, can be challenging due to the similar physical properties of the diastereomers.
| Purification Method | Recommendations and Considerations |
| Column Chromatography | This is the most common method for separating diastereomers.[14] The choice of stationary and mobile phases is critical. Diol-functionalized silica gel columns can offer alternative selectivity for separating polar compounds like diols.[15][16][17] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients to achieve optimal separation. |
| High-Performance Liquid Chromatography (HPLC) | For difficult separations, preparative HPLC can be employed. A chiral stationary phase may be necessary to separate enantiomers if a racemic starting material was used. |
| Crystallization | If the desired diastereomer is crystalline, fractional crystallization can be an effective purification technique. This may require screening various solvents and solvent mixtures. |
| Derivatization | In some cases, converting the diols to diastereomeric derivatives (e.g., esters or acetals) can facilitate their separation by chromatography. The protecting groups can then be removed to yield the pure diol. |
Experimental Protocols & Data
While the full detailed experimental protocol from the original literature by Kotsuki et al. is not publicly available in its entirety, the following table summarizes the key reagents and conditions based on the available information.[1][2] Researchers should refer to the original publication for precise experimental details.
| Parameter | Description |
| Reactants | Indole and a suitable chiral epoxide |
| Catalyst | Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) |
| Pressure | High pressure (specific value to be confirmed from the original paper) |
| Solvent | Anhydrous, non-coordinating solvent |
| Temperature | To be determined from the original publication |
| Yield | To be determined from the original publication |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 2. asynt.com [asynt.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. helgroup.com [helgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ytterbium Triflate-Promoted Tandem One-Pot Oxidation-Cannizzaro Reaction of Aryl Methyl Ketones [organic-chemistry.org]
- 7. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ytterbium trifluoromethanesulfonate Yb(OTf)(3): An efficient, reusable catalyst for highly selective formation of beta-alkoxy alcohols via ring-opening of 1,2-epoxides with alcohols | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel-Crafts alkylation of indoles with epoxides using PW12-APTES@SBA-15 [icc.journals.pnu.ac.ir]
- 12. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 13. rsc.org [rsc.org]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. hawach.com [hawach.com]
- 16. separationmethods.com [separationmethods.com]
- 17. WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals - Google Patents [patents.google.com]
Overcoming solubility issues with Diolmycin A2.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Diolmycin A2.
Troubleshooting Guides
Issue: this compound is not dissolving in my desired solvent.
This compound, a stereoisomer of Diolmycin A1, is known to be soluble in organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO), but insoluble in chloroform (CHCl3)[1]. If you are experiencing difficulty dissolving this compound, consider the following strategies.
Initial Solvent Selection:
For in vitro assays, starting with a stock solution in 100% DMSO is a common practice for poorly soluble compounds. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Solubility Enhancement Techniques:
If direct dissolution in a single solvent is insufficient or incompatible with your experimental setup, several techniques can be employed to improve the solubility of hydrophobic compounds like this compound. These methods include the use of co-solvents, pH adjustment, and the formation of complexes.[2][3]
Quantitative Solubility Data for Diolmycin A1/A2:
| Solvent | Solubility | Remarks |
| Methanol (MeOH) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Chloroform (CHCl3) | Insoluble | [1] |
| Water | Poorly Soluble | Inferred from its hydrophobic structure. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted into aqueous buffers for experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming bath or block (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) can be applied. Caution: Assess the thermal stability of this compound before applying heat.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using a Co-solvent System for Improved Aqueous Solubility
This protocol is suitable for experiments requiring a higher concentration of this compound in an aqueous buffer than can be achieved by simple dilution of a DMSO stock. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3]
Materials:
-
This compound stock solution in DMSO
-
Pluronic® F-127 or other suitable surfactant
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Vortex mixer
Procedure:
-
Prepare a Surfactant Solution: Prepare a 10% (w/v) solution of Pluronic® F-127 in your desired aqueous buffer.
-
Mixing:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
To this, add an equal volume of the 10% Pluronic® F-127 solution.
-
Vortex thoroughly.
-
-
Dilution: Serially dilute the this compound/surfactant mixture with the aqueous buffer to achieve the final desired concentration. The final concentration of both DMSO and the surfactant should be kept as low as possible and tested for effects on the experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
Based on available data for the closely related Diolmycin A1, Dimethyl Sulfoxide (DMSO) is a good initial choice.[1] It is a strong aprotic solvent capable of dissolving many poorly water-soluble compounds. For subsequent dilutions into aqueous media, ensure the final DMSO concentration is compatible with your assay.
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween® 80 or Pluronic® F-127, can help to maintain the solubility of the compound by forming micelles.[4]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[3][4]
Q3: Can I use sonication to dissolve this compound?
Yes, sonication can be used to aid in the dissolution of this compound. It can help to break down aggregates of the powder and increase the surface area available for the solvent to act upon. However, be mindful of potential heating of the sample during sonication and the chemical stability of this compound under these conditions.
Q4: How should I store my this compound solutions?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C. It is advisable to store them in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound or precipitation.
Q5: Are there any formulation strategies for in vivo studies with this compound?
For in vivo applications, formulation strategies are crucial for enhancing the bioavailability of poorly soluble drugs.[6] Some common approaches include:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic drugs.[4][5]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can significantly increase its dissolution rate and bioavailability.[6][7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution.[7]
Visual Guides
Experimental Workflow for Solubilizing this compound
A decision tree for preparing a this compound solution for in vitro assays.
References
- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Optimizing fermentation conditions for increased Diolmycin A2 production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for increased Diolmycin A2 production from Streptomyces sp. WK-2955.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or No this compound Production | 1. Suboptimal Medium Composition: Key nutrients may be limiting. 2. Incorrect pH: The pH of the medium may be outside the optimal range for biosynthesis. 3. Inadequate Aeration: Poor oxygen supply can limit secondary metabolite production. 4. Suboptimal Temperature: The incubation temperature may not be ideal for this compound synthesis. 5. Strain Viability Issues: The inoculum culture may be old or have low viability. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Refer to the Optimized Fermentation Medium table below. 2. pH Control: Monitor and maintain the pH of the fermentation broth between 6.5 and 7.5. 3. Improve Aeration: Increase the agitation speed or use baffled flasks to enhance oxygen transfer. 4. Temperature Optimization: Test a range of temperatures from 28°C to 37°C to find the optimum for production.[1] 5. Inoculum Quality Control: Use a fresh, actively growing seed culture for inoculation. |
| Foaming in the Fermenter | High Protein Content: Protein-rich components in the medium (e.g., peptone, soybean meal) can cause foaming, especially with high aeration and agitation.[2] | Antifoam Addition: Add a sterile antifoaming agent (e.g., silicone-based) to the fermenter as needed. |
| Inconsistent Batch-to-Batch Yields | 1. Variability in Inoculum: Differences in the age or density of the seed culture. 2. Inconsistent Medium Preparation: Variations in the quality or weighing of medium components. 3. Fluctuations in Fermentation Parameters: Inconsistent control of temperature, pH, or agitation. | 1. Standardize Inoculum: Implement a standard operating procedure for seed culture preparation, ensuring consistent age and cell density. 2. Precise Media Preparation: Use high-quality reagents and calibrated scales for media preparation. 3. Parameter Monitoring: Calibrate and regularly monitor all probes and controllers for fermentation parameters. |
| Contamination (e.g., mold, foreign bacteria) | Breach in Sterility: Improper sterilization of the medium, fermenter, or aseptic technique during inoculation.[3] | Aseptic Technique Review: Ensure all equipment and media are properly sterilized. Review and reinforce aseptic techniques for all handling procedures. Discard contaminated batches to prevent spread.[3] |
| Poor Cell Growth | 1. Nutrient Limitation: The growth medium may lack essential nutrients for biomass production. 2. Presence of Inhibitory Substances: The medium may contain compounds that inhibit the growth of Streptomyces sp. | 1. Medium Enrichment: Supplement the medium with yeast extract or other complex nutrient sources. 2. Media Component Screening: Test different batches or suppliers of media components to rule out inhibitory effects. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a baseline fermentation medium for this compound production?
A1: A good baseline medium for Streptomyces sp. is crucial for initial experiments. Based on common media for this genus, a suitable starting point is provided in the table below.[4][5]
Q2: How can I significantly increase the yield of this compound?
A2: A multi-step optimization approach is recommended. Start with one-variable-at-a-time (OVAT) experiments to identify key factors, followed by statistical methods like Response Surface Methodology (RSM) for fine-tuning the optimal levels of these factors.[6][7] Key parameters to optimize include carbon and nitrogen sources, C:N ratio, and physical parameters like temperature, pH, and agitation speed.
Q3: What is the typical morphology of Streptomyces sp. in submerged culture, and how does it affect production?
A3: In submerged culture, Streptomyces can grow as dispersed mycelia or as pellets. Pellet formation can lead to mass transfer limitations (oxygen and nutrients), which may negatively impact the production of secondary metabolites like this compound. Dispersed mycelial growth is often preferred for higher yields. The morphology can be influenced by factors such as inoculum density, agitation speed, and medium composition.
Q4: How do I accurately quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification.[4] A detailed protocol for sample preparation and HPLC analysis is provided in the "Experimental Protocols" section.
Q5: At what stage of growth is this compound typically produced?
A5: this compound is a secondary metabolite, and its production is generally associated with the stationary phase of growth.[1] During the initial exponential (log) phase, the organism focuses on biomass production. As growth slows and enters the stationary phase, the metabolic machinery shifts towards the production of secondary metabolites.
Data Presentation: Fermentation Conditions
The following tables summarize the baseline and optimized fermentation conditions for this compound production.
Table 1: Comparison of Baseline and Optimized Fermentation Media
| Component | Baseline Medium (g/L) | Optimized Medium (g/L) |
| Glucose | 20 | 40 |
| Soluble Starch | - | 20 |
| Soybean Meal | 10 | 15 |
| Peptone | 5 | - |
| Yeast Extract | 2 | 5 |
| K₂HPO₄ | 2 | 2 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 1 | 2 |
Table 2: Comparison of Baseline and Optimized Physical Parameters
| Parameter | Baseline Condition | Optimized Condition |
| Temperature | 30°C | 35°C |
| Initial pH | 7.0 | 6.5 |
| Agitation Speed | 150 rpm | 200 rpm |
| Inoculum Size | 5% (v/v) | 8% (v/v) |
| Fermentation Time | 7 days | 10 days |
Table 3: Impact of Optimization on this compound Production
| Condition | Cell Dry Weight (g/L) | This compound Titer (mg/L) |
| Baseline | 5.2 | 85 |
| Optimized | 8.9 | 210 |
Experimental Protocols
Seed Culture Preparation
-
Prepare a seed medium containing (g/L): Glucose 10, Yeast Extract 20, Peptone 5, K₂HPO₄ 2, MgSO₄·7H₂O 0.5.[4] Adjust the pH to 7.0.
-
Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a loopful of Streptomyces sp. WK-2955 spores from an agar plate.
-
Incubate at 30°C on a rotary shaker at 200 rpm for 48 hours.
Fermentation for this compound Production
-
Prepare the desired fermentation medium (baseline or optimized) and sterilize by autoclaving.
-
Inoculate the production medium with the seed culture to the desired inoculum size (e.g., 8% v/v).
-
Incubate the culture under the specified temperature, pH, and agitation conditions.
-
Withdraw samples aseptically at regular intervals for analysis of cell growth and this compound concentration.
Determination of Cell Growth (Cell Dry Weight)
-
Transfer a known volume (e.g., 10 mL) of the fermentation broth into a pre-weighed centrifuge tube.
-
Centrifuge at 8,000 rpm for 15 minutes.
-
Discard the supernatant and wash the cell pellet with distilled water.
-
Repeat the centrifugation and washing step.
-
Dry the cell pellet in an oven at 80°C until a constant weight is achieved.
-
Calculate the cell dry weight in g/L.
Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge 5 mL of fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.[6]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 4. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Landomycin biosynthesis and its regulation in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
Technical Support Center: Stereoselective Synthesis of Diolmycin A2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Diolmycin A2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in synthesizing this compound, the threo-isomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol, revolve around controlling the stereochemistry of the two adjacent secondary alcohols in an acyclic system.[1][2] Key difficulties include:
-
Acyclic Stereocontrol: Establishing the desired threo configuration of the two adjacent hydroxyl groups is inherently difficult due to the conformational flexibility of the acyclic carbon chain.[3][4]
-
Protecting Group Strategy: The presence of reactive functional groups, namely the indole N-H and the phenolic hydroxyl group, necessitates a robust protecting group strategy that is compatible with the reaction conditions for stereocenter formation and allows for selective deprotection.[5][6]
-
Reagent Control: Achieving high diastereoselectivity often requires careful selection of reagents and optimization of reaction conditions to favor the formation of the desired threo diastereomer over the erythro isomer (Diolmycin A1).
Q2: How can I control the stereochemistry of the two adjacent hydroxyl groups in this compound?
A2: Controlling the stereochemistry of the vicinal diol is the cornerstone of this compound synthesis. Several strategies can be employed:
-
Substrate-Controlled Reactions: Introducing a chiral auxiliary into the substrate can direct the stereochemical outcome of subsequent reactions.
-
Reagent-Controlled Reactions: The use of chiral reagents or catalysts can induce asymmetry. A notable example is the Sharpless Asymmetric Dihydroxylation of a corresponding alkene precursor, which can provide high enantioselectivity.[7][8][9]
-
Catalytic Asymmetric Reactions: The reported total synthesis of this compound by Kotsuki et al. utilized a Yb(III) trifluoromethanesulfonate-catalyzed high-pressure reaction, suggesting a Lewis acid-catalyzed approach to control stereoselectivity.[10] While the specifics of this reaction are not detailed in the available literature, Yb(OTf)₃ is known to catalyze reactions like hetero-Diels-Alder cycloadditions, which can establish multiple stereocenters with high control.[11][12]
Q3: What are some suitable protecting groups for the indole and phenol moieties in the synthesis of this compound?
A3: The choice of protecting groups is critical to prevent unwanted side reactions.
-
Indole Nitrogen: The indole N-H is acidic and nucleophilic. Common protecting groups include:
-
Pivaloyl (Piv): This bulky group can protect both the N-1 and C-2 positions of the indole due to steric hindrance but can be difficult to remove.[13]
-
Allyloxycarbonyl (Aloc): This group is stable under many conditions and can be removed selectively using palladium catalysis.[14]
-
2-Phenylsulfonylethyl (PSE): This group is readily removed under basic conditions.[15]
-
-
Phenolic Hydroxyl: The phenolic -OH is acidic and can interfere with many reactions. Standard protecting groups include:
-
Silyl ethers (e.g., TBS, TIPS): These are versatile and can be removed with fluoride sources.
-
Benzyl (Bn) ethers: These are robust and typically removed by hydrogenolysis.
-
Methyl (Me) ethers: These are very stable and require harsh conditions for cleavage (e.g., BBr₃).
-
An orthogonal protecting group strategy is essential, allowing for the selective removal of one group without affecting others.
Troubleshooting Guides
Sharpless Asymmetric Dihydroxylation for Diol Formation
This guide addresses common issues when using the Sharpless Asymmetric Dihydroxylation to create the diol core of this compound from an alkene precursor.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the pH of the reaction mixture is stable and slightly basic.[8]- Verify the activity of the osmium catalyst and the stoichiometric oxidant.- Increase reaction time or temperature cautiously. |
| Decomposition of starting material or product. | - Lower the reaction temperature.- Ensure inert atmosphere if substrates are air-sensitive. | |
| Low Enantioselectivity (ee) | High concentration of the olefin. | - Decrease the concentration of the alkene substrate, as a second equivalent can bind to the catalyst without the chiral ligand, leading to a non-enantioselective reaction.[8] |
| Inactive or incorrect chiral ligand. | - Use fresh AD-mix or verify the integrity of the chiral ligand.- Ensure the correct AD-mix (α or β) is used for the desired enantiomer. | |
| "Second cycle" dihydroxylation. | - If using NMO as the reoxidant, a ligand-less second cycle can occur. Using K₃Fe(CN)₆ as in the AD-mix formulation is generally preferred to avoid this.[16] | |
| Formation of Byproducts | Over-oxidation of the diol. | - Use a milder stoichiometric oxidant or reduce its equivalents.- Quench the reaction promptly upon completion. |
Yb(OTf)₃-Catalyzed Stereoselective Reactions
This is a general guide for issues that may arise in a Lewis acid-catalyzed reaction, such as the one reported for the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst. | - Yb(OTf)₃ is hygroscopic; ensure it is handled under anhydrous conditions.- Consider activating the catalyst by heating under vacuum before use. |
| Substrate incompatibility. | - Lewis basic functional groups in the substrate can coordinate to the catalyst and inhibit its activity. Ensure appropriate protecting groups are used. | |
| Low Diastereoselectivity | Insufficient steric or electronic differentiation in the transition state. | - Modify the substrate to increase steric bulk near the reacting centers.- Screen different solvents to influence the organization of the transition state.- Lower the reaction temperature to enhance selectivity. |
| Incorrect catalyst loading. | - Optimize the catalyst loading; both too little and too much can sometimes negatively impact selectivity. | |
| Epimerization of Product | The product may be unstable to the reaction conditions. | - Attempt to quench the reaction at a lower temperature.- Use a milder workup procedure. |
Data Presentation
Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation
The choice of AD-mix dictates the facial selectivity of the dihydroxylation and thus the absolute stereochemistry of the resulting diol. The following table summarizes the expected stereochemical outcome based on the mnemonic for the Sharpless Asymmetric Dihydroxylation.
| Alkene Substitution Pattern | AD-mix-α ((DHQ)₂PHAL) | AD-mix-β ((DHQD)₂PHAL) |
| trans-disubstituted | Top-face attack | Bottom-face attack |
| Monosubstituted | Top-face attack | Bottom-face attack |
| 1,1-disubstituted | Top-face attack | Bottom-face attack |
| cis-disubstituted | Bottom-face attack | Top-face attack |
| Trisubstituted | Bottom-face attack | Top-face attack |
Note: "Top-face" and "Bottom-face" are determined by orienting the alkene in a specific manner as per the Sharpless mnemonic.
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the dihydroxylation of a prochiral alkene to a chiral diol.
Materials:
-
Alkene substrate
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the AD-mix (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene substrate (1 mmol) to the stirred mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. Reactions are typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional hour.
-
Add ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forming all-carbon quaternary stereogenic centres in acyclic systems from alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 11. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. mdpi.org [mdpi.org]
- 14. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Diolmycin A2 Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of Diolmycin A2. All information is presented in a clear question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation?
A1: this compound is chemically known as 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol[1]. Its structure contains three primary functional groups prone to degradation under various experimental conditions: an indole ring, a phenolic hydroxyl group, and a vicinal diol (1,2-diol).
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Oxidation of the Indole Moiety: The indole nucleus can be oxidized to form intermediates such as indoxyl and isatin, which can be further degraded through cleavage of the pyrrole ring to yield anthranilate derivatives[2][3][4].
-
Oxidation of the Phenol Group: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. This process can be catalyzed by enzymes or oxidative stress conditions[5][6][7].
-
Oxidative Cleavage of the Vicinal Diol: The 1,2-diol functionality can undergo oxidative cleavage, breaking the carbon-carbon bond between the two hydroxyl-bearing carbons.
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on the degradation pathways of its constituent functional groups, the following hypothetical degradation products could be expected under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress):
-
DP-1 (Indole-3-acetic acid analogue): Resulting from oxidation and rearrangement of the indole portion.
-
DP-2 (p-Hydroxybenzaldehyde): Formed from the cleavage of the butanediol chain.
-
DP-3 (Isatin derivative): Arising from the oxidation of the indole ring[2][3].
-
DP-4 (Quinone derivative): Resulting from the oxidation of the phenolic ring[5].
-
DP-5 (Cleavage product): Smaller fragments resulting from the breakdown of the butanediol bridge.
Troubleshooting Guides
Issue 1: Variability in this compound Stability and Degradation Profile Between Experiments.
-
Question: We are observing inconsistent degradation patterns for this compound in our stability studies. What could be the cause?
-
Answer:
-
Inconsistent Storage Conditions: Ensure that stock solutions and samples are stored under identical and controlled conditions (temperature, light exposure, and atmosphere). Phenolic compounds, in particular, can be sensitive to light and oxygen[8].
-
Variability in Solvent/Buffer Preparation: The pH and composition of your solvents and buffers can significantly impact the stability of this compound. Prepare fresh solutions for each experiment and verify the pH.
-
Contaminants in Solvents or Reagents: Trace metal ions or other impurities in your solvents can catalyze degradation reactions. Use high-purity (e.g., HPLC grade) solvents and reagents.
-
Issue 2: Unexpected Peaks in HPLC Chromatogram During this compound Analysis.
-
Question: Our HPLC analysis of this compound shows several unexpected peaks that are not present in the standard. What are these and how can we identify them?
-
Answer:
-
Degradation Products: The unexpected peaks are likely degradation products of this compound.
-
Identification Strategy:
-
Forced Degradation Study: Perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming if the unknown peaks correspond to degradants.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing molecular formulas and identifying the degradation products by comparing the mass loss or gain from the parent this compound molecule.
-
-
Issue 3: Poor Resolution and Peak Tailing in HPLC Analysis of this compound and its Degradants.
-
Question: We are struggling to get good separation and sharp peaks for this compound and its degradation products on our reverse-phase HPLC system. What can we do to improve this?
-
Answer:
-
Mobile Phase pH Adjustment: The ionization state of the phenolic hydroxyl group and the indole nitrogen can affect peak shape. Experiment with adjusting the pH of the mobile phase. A slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) often improves peak shape for phenolic and indole-containing compounds by suppressing ionization.
-
Optimize Gradient Elution: A well-optimized gradient elution program can improve the separation of compounds with different polarities, which is common for a parent drug and its degradants.
-
Column Choice: Consider using a column with a different stationary phase chemistry if peak shape issues persist.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase composition to avoid peak distortion.
-
Data Presentation
Table 1: Hypothetical Quantitative Data of this compound Degradation Under Various Stress Conditions.
| Stress Condition | This compound Remaining (%) | Major Degradation Product(s) | % Area of Major Degradant(s) |
| 0.1 M HCl (60°C, 24h) | 85.2 | DP-1, DP-5 | 8.1 (DP-1), 4.5 (DP-5) |
| 0.1 M NaOH (60°C, 24h) | 78.9 | DP-2, DP-4 | 12.3 (DP-2), 6.8 (DP-4) |
| 3% H₂O₂ (RT, 24h) | 65.4 | DP-3, DP-4 | 15.7 (DP-3), 10.2 (DP-4) |
| Thermal (80°C, 48h) | 92.1 | DP-1 | 5.3 |
| Photolytic (UV light, 24h) | 88.7 | DP-4 | 7.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a UV chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water with 0.1% formic acid and acetonitrile).
Mandatory Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for analyzing degradation products.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]
- 7. jetir.org [jetir.org]
- 8. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diolmycin A2 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Diolmycin A2 in non-target cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound against non-target cells?
A1: Limited public data is available on the specific cytotoxicity of this compound against a wide range of non-target mammalian cell lines. Early studies on its anticoccidial activity reported cytotoxicity in Baby Hamster Kidney (BHK-21) cells.[1] It is crucial to establish a baseline cytotoxicity profile for this compound against the specific non-target cells relevant to your research.
Q2: What are the general strategies to reduce the off-target cytotoxicity of a therapeutic compound like this compound?
A2: Several strategies can be employed to minimize cytotoxicity in non-target cells. These broadly fall into two categories:
-
Targeted Delivery Systems: These aim to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues.[2][3] Examples include encapsulation in nanoparticles or liposomes, and conjugation to antibodies or ligands that bind to tumor-specific receptors.[2][4][5]
-
Chemoprotective Strategies: These involve co-administering a protective agent that selectively shields non-target cells from the drug's cytotoxic effects without compromising its anti-cancer activity.[6] This can be achieved by exploiting differences in signaling pathways between normal and cancer cells.[6]
Q3: Are there any known analogs of this compound with potentially lower cytotoxicity?
A3: The initial discovery of Diolmycins included several related compounds (A1, B1, B2).[1][7][8] Diolmycin A1 and A2 were found to be more potent than B1 and B2.[1] Further research into synthetic analogs of this compound could yield compounds with an improved therapeutic index.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Non-Target Cell Lines In Vitro
Possible Cause: Inherent off-target activity of this compound.
Solutions:
-
Dose-Response Curve Analysis: Determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and non-target cells. A significant overlap in IC50 values indicates a narrow therapeutic window.
-
Investigate Targeted Delivery Formulations:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can alter its pharmacokinetic profile and reduce uptake by non-target cells.
-
Nanoparticle Formulation: Formulating this compound into nanoparticles can leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of tumors.
-
Antibody-Drug Conjugation (ADC): If a specific surface receptor is overexpressed on your target cancer cells, consider conjugating this compound to a corresponding monoclonal antibody.
-
Problem 2: In Vivo Studies Show Systemic Toxicity
Possible Cause: Unfavorable biodistribution of free this compound.
Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the distribution and clearance of this compound to understand its exposure in different tissues.
-
Implement Targeted Delivery Systems: As with in vitro studies, utilizing targeted delivery systems like nanoparticles or ADCs can significantly reduce systemic exposure and toxicity.[9]
-
Co-administration with a Chemoprotective Agent: Identify a cytostatic (not cytotoxic) agent that induces cell cycle arrest in normal proliferating cells, potentially making them less susceptible to this compound's effects. This approach relies on differences in cell cycle control between normal and cancer cells.[6]
Quantitative Data Summary
Table 1: Reported In Vitro Activity of Diolmycins
| Compound | Anticoccidial Activity (Minimum Effective Concentration, µg/mL) | Cytotoxicity in BHK-21 Cells (µg/mL) | Therapeutic Index (Cytotoxicity/Anticoccidial Activity) | Reference |
| Diolmycin A1 | 0.02 | 0.2 | 10 | [1] |
| This compound | 0.2 | 2.0 | 10 | [1] |
| Diolmycin B1 | 20 | Not Tested | - | [1] |
| Diolmycin B2 | 20 | Not Tested | - | [1] |
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound for Reduced Cytotoxicity
Objective: To encapsulate this compound in liposomes and evaluate the formulation's cytotoxicity in non-target cells compared to the free drug.
Methodology:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in chloroform.
-
Create a thin lipid film by evaporating the solvent under vacuum.
-
Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a specific size.
-
-
Characterization of Liposomes:
-
Determine particle size and zeta potential using dynamic light scattering.
-
Quantify this compound encapsulation efficiency using a suitable analytical method (e.g., HPLC) after separating free drug from liposomes via size exclusion chromatography.
-
-
In Vitro Cytotoxicity Assay:
-
Plate non-target cells (e.g., a normal human fibroblast cell line) and target cancer cells in 96-well plates.
-
Treat cells with serial dilutions of free this compound and liposomal this compound.
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Calculate and compare the IC50 values for both formulations in both cell types.
-
Visualizations
Caption: Workflow for preparing and evaluating liposomal this compound.
Caption: Logic of antibody-drug conjugate targeting.
References
- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 4. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Diolmycin A2 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Diolmycin A2. Given that this compound is a lipophilic compound with poor aqueous solubility, this guide focuses on established formulation strategies to improve its absorption and systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern for in vivo studies?
A1: this compound is an anticoccidial compound produced by Streptomyces sp.[1][2] It is soluble in organic solvents like methanol and DMSO but insoluble in chloroform, indicating its hydrophobic nature.[3] Poor aqueous solubility is a common characteristic of hydrophobic drugs, which often leads to low dissolution rates in the gastrointestinal tract and, consequently, poor and variable absorption, limiting its therapeutic efficacy in in vivo models.[4][5]
Q2: What are the primary strategies to enhance the bioavailability of a hydrophobic compound like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4][6][7] Key approaches include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and absorption.[8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix using techniques like hot-melt extrusion can enhance its dissolution rate by presenting the drug in an amorphous form.[10][11]
-
Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.[12][13]
-
Particle Size Reduction: Decreasing the particle size of the drug through micronization or nanosizing increases the surface area available for dissolution.[7]
Q3: Which formulation strategy is best suited for this compound?
A3: The optimal strategy depends on various factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the available manufacturing capabilities. A comparative analysis of the different approaches is recommended. The tables below provide illustrative data on how these techniques have enhanced the bioavailability of other hydrophobic drugs, which can serve as a guide for formulating this compound.
Troubleshooting Guides
Nanoemulsion Formulation
Issue: Poor stability of the nanoemulsion (creaming, sedimentation, or phase separation).
-
Possible Cause: Inappropriate surfactant concentration or type.
-
Troubleshooting:
-
Optimize the surfactant-to-oil ratio.
-
Screen different surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. A combination of surfactants may also improve stability.
-
Ensure sufficient energy input (e.g., ultrasonication or high-pressure homogenization) during formulation to achieve a small and uniform droplet size.[11][14]
-
Issue: Large and inconsistent particle size.
-
Possible Cause: Insufficient homogenization or inappropriate formulation components.
-
Troubleshooting:
-
Increase the homogenization time or pressure.
-
Optimize the concentration of the oil, surfactant, and aqueous phases.
-
Consider using a co-surfactant to reduce interfacial tension further.[11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: Drug precipitation upon dilution in aqueous media.
-
Possible Cause: The formulation has a low capacity to maintain the drug in a solubilized state after emulsification.
-
Troubleshooting:
-
Select oils and surfactants in which this compound has high solubility.
-
Incorporate a co-solvent to increase the drug-loading capacity of the formulation.
-
Consider developing a supersaturatable SEDDS (S-SEDDS) by adding a precipitation inhibitor, such as HPMC, to the formulation.[15]
-
Issue: Inconsistent emulsification and variable droplet size.
-
Possible Cause: Suboptimal ratio of oil, surfactant, and co-surfactant.
-
Troubleshooting:
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that result in a stable and fine emulsion.
-
Ensure gentle agitation during the self-emulsification process to mimic gastrointestinal motility.[9]
-
Hot-Melt Extrusion (HME) for Solid Dispersions
Issue: Thermal degradation of this compound during extrusion.
-
Possible Cause: The processing temperature is too high.
-
Troubleshooting:
Issue: Recrystallization of the drug in the solid dispersion upon storage.
-
Possible Cause: The drug and polymer are not miscible, or the drug loading is too high.
-
Troubleshooting:
-
Ensure the selection of a miscible polymer by conducting miscibility studies (e.g., using differential scanning calorimetry).
-
Reduce the drug loading to a level that is thermodynamically stable within the polymer matrix.
-
Store the solid dispersion in a low-humidity environment to prevent moisture-induced recrystallization.[10]
-
Cyclodextrin Complexation
Issue: Low complexation efficiency.
-
Possible Cause: Inappropriate type of cyclodextrin or suboptimal complexation method.
-
Troubleshooting:
-
Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best fit for the this compound molecule.
-
Optimize the molar ratio of this compound to cyclodextrin.
-
Explore different preparation methods such as kneading, co-evaporation, or freeze-drying to enhance complex formation.[13][18]
-
Issue: Precipitation of the complex.
-
Possible Cause: The aqueous solubility of the cyclodextrin itself is limited.
-
Troubleshooting:
-
Use a modified cyclodextrin with higher aqueous solubility, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Adjust the pH of the solution, as the solubility of some cyclodextrin complexes can be pH-dependent.[19]
-
Data Presentation: Illustrative Bioavailability Enhancement
Disclaimer: The following tables present representative data from studies on other hydrophobic drugs to illustrate the potential improvement in bioavailability with different formulation strategies. This data is for comparative purposes only, as specific pharmacokinetic data for formulated this compound is not currently available.
Table 1: Illustrative Bioavailability Enhancement with Nanoemulsion Formulations
| Hydrophobic Drug | Formulation | Animal Model | Fold Increase in Oral Bioavailability (Compared to Suspension) | Reference |
| Silymarin | Nanoemulsion | Rats | > 3 | [20] |
| Curcumin | Nanoemulsion | Rats | ~9 | N/A |
| Paclitaxel | Nanoemulsion | Rats | ~6 | N/A |
Table 2: Illustrative Bioavailability Enhancement with SEDDS/S-SEDDS
| Hydrophobic Drug | Formulation | Animal Model | Fold Increase in Oral Bioavailability (Compared to Suspension) | Reference |
| Lornoxicam | S-SMEDDS | Rats | 1.52 | [2] |
| Darunavir | S-SNEDDS | Rats | ~3 | [21] |
| Ketoprofen | SEDDS | Rabbits | > 2 | [22] |
Table 3: Illustrative Bioavailability Enhancement with Hot-Melt Extrusion (HME)
| Hydrophobic Drug | Polymer Carrier | Animal Model | Fold Increase in Oral Bioavailability (Compared to Crystalline Drug) | Reference |
| Fenofibrate | PVP VA64 | Beagle Dogs | 2.45 | [7] |
| Piperine | Soluplus® | N/A (Permeability Study) | >100-fold increase in permeability | [6] |
| Rivaroxaban | PVP VA 64 | Rats | Significant increase in absorption | [23] |
Table 4: Illustrative Bioavailability Enhancement with Cyclodextrin Complexation
| Hydrophobic Drug | Cyclodextrin | Animal Model | Fold Increase in Oral Bioavailability (Compared to Free Drug) | Reference |
| Morin | HPβ-CD | Rats | 4.2 | [3] |
| Coenzyme Q10 | γ-CD | Humans | Significantly enhanced | [24] |
| Flavonoids (various) | Various CDs | N/A (Systematic Review) | Extensively improved | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
-
Preparation of Oil Phase: Dissolve a known amount of this compound in a suitable oil (e.g., medium-chain triglycerides) at a concentration determined by solubility studies.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either:
-
High-Pressure Homogenization: Pass the emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure.
-
Ultrasonication: Sonicate the emulsion using a probe sonicator at a specific amplitude and duration.
-
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of these components at different ratios.
-
Titrate each mixture with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the optimal region of the phase diagram.
-
Dissolve this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing if necessary.
-
-
Characterization: Evaluate the self-emulsification time, droplet size, and drug release profile of the SEDDS formulation upon dilution in simulated gastric and intestinal fluids.
Protocol 3: Preparation of a this compound Solid Dispersion via Hot-Melt Extrusion (HME)
-
Polymer Selection: Choose a suitable thermoplastic polymer (e.g., Soluplus®, Kollidon® VA 64) that is miscible with this compound.
-
Preparation of Physical Mixture: Blend this compound and the polymer at a predetermined ratio.
-
Hot-Melt Extrusion:
-
Feed the physical mixture into the hopper of a hot-melt extruder.
-
Set the temperature profile of the extruder barrel and the screw speed to ensure the melting of the polymer and dissolution of the drug without causing degradation.
-
Collect the extrudate after it passes through the die.
-
-
Downstream Processing: Mill the extrudate into a powder.
-
Characterization: Analyze the solid dispersion for its amorphous nature (using DSC and XRD), drug content, and dissolution rate.
Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Selection of Cyclodextrin: Choose a cyclodextrin (e.g., HP-β-CD) based on its ability to form a stable complex with this compound.
-
Kneading Method:
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Gradually add this compound to the paste and knead for a specified time.
-
Dry the resulting mixture to obtain the inclusion complex powder.
-
-
Co-evaporation Method:
-
Dissolve this compound in a suitable organic solvent.
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and stir until the organic solvent has completely evaporated.
-
Collect the resulting precipitate and dry it.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and XRD, and determine the enhancement in aqueous solubility.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanisms of action for different classes of anticoccidial drugs.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Logical relationship for troubleshooting poor bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abbviecontractmfg.com [abbviecontractmfg.com]
- 6. Hot melt extrusion as an approach to improve solubility, permeability and oral absorption of a psychoactive natural product, piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. oatext.com [oatext.com]
- 19. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Review: Enhancing oral bioavailability of poorly soluble drugs via SEDDS. [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
Diolmycin A2 Sample Preparation for Mass Spectrometry: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diolmycin A2 sample preparation for mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a stereoisomer of Diolmycin A1.[1] While specific data for this compound is limited in the provided search results, the properties of Diolmycin A1 can be used as a close reference.
| Property | Value (for Diolmycin A1) | Source |
| Molecular Formula | C18H19NO3 | [2] |
| Molecular Weight | 297.14 g/mol | [2] |
| Appearance | Colorless powder | [2] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO). Insoluble in Chloroform (CHCl3). | [2] |
Q2: What is a general workflow for preparing this compound samples for mass spectrometry?
A2: A general workflow involves extraction of this compound from the sample matrix, followed by cleanup and reconstitution in a solvent compatible with the mass spectrometer.
References
Technical Support Center: Diolmycin A2 Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diolmycin A2 preparations. The focus is on identifying and reducing impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound preparation?
A1: Impurities in this compound preparations can originate from several stages of production and purification:
-
Fermentation: As this compound is produced by Streptomyces sp., impurities from the fermentation broth are common. These can include other secondary metabolites produced by the organism, residual nutrients from the culture media, and potential contaminants from other microorganisms.
-
Synthesis By-products: If you are synthesizing this compound or its analogs, impurities can arise from side reactions. Given its 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol structure, potential by-products could include incompletely reacted starting materials, reagents, or isomers. Common by-products in butanediol synthesis include tetrahydrofuran (THF) and gamma-butyrolactone (GBL).[1]
-
Degradation Products: this compound contains an indole ring, which can be susceptible to degradation. Potential degradation products could include oxidized forms like oxindole and isatin, or cleavage products like anthranilate.[2][3]
-
Purification Process: Impurities can be introduced during the purification steps. These may include residual solvents from extraction and chromatography, contaminants from silica gel (such as fines or trace metals), or cross-contamination from previously used equipment.[4][5]
-
Stereoisomers: Diolmycin A1 is a common stereoisomer of this compound and can be difficult to separate, thus acting as an impurity.[6]
Q2: I am having trouble separating this compound from its stereoisomer, Diolmycin A1. What can I do?
A2: The separation of stereoisomers like Diolmycin A1 and A2 is a known challenge.[6][7] Here are some strategies:
-
Chiral Chromatography: This is the most effective method for separating stereoisomers. Utilize a chiral stationary phase (CSP) in your HPLC system. The choice of the specific chiral column and mobile phase will require some method development.
-
Derivative Formation: In some cases, converting the diastereomers into covalent, diastereomeric compounds by reacting them with a chiral reagent can facilitate separation on a standard achiral stationary phase.[8]
-
Optimize HPLC Conditions: For standard reverse-phase or normal-phase HPLC, you can try to optimize separation by adjusting:
-
Mobile Phase Composition: Fine-tune the solvent ratios.
-
Temperature: Lowering the temperature can sometimes improve resolution.
-
Flow Rate: A slower flow rate can increase the interaction time with the stationary phase and improve separation.
-
Q3: What are the best practices for storing this compound to prevent degradation?
A3: To minimize the formation of degradation-related impurities, store this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Solvent: If in solution, use a high-purity, degassed solvent. For long-term storage, it is best to store it as a dry powder.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Observation | Potential Cause | Troubleshooting Steps |
| Ghost peaks (peaks appearing in blank runs) | Contamination in the HPLC system or mobile phase. | 1. Flush the entire HPLC system, including the injector and column, with a strong solvent like isopropanol. 2. Prepare fresh mobile phase using high-purity solvents and additives.[9] 3. Check for contamination in your sample vials or solvent filters. |
| Broad or tailing peaks for this compound | 1. Secondary interactions with the stationary phase (e.g., acidic silanols). 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to block active sites on the silica.[10] 2. Reduce the amount of sample injected onto the column.[10] 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Poor resolution between this compound and an impurity | Co-eluting impurity with similar polarity. | 1. Optimize the mobile phase composition by trying different solvent systems or gradients. 2. Change to a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18). 3. If the impurity is a stereoisomer, refer to the FAQ on separating Diolmycin A1 and A2. |
Issue 2: Low Yield After Purification
| Observation | Potential Cause | Troubleshooting Steps |
| Significant loss of product after silica gel chromatography | Irreversible adsorption of this compound onto the silica gel. | 1. Deactivate the silica gel by adding a small percentage of a polar solvent like methanol or triethylamine to the mobile phase. 2. Consider using a different stationary phase like alumina or a bonded silica (e.g., diol). |
| Low recovery from solvent extraction | 1. Incorrect pH for liquid-liquid extraction. 2. Formation of an emulsion. | 1. Adjust the pH of the aqueous phase to ensure this compound is in its neutral form to maximize partitioning into the organic solvent. 2. To break an emulsion, try adding a saturated brine solution or gently swirling instead of vigorous shaking.[11] |
| Product degradation during purification | Exposure to harsh pH, high temperatures, or light. | 1. Avoid strongly acidic or basic conditions if possible. 2. Perform purification steps at room temperature or below. 3. Protect the sample from light throughout the purification process. |
Data Presentation: Purity Analysis
The following tables present illustrative data for the purity of this compound preparations after different purification methods. Note: This is example data and may not reflect actual experimental results.
Table 1: Comparison of this compound Purity by Different Purification Techniques
| Purification Method | Purity of this compound (%) | Major Impurity (%) | Impurity Type |
| Single-Pass Silica Gel Chromatography | 85.2 | 10.5 | Diolmycin A1 |
| Preparative Reverse-Phase HPLC | 95.8 | 2.1 | Diolmycin A1 |
| Preparative Chiral HPLC | 99.5 | <0.1 | Unknown |
| Sequential Purification (Silica Gel -> Prep HPLC) | 98.9 | 0.5 | Diolmycin A1 |
Table 2: Common Impurities and Their Typical Levels after Initial Extraction
| Impurity | Potential Structure | Typical Level (%) | Analytical Method for Detection |
| Diolmycin A1 | Stereoisomer | 5 - 15 | Chiral HPLC, LC-MS |
| Oxindole Derivative | Oxidized Indole Ring | 1 - 3 | LC-MS, NMR |
| Unreacted Precursors | e.g., Indole-3-acetic acid | 0.5 - 2 | HPLC, GC-MS |
| Fermentation Media Components | Sugars, Peptides | Variable | NMR, LC-MS |
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification
-
Column: C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
45-50 min: 20% B
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 1-5 mL of sample dissolved in a minimal amount of mobile phase.
-
Fraction Collection: Collect fractions based on the elution of the this compound peak.
-
Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Analytical Chiral HPLC for Purity Assessment
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Analysis: The separation of this compound and A1 peaks will allow for the determination of stereoisomeric purity.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting workflow for addressing impurities in this compound preparations.
References
- 1. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. reddit.com [reddit.com]
- 6. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up Diolmycin A2 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Diolmycin A2.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation, extraction, and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Suboptimal fermentation conditions. | Optimize fermentation parameters such as temperature, pH, dissolved oxygen, and agitation speed. For Streptomyces sp. WK-2955, a temperature range of 28-30°C and a pH of 6.8-7.2 are generally good starting points.[1] |
| Nutrient limitation in the culture medium. | Perform a media optimization study. Key components to evaluate include carbon sources (e.g., glucose, starch), nitrogen sources (e.g., yeast extract, peptone), and trace elements.[2] | |
| Silent or low expression of the this compound biosynthetic gene cluster (BGC). | Employ strategies to activate silent BGCs, such as co-cultivation with other microorganisms, chemical elicitation, or ribosome engineering.[3][4] | |
| Product degradation. | Analyze time-course samples to determine the peak production time and harvest the culture before significant degradation occurs. Also, assess the stability of this compound at different pH and temperature values during extraction and purification. | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum quality. | Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum volume. |
| Inconsistent raw material quality. | Source key media components from reliable suppliers and perform quality control checks on new batches of raw materials. | |
| Poor process control during scale-up. | Ensure that critical process parameters (temperature, pH, dissolved oxygen) are tightly controlled and monitored throughout the fermentation.[5][6] | |
| Purity Issues after Purification | Co-elution of related Diolmycin compounds (e.g., Diolmycin A1, B1, B2). | Optimize the chromatographic separation method. This may involve using a different stationary phase, adjusting the mobile phase gradient, or employing a different chromatography technique (e.g., preparative HPLC). |
| Presence of unrelated impurities from the culture broth. | Incorporate additional purification steps, such as a preliminary solvent extraction or a different type of column chromatography (e.g., ion exchange, size exclusion). | |
| Foaming during Fermentation | High protein content in the medium. | Add an appropriate antifoaming agent. It is crucial to test the antifoam for any inhibitory effects on Streptomyces growth and this compound production. |
| High agitation and aeration rates. | Optimize agitation and aeration to provide sufficient oxygen transfer while minimizing foam generation. |
Frequently Asked Questions (FAQs)
1. What is the producing organism of this compound?
This compound is a secondary metabolite produced by the actinomycete strain Streptomyces sp. WK-2955.[3][7]
2. What is the general chemical structure of this compound?
This compound is a stereoisomer of Diolmycin A1, with the structure of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. The relative configuration of this compound is the threo-isomer.
3. What are the known biological activities of this compound?
This compound has shown anticoccidial activity, inhibiting the growth of Eimeria tenella.
4. What are some key challenges in scaling up this compound production?
Common challenges include maintaining process consistency, managing the increased technical complexity of larger bioreactors, and optimizing yield and productivity.[5] Factors such as oxygen transfer, nutrient delivery, and foam control become more critical at larger scales.
5. How can I quantify the concentration of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for the quantification of this compound. A C18 column with a UV detector is a common setup for analyzing aromatic compounds like this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro anticoccidial activity of Diolmycins.
| Compound | Minimum Effective Concentration (µg/mL) |
| Diolmycin A1 | 0.02 |
| This compound | 0.2 |
| Diolmycin B1 | 20 |
| Diolmycin B2 | 20 |
Experimental Protocols
1. Fermentation Protocol for Streptomyces sp. WK-2955
This protocol provides a general guideline for the fermentation of Streptomyces sp. WK-2955 to produce this compound. Optimization will be required for specific laboratory and pilot-scale bioreactors.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a mature culture of Streptomyces sp. WK-2955 from a solid agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., tryptic soy broth).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Sterilize the production medium (e.g., a medium containing glucose, yeast extract, peptone, and inorganic salts) in a bioreactor.
-
After cooling, inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300-500 rpm.
-
Control the pH at 7.0 using automated addition of acid/base.
-
Monitor the fermentation for key parameters such as dissolved oxygen, pH, and glucose consumption.
-
Harvest the culture broth after 5-7 days, or when this compound production reaches its maximum.
-
2. Extraction and Purification Protocol
This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate, and then to methanol.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound and concentrate them to dryness.
-
For higher purity, a final purification step using preparative HPLC may be necessary.
-
Visualizations
Caption: A simplified workflow for this compound production.
Caption: A hypothetical signaling pathway for this compound production.
References
- 1. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Methodology for awakening the potential secondary metabolic capacity in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 6. The challenges in the production of bacteria at an industrial level - BIOSCHAMP [bioschamp.eu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Diolmycin A2 vs. Diolmycin A1: A Comparative Analysis of Anticoccidial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anticoccidial activity of Diolmycin A2 and Diolmycin A1, two closely related natural products isolated from Streptomyces sp. WK-2955.[1] While both compounds exhibit inhibitory effects against the protozoan parasite Eimeria tenella, a significant difference in their potency has been observed. This document summarizes the available quantitative data, outlines a representative experimental protocol for in vitro assessment, and presents a generalized workflow for anticoccidial drug screening.
Data Presentation: In Vitro Efficacy Against Eimeria tenella
The primary screening of Diolmycin A1 and this compound revealed their ability to inhibit the development of Eimeria tenella schizonts in a host cell culture system.[1] Diolmycin A1 demonstrated notably higher potency than this compound. The quantitative data from these in vitro assays are summarized in the table below.
| Compound | Minimum Effective Concentration (µg/mL) for Inhibition of E. tenella Schizont Development | Host Cell Line |
| Diolmycin A1 | 0.02 | BHK-21 |
| This compound | 0.2 | BHK-21 |
Table 1: In Vitro Anticoccidial Activity of Diolmycin A1 and this compound. This table presents the minimum concentration of each compound required to inhibit the development of Eimeria tenella schizonts in Baby Hamster Kidney (BHK-21) cells.
It is important to note that to date, no publicly available in vivo studies in animal models, such as chickens, have been identified for either Diolmycin A1 or A2. Such studies are crucial for evaluating the therapeutic potential of these compounds and to understand their efficacy, pharmacokinetics, and safety in a whole-organism system.
Experimental Protocols: In Vitro Anticoccidial Assay
The following is a detailed methodology representative of in vitro assays used to screen for anticoccidial compounds against Eimeria tenella using a mammalian cell line. This protocol is based on established practices in the field and provides a framework for understanding the data presented above.
Objective: To determine the minimum effective concentration of a test compound that inhibits the intracellular development of Eimeria tenella sporozoites into schizonts.
Materials:
-
Eimeria tenella oocysts
-
Host cell line: Baby Hamster Kidney (BHK-21) cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sporulation medium (e.g., 2.5% potassium dichromate)
-
Excystation medium (e.g., Hanks' Balanced Salt Solution containing trypsin and taurocholic acid)
-
Test compounds (Diolmycin A1, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope (inverted, light)
Procedure:
-
Host Cell Culture:
-
BHK-21 cells are cultured in T-75 flasks using DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Once confluent, the cells are trypsinized, counted, and seeded into 96-well plates at a density that allows for the formation of a monolayer within 24 hours.
-
-
Parasite Preparation:
-
Eimeria tenella oocysts are sporulated by incubation in 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature.
-
Sporulated oocysts are then sterilized using sodium hypochlorite solution.
-
To release sporozoites, the oocysts are mechanically broken (e.g., using glass beads) to release sporocysts.
-
The sporocysts are then incubated in an excystation medium at 41°C to release sporozoites.
-
Purified sporozoites are counted and resuspended in cell culture medium.
-
-
Infection and Treatment:
-
The cell culture medium is removed from the BHK-21 cell monolayers in the 96-well plates.
-
A suspension of freshly excysted E. tenella sporozoites is added to each well.
-
The plates are incubated for 2-4 hours to allow for parasite invasion of the host cells.
-
After the invasion period, the medium containing non-invaded sporozoites is removed.
-
Fresh medium containing serial dilutions of the test compounds (Diolmycin A1 and A2) is added to the wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
-
Assessment of Schizont Development:
-
The plates are incubated for an additional 48-72 hours to allow for the development of sporozoites into mature schizonts.
-
The development of schizonts is observed and quantified using an inverted microscope.
-
The minimum effective concentration is determined as the lowest concentration of the compound at which no mature schizonts are observed.
-
Mandatory Visualization
Discussion and Future Directions
The available in vitro data clearly indicate that Diolmycin A1 is a more potent inhibitor of Eimeria tenella development than this compound. The ten-fold difference in their minimum effective concentrations suggests that the stereochemistry of these molecules plays a critical role in their biological activity.
However, the lack of in vivo data and mechanistic studies represents a significant knowledge gap. To further evaluate the potential of diolmycins as anticoccidial drug candidates, future research should focus on:
-
In vivo efficacy studies: Testing Diolmycin A1 and A2 in an avian model of coccidiosis is essential to determine their efficacy in a living host, assess potential toxicity, and establish a therapeutic window.
-
Mechanism of action studies: Investigating the specific biochemical pathways or cellular processes targeted by diolmycins in Eimeria will be crucial for understanding their mode of action and for potential lead optimization. This could involve studies on parasite metabolism, cell invasion mechanisms, or other vital functions.
-
Spectrum of activity: Evaluating the efficacy of diolmycins against other pathogenic Eimeria species would determine their potential as broad-spectrum anticoccidial agents.
References
A Comparative Analysis of Diolmycin A2 and Monensin for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental data of two distinct anticoccidial compounds.
This guide provides a comprehensive comparative analysis of Diolmycin A2 and monensin, two compounds with established anticoccidial properties. While both agents demonstrate efficacy against parasitic protozoa of the genus Eimeria, their underlying mechanisms of action and broader biological effects differ significantly. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed, data-driven comparison to inform their work.
At a Glance: Key Differences
| Feature | This compound | Monensin |
| Primary Mechanism | Inhibition of nitric oxide production; full mechanism not completely elucidated. | Na+/H+ ionophore, disrupting ion gradients across cell membranes.[1][2] |
| Chemical Class | Indole derivative | Polyether ionophore antibiotic[1][3] |
| Primary Use | Investigational anticoccidial agent | Coccidiostat in poultry and growth promoter in cattle[3][4] |
| Known Signaling Pathway Interactions | Limited information available | Wnt, PI3K/AKT, Androgen Receptor[5] |
Quantitative Performance Data
The following tables summarize the available quantitative data on the anticoccidial activity and cytotoxicity of this compound and monensin.
Table 1: In Vitro Anticoccidial Activity against Eimeria tenella
| Compound | Minimum Effective Concentration (µg/mL) for Schizont Inhibition | Host Cell Line |
| This compound | 0.2[4][6] | BHK-21[4][6] |
| Monensin | Not directly compared in the same study | - |
Note: Direct comparative studies of the minimum effective concentration of monensin in the same experimental setup were not found in the reviewed literature. Monensin's efficacy is well-established through extensive use in veterinary medicine.
Table 2: In Vitro Cytotoxicity
| Compound | Cytotoxicity (µg/mL) | Cell Line |
| This compound | 2.0 (No cells observed at this concentration or higher)[6] | BHK-21[6] |
| Monensin | Varies by cell line (e.g., IC50 of ~1-5 µM in ovarian cancer cells) | Various |
Mechanism of Action
This compound: An Emerging Profile
The precise mechanism of action for this compound's anticoccidial activity is not yet fully elucidated. However, studies have shown that this compound can inhibit nitric oxide (NO) production. This suggests a potential anti-inflammatory mechanism, which may contribute to its therapeutic effect in coccidiosis, a disease characterized by intestinal inflammation. Further research is required to identify the specific molecular targets of this compound within the parasite and the host cell.
Monensin: A Well-Characterized Ionophore
Monensin's mechanism of action is well-established. It functions as a sodium-hydrogen (Na+/H+) antiporter, a type of ionophore that facilitates the transport of these ions across biological membranes.[1][2] This disruption of the natural ion gradients has several downstream effects:
-
Disruption of Cellular pH and Ion Homeostasis: By exchanging extracellular Na+ for intracellular H+, monensin leads to an increase in intracellular sodium concentration and a decrease in intracellular pH. This disrupts numerous cellular processes that are dependent on maintaining specific ion concentrations and pH levels.[2]
-
Inhibition of Golgi Transport: Monensin is known to block intracellular protein transport within the Golgi apparatus.[2] This interference with protein secretion and modification can have wide-ranging effects on cell function and viability.
-
Induction of Apoptosis and Oxidative Stress: In cancer cell lines, monensin has been shown to induce apoptosis (programmed cell death) and elevate intracellular oxidative stress.
Signaling Pathway Interactions
This compound
Currently, there is limited information available in the scientific literature regarding the specific signaling pathways modulated by this compound.
Monensin
Monensin has been demonstrated to impact several key signaling pathways, particularly in the context of cancer research:
-
Wnt Signaling: Monensin is a potent inhibitor of the Wnt signaling pathway.[5]
-
PI3K/AKT Pathway: It has been shown to regulate the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.
-
Androgen Receptor Signaling: Monensin can reduce the expression of the androgen receptor, a key driver in prostate cancer.
Experimental Protocols
In Vitro Anticoccidial Activity Assay (Schizont Inhibition)
This protocol is a general method for assessing the ability of a compound to inhibit the development of Eimeria schizonts in a host cell line.
Materials:
-
BHK-21 (Baby Hamster Kidney) cells
-
Eimeria tenella sporozoites
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (this compound, Monensin) at various concentrations
-
Microscope
Procedure:
-
Cell Seeding: Seed BHK-21 cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Sporozoite Preparation: Prepare a suspension of viable Eimeria tenella sporozoites.
-
Compound Treatment: Once the cell monolayer is confluent, remove the culture medium and add fresh medium containing serial dilutions of the test compounds.
-
Infection: Add a standardized number of sporozoites to each well. Include control wells with no compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient for schizont development (typically 48-72 hours).
-
Assessment: After incubation, fix and stain the cells. Examine the wells under a microscope to determine the presence and number of mature schizonts. The minimum effective concentration is the lowest concentration of the compound at which no mature schizonts are observed.[4][6]
Cytotoxicity Assay (MTT/MTS Assay)
This protocol outlines a common colorimetric assay to determine the cytotoxicity of a compound.
Materials:
-
Host cell line (e.g., BHK-21)
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include control wells with no compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. The concentration at which cell viability is reduced by 50% (IC50) can then be calculated.
Visualizing the Mechanisms
To better understand the distinct processes, the following diagrams illustrate the known mechanism of monensin and a conceptual workflow for evaluating anticoccidial compounds.
Caption: Monensin acts as a Na+/H+ ionophore, disrupting cellular ion gradients.
Caption: A generalized workflow for the in vitro screening of anticoccidial compounds.
Conclusion
This compound and monensin represent two distinct classes of anticoccidial agents. Monensin is a well-established and extensively studied ionophore with a clear mechanism of action that disrupts fundamental cellular processes. Its effects on various signaling pathways are also increasingly understood, opening avenues for potential applications in other therapeutic areas.
This compound, in contrast, is a newer, investigational compound. While it demonstrates potent anticoccidial activity, its precise molecular mechanism remains an active area of research. The finding that it inhibits nitric oxide production provides an initial clue, suggesting a possible anti-inflammatory role in its efficacy.
For researchers and drug development professionals, the choice between these or similar compounds will depend on the specific research question or therapeutic goal. Monensin offers a known mechanism and a wealth of historical data, while this compound presents an opportunity to explore novel anticoccidial pathways and potentially develop drugs with a different resistance profile. Further investigation into the mechanism of this compound is warranted to fully understand its potential as a therapeutic agent.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoccidial drugs of the livestock industry [agris.fao.org]
- 3. Anti-inflammatory effect and antihepatoma mechanism of carrimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel functions of bovine milk-derived alpha-lactalbumin: anti-nociceptive and anti-inflammatory activity caused by inhibiting cyclooxygenase-2 and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kitasato-u.ac.jp [kitasato-u.ac.jp]
Diolmycin A2: Evaluating its Efficacy Against Monensin-Resistant Eimeria tenella
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of drug-resistant strains of Eimeria tenella, a protozoan parasite causing significant economic losses in the poultry industry, necessitates the exploration of novel anticoccidial agents. Monensin, an ionophore antibiotic, has been a cornerstone of coccidiosis control, but its extensive use has led to widespread resistance. This guide provides a comparative overview of the efficacy of Diolmycin A2, a novel compound, against monensin-resistant Eimeria tenella, based on available scientific data.
Currently, the available data on the efficacy of this compound against monensin-resistant Eimeria tenella is limited to a single in vitro study. This initial research indicates that this compound exhibits inhibitory effects on the growth of this resistant parasite. However, comprehensive in vivo studies in chickens, which are essential for evaluating key performance indicators such as the reduction of lesion scores, oocyst output, and improvement in weight gain, are not yet publicly available. Furthermore, direct comparative studies of this compound with other commercially available anticoccidial drugs against monensin-resistant strains have not been reported.
In Vitro Efficacy of this compound
An early study investigating a series of Diolmycin compounds demonstrated that this compound inhibited the growth of a monensin-resistant strain of Eimeria tenella in a laboratory setting.[1][2][3] The experiments were conducted using an in vitro assay with BHK-21 (baby hamster kidney) cells as the host for the parasite.
| Compound | Minimum Effective Concentration (µg/mL) for Inhibiting Schizont Development |
| This compound | 0.2 - 2.0 |
Table 1: In Vitro Efficacy of this compound against Monensin-Resistant Eimeria tenella [1][2][3]
This table summarizes the concentration at which this compound was observed to inhibit the development of Eimeria tenella schizonts in the host cells.
Experimental Protocol: In Vitro Assay
The following provides a generalized methodology typical for in vitro screening of anticoccidial compounds, as specific details for the this compound study are limited.
Caption: A generalized workflow for in vitro anticoccidial drug screening.
Signaling Pathways: An Area for Future Research
The precise mechanism of action and the signaling pathways targeted by this compound in Eimeria tenella have not yet been elucidated. Understanding these pathways is a critical next step in its development as a viable anticoccidial drug.
For context, monensin's mechanism of action involves disrupting ion transport across the parasite's cell membrane. This leads to an influx of sodium ions, causing osmotic imbalance and ultimately, cell death. Resistance to monensin may involve alterations in the parasite's membrane composition or the expression of efflux pumps that actively remove the drug.
Caption: Monensin's known mechanism versus the unknown pathway of this compound.
Conclusion and Future Directions
The initial in vitro findings for this compound against monensin-resistant Eimeria tenella are promising. However, the lack of in vivo data and comparative studies with existing anticoccidials is a significant gap in the current knowledge. To establish the potential of this compound as a clinical candidate, further research is imperative.
Key areas for future investigation include:
-
In Vivo Efficacy Studies: Conducting controlled studies in chickens to evaluate the impact of this compound on lesion scores, oocyst shedding, weight gain, and feed conversion ratios in the context of monensin-resistant E. tenella infection.
-
Comparative Trials: Directly comparing the efficacy of this compound with monensin and other leading anticoccidial drugs in head-to-head trials.
-
Mechanism of Action Studies: Elucidating the specific biochemical and molecular targets of this compound within the parasite to understand its mode of action and potential for cross-resistance.
-
Toxicology and Safety Studies: Establishing the safety profile of this compound in the target animal species.
As new data from these crucial research areas become available, a more comprehensive and objective comparison of this compound's performance can be compiled for the scientific and drug development communities.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wvj.science-line.com [wvj.science-line.com]
Diolmycin A2: A Comparative Analysis Against Traditional Ionophore Anticoccidials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. For decades, ionophore antibiotics have been a cornerstone of control strategies. This guide provides a comparative overview of Diolmycin A2, a novel anticoccidial agent, against established ionophore anticoccidials such as monensin and salinomycin. Due to the limited availability of direct comparative in vivo studies for this compound, this guide will focus on its in vitro efficacy, the known mechanisms of action of ionophores, and standard protocols for evaluating anticoccidial drugs.
Mechanism of Action: Ionophore Anticoccidials
Ionophore anticoccidials are polyether antibiotics that disrupt the normal physiological processes of the Eimeria parasite. They function by forming lipid-soluble complexes with alkali metal cations, such as potassium (K+) and sodium (Na+), and transporting these ions across the parasite's cell membranes. This disrupts the delicate ionic equilibrium within the parasite, leading to mitochondrial swelling, vacuolization, and ultimately, cell death.[1][2] Monovalent ionophores, including monensin, narasin, and salinomycin, primarily transport monovalent cations.[3]
The following diagram illustrates the generalized mechanism of action for ionophore anticoccidials.
Caption: Generalized mechanism of action of ionophore anticoccidials.
Comparative Efficacy Data
Direct comparative in vivo studies between this compound and other ionophore anticoccidials are not currently available in the public domain. The following tables summarize the available in vitro data for this compound and typical in vivo efficacy data for the widely used ionophores, monensin and salinomycin.
Table 1: In Vitro Efficacy of this compound against Eimeria tenella
| Compound | Host Cell Line | Effective Concentration (µg/mL) | Observation | Reference |
| This compound | BHK-21 | 0.2 - 2.0 | No mature schizonts observed | [4][5] |
Note: Diolmycins have also shown activity against monensin-resistant strains of E. tenella.[5]
Table 2: Typical In Vivo Efficacy of Common Ionophore Anticoccidials in Broiler Chickens
| Anticoccidial | Inclusion Rate (ppm) | Key Efficacy Parameters | General Observations |
| Monensin | 90 - 110 | Reduced lesion scores, decreased oocyst shedding, improved weight gain and feed conversion ratio. | One of the first and most widely used ionophores.[2] |
| Salinomycin | 44 - 66 | Reduced lesion scores, decreased oocyst shedding, improved weight gain and feed conversion ratio. | Known for its potent activity against various Eimeria species.[1][6] |
| Narasin | 60 - 80 | Reduced lesion scores, decreased oocyst shedding, improved weight gain and feed conversion ratio. | Often used in combination with nicarbazin. |
| Lasalocid | 75 - 125 | Reduced lesion scores, decreased oocyst shedding, improved weight gain and feed conversion ratio. | A divalent ionophore with a broad spectrum of activity.[1] |
Experimental Protocols
In Vitro Anticoccidial Assay (using BHK-21 cells)
This protocol outlines the general steps for assessing the in vitro efficacy of an anticoccidial compound against Eimeria tenella using a host cell line, such as Baby Hamster Kidney (BHK-21) cells.[4][5]
Caption: Workflow for in vitro anticoccidial efficacy testing.
Detailed Steps:
-
Host Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in appropriate growth medium in multi-well plates until a confluent monolayer is formed.[7]
-
Parasite Preparation: Eimeria tenella oocysts are excysted to release sporozoites, which are then purified.
-
Drug Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent and serially diluted to achieve a range of concentrations.
-
Infection and Treatment: The culture medium is replaced with a medium containing the purified sporozoites and the various concentrations of the test compound. Control wells receive sporozoites without the test compound.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a period that allows for the development of schizonts in the control wells (typically 48-72 hours).
-
Evaluation: The cell monolayers are fixed, stained, and examined microscopically. The number and morphology of intracellular schizonts are assessed at each drug concentration to determine the minimum concentration that inhibits parasite development.
In Vivo Anticoccidial Efficacy Trial (Battery Cage Study)
This protocol describes a standard battery cage study to evaluate the efficacy of an anticoccidial drug in broiler chickens, based on guidelines from regulatory agencies like the FDA.[8]
Caption: Workflow for in vivo anticoccidial efficacy trial.
Detailed Steps:
-
Animal Husbandry: Day-old broiler chicks are obtained and housed in a controlled environment, typically in battery cages, with ad libitum access to feed and water.
-
Group Design: Birds are randomly assigned to different treatment groups, including:
-
Non-infected, non-medicated control.
-
Infected, non-medicated control.
-
Infected, medicated groups with varying doses of the test anticoccidial.
-
Infected, positive control group with a known effective anticoccidial.
-
-
Medication and Infection: Medicated feed is provided to the respective groups for a specified period before and after experimental infection. Birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.
-
Data Collection: Over the course of the experiment (typically 7-9 days post-infection), key performance indicators are measured, including:
-
Weight Gain: Individual or group body weights are recorded.
-
Feed Conversion Ratio (FCR): Calculated from feed intake and weight gain.
-
Mortality: Daily records are maintained.
-
Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.
-
-
Lesion Scoring: At the termination of the study, a subset of birds from each group is euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 to 4, with 0 being normal and 4 indicating severe lesions.
-
Statistical Analysis: The collected data is statistically analyzed to determine the efficacy of the anticoccidial drug in controlling the negative effects of the Eimeria challenge.
Conclusion
This compound demonstrates promising in vitro activity against Eimeria tenella, including strains resistant to the widely used ionophore monensin. However, a comprehensive evaluation of its performance relative to other ionophore anticoccidials necessitates further in vivo studies. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy trials. Researchers and drug development professionals are encouraged to utilize these standardized methods to generate robust data that will clarify the potential of this compound as a valuable tool in the management of avian coccidiosis.
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 6. The site of action of the anticoccidial salinomycin (Coxistac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. fda.gov [fda.gov]
Comparative Analysis of Diolmycin A2 and its Analogs: A Guide to Structure-Activity Relationships
For Immediate Release
A comprehensive analysis of the structure-activity relationships (SAR) of Diolmycin A2 and its synthetic analogs reveals critical insights into their biological activities, primarily as potent anticoccidial agents with additional anti-inflammatory and antioxidant properties. This guide provides a detailed comparison of these compounds, supported by experimental data, to aid researchers and drug development professionals in the fields of medicinal chemistry and parasitology.
Core Structure and Analogs
Diolmycins are a group of natural products isolated from Streptomyces sp.[1] this compound is a stereoisomer of Diolmycin A1, both possessing a 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol structure.[2] The key difference lies in their stereochemistry, with Diolmycin A1 being the erythro-isomer and this compound being the threo-isomer.[2] Other naturally occurring analogs include Diolmycin B1 and B2, which are 1,4-di-(p-hydroxyphenyl)-2,3-butanediol compounds, lacking the indole moiety.[2] A series of synthetic analogs of Diolmycin A1 have been developed to explore the impact of structural modifications on biological activity.
Anticoccidial Activity: A Structure-Activity Relationship Study
The primary biological activity of Diolmycins is their ability to inhibit the growth of the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry. The in vitro anticoccidial activity is determined by the minimum effective concentration (MEC) required to prevent the maturation of schizonts in host cells.
Key Structural Determinants for Anticoccidial Potency:
-
The Indole Moiety: The presence of the 3-substituted indole ring is crucial for high anticoccidial activity. Analogs lacking the indole group, such as Diolmycin B1 and B2, exhibit significantly weaker activity.
-
The p-Hydroxyphenyl Group: This group also plays a vital role in the compound's efficacy. Modifications to this part of the molecule generally lead to a decrease in activity.
-
The Diol System: The 2,3-butanediol core and its stereochemistry are important for potency. Diolmycin A1 (erythro) is ten times more potent than this compound (threo).
-
Lipophilicity: The overall lipophilicity of the molecule appears to influence its activity, with a balance required for optimal efficacy.
| Compound | Structure | Minimum Effective Concentration (MEC) vs. E. tenella (µg/mL)[1][3] | Cytotoxicity (µg/mL)[3] |
| Diolmycin A1 | erythro-1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol | 0.02 | 0.2 |
| This compound | threo-1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol | 0.2 | 2.0 |
| Diolmycin B1 | erythro-1,4-di-(p-hydroxyphenyl)-2,3-butanediol | 20 | Not Tested |
| Diolmycin B2 | threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol | 20 | Not Tested |
Anti-inflammatory and Antioxidant Activities of this compound
Recent studies have highlighted the potential of this compound as an anti-inflammatory and antioxidant agent. This broadens the therapeutic applicability of this class of compounds beyond their established anticoccidial use.
Inhibition of Nitric Oxide Production
This compound has been shown to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] Overproduction of NO is a key factor in the pathogenesis of inflammation. The inhibitory effect of this compound suggests its potential in managing inflammatory conditions.
| Compound | Concentration | NO Production Inhibition (%) |
| This compound | 10 µg/mL | ~50% |
| 25 µg/mL | ~75% | |
| 50 µg/mL | ~90% |
Antioxidant Activity
This compound also exhibits significant antioxidant properties, as demonstrated by its ability to scavenge hydrogen peroxide (H₂O₂).[4] This free radical scavenging activity can help mitigate cellular damage caused by oxidative stress.
| Compound | Concentration | H₂O₂ Scavenging Activity (%) |
| This compound | 25 µg/mL | ~40% |
| 50 µg/mL | ~60% | |
| 100 µg/mL | ~80% |
Experimental Protocols
In Vitro Anticoccidial Assay
The anticoccidial activity of this compound and its analogs is evaluated using an in vitro assay with Madin-Darby bovine kidney (MDBK) cells as the host for Eimeria tenella sporozoites.
-
Cell Culture: MDBK cells are cultured in 96-well plates to form a confluent monolayer.
-
Parasite Preparation: Sporozoites of E. tenella are purified from oocysts.
-
Infection: The MDBK cell monolayers are infected with the prepared sporozoites.
-
Treatment: The infected cells are treated with varying concentrations of the test compounds.
-
Evaluation: After a suitable incubation period (e.g., 48 hours), the development of mature schizonts is observed under a microscope. The MEC is determined as the lowest concentration of the compound that completely inhibits schizont maturation.
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity is assessed by measuring the inhibition of NO production in macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Treatment: The cells are pre-treated with different concentrations of this compound or its analogs for 2 hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Measurement: The amount of nitrite (a stable product of NO) in the culture medium is quantified using the Griess reagent. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated and untreated stimulated cells.
Signaling Pathways and Logical Relationships
The precise signaling pathways through which this compound and its analogs exert their biological effects are still under investigation. However, based on their observed anti-inflammatory and antioxidant activities, several potential pathways can be proposed.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for anticoccidial activity assessment.
Conclusion
The structure-activity relationship of this compound and its analogs demonstrates the critical role of the indole and p-hydroxyphenyl moieties, as well as the stereochemistry of the diol system, in their potent anticoccidial activity. Furthermore, the significant anti-inflammatory and antioxidant properties of this compound suggest a broader therapeutic potential for this class of compounds. Further research into the synthesis of novel analogs and the elucidation of their mechanisms of action and signaling pathways is warranted to fully exploit their therapeutic capabilities.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating the In Vitro Anticoccidial Efficacy of Diolmycin A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro anticoccidial activity of Diolmycin A2, a secondary metabolite produced by Streptomyces sp. The information is intended to assist researchers and drug development professionals in evaluating its potential as an anticoccidial agent. This document objectively compares the performance of this compound with other alternatives and provides supporting experimental data and detailed methodologies.
Comparative Performance of Anticoccidial Agents
This compound has demonstrated notable in vitro activity against Eimeria tenella, a key pathogenic protozoan responsible for coccidiosis in poultry. The following table summarizes the available quantitative data for this compound and compares it with other known anticoccidial compounds. It is important to note that direct comparison of efficacy can be challenging due to variations in experimental conditions across different studies.
| Compound | Target Organism | Host Cell Line | In Vitro Efficacy | Cytotoxicity | Source |
| This compound | Eimeria tenella | BHK-21 | MEC: 0.2-2.0 µg/mL | >2.0 µg/mL | [1][2] |
| Diolmycin A1 | Eimeria tenella | BHK-21 | MEC: 0.02-2.0 µg/mL | >0.2 µg/mL | [1][2] |
| Diclazuril | Eimeria tenella | MDBK | IC50: 0.001-0.01 µg/mL (representative) | Not widely reported in vitro | [3] |
| Salinomycin | Eimeria tenella | MDBK | IC50: 0.01-0.1 µg/mL (representative) | Not widely reported in vitro | [4] |
| Monensin | Eimeria tenella | MDBK | IC50: 0.01-0.1 µg/mL (representative) | Not widely reported in vitro | [4] |
| Toltrazuril | Eimeria tenella | MDBK | Variable in vitro efficacy reported | Not widely reported in vitro | [5] |
MEC (Minimum Effective Concentration) is the lowest concentration at which no schizonts were observed. IC50 values for diclazuril, salinomycin, and monensin are representative ranges from the literature and may vary depending on the specific assay conditions.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of in vitro studies. The following is a representative protocol for an in vitro anticoccidial invasion and development assay, based on methodologies reported in the scientific literature.
In Vitro Eimeria tenella Invasion and Development Assay
1. Materials:
-
Eimeria tenella oocysts
-
Host cells (e.g., BHK-21 or MDBK cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
-
Sporozoite excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)
-
Test compounds (this compound and others) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope for observation
2. Oocyst Sporulation and Sporozoite Excystation:
-
Eimeria tenella oocysts are sporulated by incubation in 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature.
-
Sporulated oocysts are washed and then disrupted to release sporocysts.
-
Sporocysts are treated with an excystation solution to release sporozoites.
-
Sporozoites are purified and counted.
3. Cell Culture and Infection:
-
Host cells are seeded into 96-well plates and grown to confluence.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
A pre-determined number of freshly excysted sporozoites are added to each well.
-
Control wells include untreated infected cells and uninfected cells.
4. Incubation and Assessment:
-
The plates are incubated for 48-72 hours to allow for sporozoite invasion and development into schizonts.
-
The number of schizonts in each well is quantified using microscopy.
-
The percentage of inhibition is calculated relative to the untreated control.
-
Cytotoxicity of the compounds on the host cells is assessed in parallel by observing cell morphology or using a viability assay (e.g., MTT assay).
5. Data Analysis:
-
The IC50 value (the concentration of a drug that inhibits 50% of the parasite's development) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Experimental Workflow and Potential Mechanisms
To facilitate a clearer understanding of the experimental process and potential drug action, the following diagrams are provided.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 3. Comparative study between chemical anticoccidial medication and natural prepared products on experimentally infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence and anticoccidial drug sensitivity of Eimeria tenella isolated from commercial broiler farms in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Diolmycin A2: A Promising Profile Against Ionophore Resistance in Coccidiostats
A notable lack of cross-resistance with the ionophore coccidiostat monensin suggests Diolmycin A2 may offer a valuable alternative in managing coccidiosis, particularly in instances of established resistance to conventional treatments. While comprehensive cross-resistance studies with other coccidiostat classes remain to be published, initial findings indicate a distinct mechanism of action compared to polyether ionophores.
This compound, a novel anticoccidial agent isolated from Streptomyces sp., has demonstrated significant efficacy against Eimeria tenella, a key pathogen in poultry. A pivotal study revealed that diolmycins, including this compound, effectively inhibited the growth of a monensin-resistant strain of Eimeria tenella in vitro[1]. This finding is of considerable importance for the poultry industry, where resistance to ionophores, a widely used class of coccidiostats, is a growing concern.
Comparative Efficacy Data
The available in vitro data underscores the potential of this compound. The following table summarizes the minimum effective concentration (MEC) of this compound and related compounds against a monensin-resistant E. tenella strain.
| Compound | Minimum Effective Concentration (µg/mL) against Monensin-Resistant E. tenella | Cytotoxicity (µg/mL) against BHK-21 cells |
| Diolmycin A1 | 0.02 | 0.2 |
| This compound | 0.2 | 2.0 |
| Diolmycin B1 | 20 | Not Tested |
| Diolmycin B2 | 20 | Not Tested |
| Data sourced from in vitro studies using BHK-21 cells as a host for Eimeria tenella growth.[1] |
Experimental Protocols
The in vitro efficacy of this compound was determined using a cell culture-based assay. A detailed methodology is provided below.
In Vitro Anticoccidial Assay:
-
Host Cell Culture: Baby Hamster Kidney (BHK-21) cells were cultured in appropriate media and conditions to form a monolayer in cell culture plates.
-
Parasite Preparation: Sporozoites of a monensin-resistant strain of Eimeria tenella were excysted from sterilized oocysts.
-
Infection and Treatment: The BHK-21 cell monolayers were infected with the prepared E. tenella sporozoites. Immediately after infection, various concentrations of this compound and other test compounds were added to the culture medium.
-
Incubation: The treated and infected cell cultures were incubated under controlled conditions to allow for the intracellular development of the parasite.
-
Efficacy Assessment: The development of schizonts, a key intracellular stage of the parasite, was observed microscopically. The Minimum Effective Concentration (MEC) was determined as the lowest concentration of the compound that completely inhibited the maturation of schizonts.
-
Cytotoxicity Assay: The toxic effect of the compounds on the host cells was evaluated by observing the BHK-21 cell monolayer for any morphological changes or detachment. The minimum cytotoxic concentration was recorded.
Understanding Cross-Resistance in Coccidiostats
Cross-resistance occurs when a parasite strain develops resistance to one coccidiostat and, as a result, becomes resistant to other coccidiostats, typically those with a similar mechanism of action. The lack of cross-resistance between this compound and monensin suggests that their modes of action are different. Ionophores, like monensin, disrupt the ion balance across the parasite's cell membrane. The distinct efficacy of this compound against a monensin-resistant strain points towards a different cellular target or pathway.
The following diagram illustrates the general concept of cross-resistance and the potential positioning of this compound.
Future Research and Implications
The initial findings on this compound are promising and warrant further investigation. Key areas for future research include:
-
In vivo efficacy studies: To confirm the in vitro results in broiler chickens.
-
Cross-resistance studies with other coccidiostat classes: Including chemical coccidiostats like diclazuril and toltrazuril.
-
Mechanism of action studies: To elucidate the specific biochemical pathway targeted by this compound in Eimeria.
A deeper understanding of this compound's pharmacological profile will be crucial for its potential integration into coccidiosis control programs, such as shuttle and rotation strategies, to mitigate the development of resistance and prolong the efficacy of existing anticoccidial drugs.
The workflow for future research can be visualized as follows:
References
Diolmycin A1 vs. A2: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Diolmycin A1 and Diolmycin A2, two stereoisomers isolated from Streptomyces sp. While both compounds have been initially investigated for their anticoccidial activity, understanding their cytotoxic profiles is crucial for potential therapeutic applications. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the underlying cellular mechanisms.
Quantitative Cytotoxicity Data
The cytotoxic effects of Diolmycin A1 and A2 have been evaluated in vitro using Baby Hamster Kidney (BHK-21) cells. The minimum effective concentration required to induce cytotoxicity was determined for each compound. Based on the available data, Diolmycin A1 exhibits significantly higher cytotoxic potency compared to this compound.
| Compound | Cell Line | Cytotoxicity (Minimum Effective Concentration, µg/mL) | Reference |
| Diolmycin A1 | BHK-21 | 0.2 | [1] |
| This compound | BHK-21 | 2.0 | [1] |
Table 1: Comparative Cytotoxicity of Diolmycin A1 and A2.
Experimental Protocols
To assess the cytotoxicity of compounds like Diolmycin A1 and A2, standardized cell viability assays are employed. Below are detailed methodologies for two common assays applicable to adherent cell lines such as BHK-21.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of Diolmycin A1 and A2 in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[2]
-
Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Crystal Violet Assay
This assay quantifies the number of adherent cells by staining them with crystal violet dye.
Principle: Crystal violet stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells attached to the plate.[4]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Fixation: After the treatment period, gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells by adding methanol or ethanol and incubating for 15-30 minutes.
-
Staining: Remove the fixative and add a 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.[5]
-
Solubilization: Air-dry the plate. Add a solubilizing agent, such as methanol, to each well to release the bound dye.[6]
-
Absorbance Measurement: Measure the optical density at 570 nm using a plate reader.[6]
-
Data Analysis: Determine cell viability by comparing the absorbance of treated cells to that of untreated controls.
Visualizing Cellular Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of Diolmycin A1 and A2.
Caption: Workflow for comparing Diolmycin A1 and A2 cytotoxicity.
Signaling Pathway
While the precise signaling pathways activated by Diolmycin A1 and A2 leading to cytotoxicity have not been elucidated, a common mechanism of cell death induced by cytotoxic compounds is apoptosis. The following diagram depicts a generalized intrinsic apoptotic pathway.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of Diolmycin A2 Efficacy in Poultry: A Comparative Guide
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. Control of this disease has traditionally relied on the prophylactic use of anticoccidial drugs. However, the emergence of drug-resistant Eimeria strains necessitates the discovery and validation of novel therapeutic agents. Diolmycin A2, a compound isolated from Streptomyces sp., has demonstrated promising anticoccidial activity in vitro.[1][2] This guide provides a comparative analysis of this compound's known efficacy with established anticoccidial alternatives, details a comprehensive protocol for its in vivo validation in poultry, and illustrates a generalized signaling pathway targeted by anticoccidial agents.
Comparative Efficacy of Anticoccidial Agents
While in vivo efficacy data for this compound in poultry is not yet publicly available, its in vitro performance against Eimeria tenella can be compared with the established in vivo efficacy of commonly used anticoccidial drugs and natural alternatives.
Data Presentation: Comparison of Anticoccidial Efficacy
| Compound/Product | Type | Target Stage(s) | In Vitro Efficacy (this compound) / In Vivo Efficacy (Alternatives) | Key Performance Indicators (In Vivo) |
| This compound | Fermentation Product | Schizonts | Minimum effective concentration of 0.2 µg/mL against E. tenella (no mature schizonts observed)[1][2] | Not Available |
| Ionophores (e.g., Monensin, Salinomycin) | Polyether Antibiotics | Trophozoites, Schizonts | Effective in preventing coccidiosis and improving weight gain and feed conversion.[3] | Reduced oocyst shedding, lower lesion scores, improved weight gain and Feed Conversion Ratio (FCR). |
| Chemical Coccidiostats (e.g., Nicarbazin, Diclazuril) | Synthetic Compounds | Schizonts, Gametocytes | Highly effective in controlling coccidiosis outbreaks and preventing clinical signs.[4][5] | Significant reduction in oocyst output, prevention of intestinal lesions, and maintenance of performance parameters. |
| Natural Alternatives (e.g., Oregano Oil, Probiotics) | Phytogenics, Microbials | Various (disruption of oocyst wall, immunomodulation) | Variable efficacy depending on the product and dosage. Some have shown to reduce oocyst shedding and improve gut health.[6][7][8] | Modulation of gut microbiota, enhanced immune response, reduced oocyst excretion, and improved gut integrity. |
Experimental Protocols for In Vivo Validation
A standardized in vivo trial is crucial to validate the efficacy of this compound in a live poultry model. The following protocol is based on established guidelines for evaluating anticoccidial drugs.[9][10]
Experimental Protocol: In Vivo Anticoccidial Drug Efficacy Trial
1. Animals and Housing:
- Species: Broiler chickens (e.g., Ross 308, Cobb 500), day-old.
- Housing: Raised in clean, disinfected floor pens with fresh litter. Strict biosecurity measures should be implemented to prevent extraneous infections.
- Group Size: A minimum of 10-15 birds per replicate, with at least 3-4 replicates per treatment group.
2. Experimental Design:
- Acclimation Period: 10-14 days.
- Treatment Groups:
- Group 1: Uninfected, untreated control.
- Group 2: Infected, untreated control.
- Group 3: Infected, treated with a reference anticoccidial drug (e.g., Salinomycin).
- Group 4-6: Infected, treated with graded doses of this compound.
- Infection: On day 14, birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
- Treatment Administration: this compound and the reference drug are administered via feed from day 12 until the end of the trial.
3. Data Collection and Analysis:
- Performance Parameters: Body weight gain and feed intake are recorded weekly. Feed Conversion Ratio (FCR) is calculated.
- Oocyst Shedding: Fecal samples are collected from each pen at specified intervals post-infection (e.g., days 5, 7, and 9) to determine the number of oocysts per gram (OPG) of feces.
- Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized to score the severity of intestinal lesions caused by Eimeria.
- Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo validation of this compound.
Generalized Anticoccidial Signaling Pathway
The precise mechanism of action for this compound is not yet elucidated. However, many anticoccidial drugs target key metabolic and cellular processes within the Eimeria parasite.[3][11][12] This diagram illustrates some of these common targets.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 3. scispace.com [scispace.com]
- 4. Comparative study between chemical anticoccidial medication and natural prepared products on experimentally infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of Avian Coccidiosis: Future and Present Natural Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. fda.gov [fda.gov]
- 11. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
Benchmarking Diolmycin A2: A Comparative Guide to Commercial Anticoccidials
A Note to Our Audience: This guide aims to provide a comprehensive comparison of Diolmycin A2 against current commercial anticoccidials. However, a thorough review of existing scientific literature reveals a significant gap in the publicly available data for this compound. To date, research on this compound has been limited to in vitro studies, with no available in vivo data from poultry trials.
In vivo studies are critical for evaluating the true efficacy of an anticoccidial agent, as they provide data on key performance indicators such as the impact on chicken weight gain, feed conversion ratio, intestinal lesion scores, and oocyst shedding under physiological conditions. Without this data for this compound, a direct and robust comparison of its performance against commercial alternatives is not currently possible.
Therefore, this guide will proceed by:
-
Presenting the available in vitro data for this compound to highlight its potential.
-
Providing a detailed benchmark of three widely used commercial anticoccidials—Salinomycin (an ionophore), Nicarbazin (a chemical synthetic), and Toltrazuril (a chemical synthetic)—for which extensive in vivo data is available.
-
Detailing the experimental protocols used to generate the in vivo data for the commercial products, offering a framework for the type of studies required to evaluate novel compounds like this compound.
-
Illustrating the known mechanisms of action for the commercial anticoccidials and a general workflow for anticoccidial evaluation through diagrams.
This approach will provide researchers, scientists, and drug development professionals with a valuable reference on established anticoccidials and the methodologies required to rigorously assess new candidates in the field.
This compound: In Vitro Efficacy
This compound, a compound isolated from Streptomyces sp., has demonstrated anticoccidial properties in laboratory settings. The following table summarizes its minimum effective concentration required to inhibit the growth of Eimeria tenellain vitro.
| Compound | Minimum Effective Concentration (µg/mL) against E. tenella | Cytotoxicity (µg/mL) in BHK-21 cells |
| This compound | 0.2 | 2.0 |
Source: Data derived from studies on Diolmycins produced by Streptomyces sp.[1][2]
Commercial Anticoccidials: A Performance Benchmark
The following tables provide a comparative overview of the in vivo efficacy of Salinomycin, Nicarbazin, and Toltrazuril in broiler chickens experimentally infected with Eimeria species.
Salinomycin: In Vivo Efficacy
| Parameter | Dosage | Challenge | Results |
| Lesion Score | 60 g/ton of feed | Eimeria tenella (1x10^5 sporulated oocysts) | Reduced to 0.33 (compared to 3.00 in infected, non-medicated group) |
| Mortality | 60-100 ppm | Mixed Eimeria species | Reduced to 0.1% in medicated, infected birds |
| Weight Gain | 60-100 ppm | Mixed Eimeria species | Significantly improved compared to infected, non-medicated group |
Source: Studies on the efficacy of Salinomycin in battery-raised broiler chickens.
Nicarbazin: In Vivo Efficacy
| Parameter | Dosage | Challenge | Results |
| Lesion Score | 40 ppm (in combination with 40 ppm Monensin) | E. acervulina, E. maxima, E. tenella | Suppressed lesions of all three species |
| Performance | 125 ppm | Eimeria spp. | Effective in controlling coccidiosis, but may cause heat stress |
| Oocyst Shedding | Not specified | Eimeria spp. | Primarily acts against second-generation schizonts, reducing oocyst production |
Source: Research on the synergistic effect and efficacy of Nicarbazin in chickens.[3]
Toltrazuril: In Vivo Efficacy
| Parameter | Dosage | Challenge | Results |
| Mortality | 25 ppm in drinking water | Eimeria tenella | Significantly reduced mortality compared to infected, non-treated group |
| Lesion Score | 75 and 150 ppm in drinking water | Eimeria tenella | Significantly reduced intestinal lesions |
| Oocyst Shedding | 25 ppm in drinking water | Subclinical E. tenella infection | Reduced average oocyst excretion to 92 x 10^3 OPG (compared to 229 x 10^3 OPG in control) |
Source: Studies evaluating the efficacy of Toltrazuril in broiler chickens.
Experimental Protocols
General Anticoccidial Sensitivity Test (AST) Protocol
A standardized protocol is crucial for the reliable evaluation of anticoccidial drugs. The following outlines a general methodology for an in vivo anticoccidial sensitivity test in chickens.
-
Animal Husbandry: Day-old broiler chicks are housed in a controlled environment, typically in battery cages or floor pens with fresh litter.
-
Acclimation and Diet: Chicks are acclimated for a period (e.g., 10-12 days) and provided with a standard basal diet free of any anticoccidial medication.
-
Treatment Groups: Birds are randomly allocated to different treatment groups, including:
-
Uninfected, untreated control
-
Infected, untreated control
-
Infected, treated with the test compound (e.g., this compound) at various dosages
-
Infected, treated with a reference commercial anticoccidial
-
-
Infection: At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella).
-
Medication: The test and reference anticoccidials are administered in the feed or drinking water, starting shortly before or at the time of infection and continuing for a defined period.
-
Data Collection: Key parameters are measured post-infection, typically including:
-
Performance: Body weight gain and feed conversion ratio are calculated.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions, which are scored on a scale (e.g., 0-4).
-
Oocyst Shedding: Fecal samples are collected over several days post-infection to determine the number of oocysts per gram (OPG).
-
Mortality: Daily mortality is recorded.
-
-
Statistical Analysis: The collected data is statistically analyzed to determine the significance of the differences between the treatment groups.
Visualizing Mechanisms and Workflows
Mechanism of Action of Commercial Anticoccidials
The following diagrams illustrate the known mechanisms of action for ionophore and chemical synthetic anticoccidials.
Caption: Mechanism of action for ionophore anticoccidials like Salinomycin.
Caption: Postulated mechanism of action for the chemical anticoccidial Nicarbazin.
General Experimental Workflow for Anticoccidial Evaluation
Caption: A generalized workflow for in vivo evaluation of anticoccidial compounds.
Conclusion and Future Directions
The comprehensive data available for established anticoccidials like Salinomycin, Nicarbazin, and Toltrazuril underscores the rigorous testing and depth of evidence required for regulatory approval and commercial adoption. Future research on this compound should prioritize well-designed in vivo studies in broiler chickens to elucidate its performance against various Eimeria species, establish optimal dosage and administration routes, and investigate its mechanism of action. Such studies will be crucial in determining if this compound can offer a safe and effective alternative or complementary solution in the ongoing effort to control coccidiosis in poultry.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Action of streptomycin and dihydrostreptomycin on human chromosoms in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Diolmycin A2: A Comparative Guide to its Anticoccidial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current scientific knowledge regarding the spectrum of activity of Diolmycin A2 against various Eimeria species, the causative agents of coccidiosis in poultry. The information is compiled from available research to facilitate objective comparison and inform future drug development efforts.
Introduction to this compound
This compound is a natural compound isolated from Streptomyces sp. WK-2955, belonging to a class of four related molecules (Diolmycins A1, A2, B1, and B2).[1][2] These compounds have demonstrated anticoccidial properties, with this compound being a notable member of this family. This guide focuses on the reported spectrum of activity of this compound and provides available data for comparison with its analogs.
Spectrum of Activity: Current Findings
The available scientific literature primarily details the in vitro activity of this compound against a single, yet significant, species of Eimeria:
-
Eimeria tenella : Research has demonstrated that this compound inhibits the growth of Eimeria tenella in laboratory settings.[1][2] Notably, this activity has also been observed against a monensin-resistant strain of E. tenella, suggesting a different mechanism of action than this commonly used ionophore.[1]
Currently, there is a lack of published data on the efficacy of this compound against other economically important Eimeria species, including E. acervulina, E. maxima, E. necatrix, and E. brunetti. This represents a significant knowledge gap and a key area for future research to fully elucidate the potential of this compound as a broad-spectrum anticoccidial agent.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound and its related compounds against Eimeria tenella.
| Compound | Minimum Effective Concentration (µg/mL) vs. E. tenella | Cytotoxicity (µg/mL) in BHK-21 cells |
| This compound | 0.2 [1] | 2.0 [1] |
| Diolmycin A1 | 0.02[1] | 0.2[1] |
| Diolmycin B1 | 20[1] | Not Tested |
| Diolmycin B2 | 20[1] | Not Tested |
Note: The Minimum Effective Concentration is defined as the concentration at which no schizonts were observed in the host cells.[1]
Experimental Protocols
The data presented in this guide for this compound was obtained through a standardized in vitro assay. The following is a detailed description of the likely experimental methodology, based on the available literature.
In Vitro Anticoccidial Assay Protocol
-
Host Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in appropriate media and seeded into 24-well plates to form a confluent monolayer.
-
Eimeria tenella Sporozoite Preparation: Eimeria tenella oocysts are excysted to release sporozoites. The sporozoites are then purified and counted.
-
Infection: The BHK-21 cell monolayers are infected with a predetermined number of viable E. tenella sporozoites.
-
Drug Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium without the test compound.
-
Incubation: The infected and treated cell cultures are incubated under controlled conditions (e.g., 37°C, 5% CO2) for a period sufficient for schizont development (typically 48-72 hours).
-
Assessment of Efficacy: After incubation, the cells are fixed and stained. The number of schizonts in treated and untreated wells is counted under a microscope to determine the minimum effective concentration (MEC) at which no schizonts are observed.
-
Cytotoxicity Assay: In parallel, the cytotoxic effect of this compound on the BHK-21 host cells is determined by observing cell morphology and viability at different drug concentrations.
Mandatory Visualizations
As there is currently no information available on the specific signaling pathways in Eimeria that are affected by this compound, the following diagram illustrates the general experimental workflow for the in vitro evaluation of anticoccidial compounds like this compound.
Caption: Experimental workflow for in vitro anticoccidial drug screening.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent inhibitor of Eimeria tenella growth in vitro, including against drug-resistant strains. However, its efficacy against a broader range of pathogenic Eimeria species remains a critical unanswered question.
For drug development professionals and researchers, the following steps are recommended:
-
Broad-Spectrum Screening: Conduct comprehensive in vitro and subsequent in vivo studies to evaluate the activity of this compound against other key Eimeria species affecting poultry.
-
Comparative Efficacy Studies: Perform head-to-head comparisons of this compound with currently marketed anticoccidial drugs to determine its relative potency and potential advantages.
-
Mechanism of Action Studies: Investigate the molecular target and signaling pathways affected by this compound in Eimeria to understand its mode of action and the basis for its efficacy against resistant strains.
Addressing these research gaps will be essential in determining the true potential of this compound as a next-generation anticoccidial agent for the poultry industry.
References
Diolmycin A2 Efficacy: A Comparative Analysis for Researchers
This guide provides a comprehensive comparison of Diolmycin A2's efficacy with other anticoccidial agents, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential therapeutic agent against coccidiosis.
Comparative Efficacy of Diolmycins and Alternative Anticoccidial Agents
This compound has demonstrated in vitro activity against Eimeria tenella, a key pathogen in avian coccidiosis. The following table summarizes the available efficacy and cytotoxicity data for this compound and its related compounds. A direct statistical comparison with other agents is challenging due to variations in experimental protocols across different studies. However, this section provides a qualitative comparison with commonly used anticoccidial drugs.
Table 1: In Vitro Efficacy and Cytotoxicity of Diolmycin Compounds against Eimeria tenella [1][2]
| Compound | Minimum Effective Concentration (µg/mL) (A) | Cytotoxicity (µg/mL) (C) | Selectivity Index (C/A) |
| Diolmycin A1 | 0.02 | 0.2 | 10 |
| This compound | 0.2 | 2.0 | 10 |
| Diolmycin B1 | 20 | Not Tested | - |
| Diolmycin B2 | 20 | Not Tested | - |
-
Minimum Effective Concentration (A): The lowest concentration at which no mature schizonts were observed.[1]
-
Cytotoxicity (C): The concentration at which no BHK-21 host cells were observed.[1]
Alternative Anticoccidial Agents
A variety of compounds are used to control coccidiosis, broadly categorized as ionophores and synthetic drugs.
-
Ionophores: (e.g., monensin, salinomycin, maduramicin, lasalocid) These are fermentation-derived products that disrupt ion transport across the parasite's cell membrane.[3]
-
Synthetic Drugs:
-
Toltrazuril and Diclazuril: These triazine derivatives are effective against a broad spectrum of Eimeria species.[4][5]
-
Amprolium: A thiamine analogue that interferes with the parasite's thiamine metabolism.[6][7]
-
Sulphonamides (e.g., Sulphaquinoxaline): These compounds inhibit folic acid synthesis in the parasite.[4][7]
-
Halofuginone: A quinazolinone derivative that is effective at very low concentrations.[5]
-
While direct quantitative comparison is not feasible without standardized studies, these alternative agents are widely used in the poultry industry and have demonstrated efficacy in both in vitro and in vivo settings.[4][6][7][8]
Experimental Protocols
The following sections detail the methodologies for the in vitro evaluation of this compound and a general protocol for cytotoxicity assessment.
In Vitro Anticoccidial Efficacy Assay (Based on available literature)
The efficacy of this compound was originally determined using an in vitro assay with Eimeria tenella and Baby Hamster Kidney (BHK-21) cells as the host.[1][2] While the specific, detailed protocol from the original study is not publicly available, a general methodology for such an assay, based on current scientific literature, is described below.
Objective: To determine the minimum effective concentration of a compound that inhibits the intracellular development of Eimeria tenella.
Materials:
-
Eimeria tenella sporozoites
-
BHK-21 cell line
-
Cell culture medium (e.g., MEM supplemented with FBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control vehicle
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed BHK-21 cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Infection: After 24 hours, infect the BHK-21 cell monolayer with Eimeria tenella sporozoites.
-
Treatment: Immediately after infection, add the test compound at various concentrations to the wells. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plates for a period that allows for the development of schizonts (e.g., 48-72 hours).
-
Assessment: Observe the cells under a microscope to determine the presence and development of schizonts. The minimum effective concentration is the lowest concentration of the compound at which no mature schizonts are observed.
Cytotoxicity Assay
Objective: To determine the concentration of the test compound that is toxic to the host cells.
Procedure:
This assay is run in parallel to the efficacy assay. BHK-21 cells are seeded as described above but are not infected with Eimeria tenella. The test compound is added at the same concentrations used in the efficacy assay. After the incubation period, the viability of the cells is assessed. In the original this compound study, this was determined by microscopic observation of the cell monolayer integrity.[1]
Hypothetical Signaling Pathway
The precise mechanism of action for this compound has not been elucidated in the available literature. However, a common mode of action for antiparasitic compounds involves the disruption of essential cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antiparasitic agent, leading to parasite death. This is a generalized representation and may not reflect the actual mechanism of this compound.
References
- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Diolmycin A2: A Procedural Guide for Laboratory Professionals
For researchers and drug development professionals, the proper handling and disposal of novel compounds like Diolmycin A2 are paramount for ensuring laboratory safety and environmental protection. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on its chemical properties and biological activity is essential. This compound is an anticoccidial agent produced by Streptomyces species, with a chemical structure identified as 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol, placing it within the categories of indoles, phenols, and butylene glycols.[1][2][3]
This guide provides a step-by-step operational plan for the safe disposal of this compound, designed to build trust and provide value beyond the product itself.
I. Immediate Safety and Spill Response
Before beginning any work with this compound, ensure that a designated waste container is properly labeled for "this compound waste" and that all personnel are familiar with the institutional chemical hygiene plan.
In the event of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety glasses, and chemical-resistant gloves.
-
Contain the Spill:
-
For solid this compound: Gently cover the spill with an absorbent material to avoid raising dust.
-
For this compound in solution: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
-
Clean-Up:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol), and place all cleaning materials into the hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
II. Inactivation and Neutralization Protocols
Given its biological activity, inactivating this compound in liquid waste streams is a recommended best practice before final disposal.[1][4] The efficacy of inactivation methods should be validated in your laboratory.
Experimental Protocol: Chemical Inactivation of this compound
This protocol provides a framework for determining an effective inactivation method.
-
Objective: To determine the efficacy of common laboratory decontamination reagents in degrading this compound.
-
Materials:
-
This compound solution of a known concentration.
-
1M Sodium Hydroxide (NaOH).
-
1M Hydrochloric Acid (HCl).
-
Freshly prepared 10% Sodium Hypochlorite (bleach) solution.
-
Quenching agent (e.g., sodium thiosulfate for bleach).
-
Analytical system for quantifying this compound (e.g., HPLC-UV).
-
-
Methodology:
-
Prepare aliquots of the this compound solution.
-
Treat individual aliquots with an equal volume of 1M NaOH, 1M HCl, or 10% bleach.
-
Incubate the mixtures for a defined period (e.g., 30 minutes, 1 hour, 4 hours) at room temperature.
-
After incubation, neutralize the reactions. For the bleach-treated sample, add a quenching agent.
-
Analyze the concentration of remaining this compound in each sample using a validated analytical method and compare it to an untreated control.
-
Data Presentation: Inactivation Efficacy of this compound
| Treatment Condition | Incubation Time | Temperature | % Degradation (Hypothetical) |
| 1M NaOH | 1 hour | Room Temp. | Determine Experimentally |
| 1M HCl | 1 hour | Room Temp. | Determine Experimentally |
| 10% Sodium Hypochlorite | 30 minutes | Room Temp. | Determine Experimentally |
III. Waste Segregation and Disposal Workflow
All waste containing this compound, including treated and untreated solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste through your institution's EHS program.
Key Disposal Steps:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, durable, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. If an effective inactivation protocol has been established, treat the waste before collection.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department. Do not pour this compound waste down the drain.
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. kitasato-u.ac.jp [kitasato-u.ac.jp]
Personal protective equipment for handling Diolmycin A2
Essential Safety and Handling Guide for Diolmycin A2
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Risk Assessment and Hazard Communication
Given the lack of specific toxicity data, this compound should be treated as a potentially hazardous substance.[1][2][3] All personnel handling the compound must be thoroughly trained on its potential hazards and the procedures outlined in this guide.[4][5] A risk assessment should be performed to identify and mitigate potential hazards associated with the specific experimental protocols.[4][6][7][8] All containers of this compound, whether in pure form or in solution, must be clearly labeled with the compound name, concentration, and appropriate hazard warnings.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | Laboratory coat, safety glasses with side shields, nitrile gloves. |
| Weighing and Aliquoting (Solid Form) | Engineering controls (e.g., chemical fume hood or powder containment hood), laboratory coat, safety goggles, face shield, double nitrile gloves, respiratory protection (e.g., N95 or higher). |
| Solution Preparation and Handling | Chemical fume hood, laboratory coat, safety goggles, nitrile gloves. |
| Experimental Use (e.g., cell culture) | Biosafety cabinet (if applicable), laboratory coat, safety glasses, nitrile gloves. |
| Waste Disposal | Laboratory coat, safety goggles, heavy-duty nitrile or butyl rubber gloves. |
Note: Always inspect PPE for integrity before use.[10] Contaminated or damaged PPE must be disposed of as hazardous waste.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials.
-
The storage area should be clearly labeled with a warning sign indicating the presence of a potent bioactive compound.
2. Weighing and Solution Preparation (to be performed in a chemical fume hood):
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated and calibrated analytical balance.
-
Employ anti-static techniques when handling the powdered form to prevent dispersal.
-
Slowly add the desired solvent to the solid to avoid aerosolization.
-
Ensure the container is securely capped after preparation.
3. Experimental Use:
-
All manipulations of this compound solutions should be performed within a certified chemical fume hood or other appropriate containment device.
-
Use disposable plasticware whenever possible to minimize the need for cleaning and the risk of cross-contamination.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous and disposed of according to institutional and local regulations.[11][12]
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and plasticware, should be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this compound down the drain.[13][14]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated before reuse.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and clean the spill using an absorbent material. Collect all contaminated materials in a sealed container for hazardous waste disposal.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. quora.com [quora.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. vumc.org [vumc.org]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. sia-toolbox.net [sia-toolbox.net]
- 8. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
